tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9(7-13)10-8-15-10/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKGDITZMFUCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698724 | |
| Record name | tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405087-74-3 | |
| Record name | tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Foreword: The Strategic Importance of Piperidine Epoxides in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and the ability of its nitrogen atom to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design. When functionalized with a reactive epoxide ring, as in tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, the synthetic utility of the piperidine core is significantly enhanced. This epoxide serves as a versatile intermediate, enabling the introduction of diverse functionalities through nucleophilic ring-opening reactions, thereby providing access to a wide array of potential therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.
This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.
I. Retrosynthetic Analysis and Strategic Rationale
The synthesis of this compound is most logically approached through a two-step sequence from a commercially available or readily accessible starting material. The core strategy hinges on the late-stage introduction of the epoxide functionality, a common tactic to minimize potential side reactions in earlier steps.
Our retrosynthetic analysis identifies the key disconnection at the epoxide ring, leading back to the corresponding alkene, tert-butyl 3-vinylpiperidine-1-carboxylate. This vinyl group can, in turn, be installed via a Wittig reaction on the corresponding aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate. The aldehyde itself can be prepared from the corresponding alcohol, which is commercially available.
Caption: Retrosynthetic pathway for the target molecule.
This approach is advantageous due to the high reliability and functional group tolerance of both the Wittig reaction and the subsequent epoxidation. The use of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the conditions of both reactions and can be readily removed under acidic conditions if required for further derivatization.
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed experimental procedures for the synthesis of the target compound. All reagents and solvents should be of appropriate purity, and all reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Alkene Precursor, tert-Butyl 3-vinylpiperidine-1-carboxylate
The conversion of the aldehyde to the vinyl group is efficiently achieved using a Wittig reaction. This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the alkene and triphenylphosphine oxide.
Protocol:
-
Preparation of the Phosphorus Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes.
-
Wittig Reaction: Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-vinylpiperidine-1-carboxylate as a colorless oil.
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |
| tert-Butyl 3-formylpiperidine-1-carboxylate | 213.28 | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - |
Table 1: Key Reagents for the Wittig Reaction.
Step 2: Epoxidation of tert-Butyl 3-vinylpiperidine-1-carboxylate
The epoxidation of the vinyl group is reliably achieved using meta-chloroperoxybenzoic acid (m-CPBA). This peroxy acid delivers an oxygen atom to the double bond in a concerted, stereospecific manner.[2][3]
Protocol:
-
Reaction Setup: Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 equivalents), either as a solid in portions or as a solution in DCM, dropwise to the stirred solution of the alkene. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a colorless oil.
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |
| tert-Butyl 3-vinylpiperidine-1-carboxylate | 211.30 | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 1.1-1.5 |
| Dichloromethane (DCM) | 84.93 | - |
Table 2: Key Reagents for the Epoxidation Reaction.
III. Mechanistic Insights: The Chemistry Behind the Synthesis
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
The Wittig Reaction Mechanism
The Wittig reaction proceeds through a series of well-established steps:
-
Ylide Formation: The acidic proton on the α-carbon of the phosphonium salt is abstracted by the strong base (n-BuLi) to form the phosphorus ylide.
-
[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate known as a betaine. This betaine rapidly undergoes ring closure to form a four-membered ring intermediate, the oxaphosphetane.
-
Cycloreversion: The oxaphosphetane is unstable and collapses in a concerted cycloreversion reaction. The thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide is formed, driving the reaction forward and yielding the desired alkene.
Caption: The mechanism of the Wittig reaction.
The m-CPBA Epoxidation Mechanism: The "Butterfly" Transition State
The epoxidation of an alkene with a peroxy acid like m-CPBA is a classic example of a pericyclic reaction that proceeds through a concerted mechanism.[4]
The reaction is believed to occur via a "butterfly" transition state where the peroxy acid and the alkene are suitably oriented. In this transition state, the π-bond of the alkene acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the newly formed carboxylic acid. This concerted process ensures that both C-O bonds of the epoxide are formed on the same face of the original double bond, resulting in a syn-addition.[2][3]
Caption: The concerted mechanism of m-CPBA epoxidation.
IV. Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.45 ppm), the piperidine ring protons (a complex multiplet pattern between δ 1.2-4.2 ppm), and the epoxide ring protons (multiplets in the range of δ 2.5-3.1 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon of the Boc group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbons of the tert-butyl group (around δ 28 ppm), and the carbons of the piperidine and epoxide rings.
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺.
V. Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in medicinal chemistry. The use of well-established reactions such as the Wittig olefination and m-CPBA epoxidation ensures high yields and predictability. The mechanistic insights provided offer a foundation for further optimization and adaptation of this synthesis for related targets. The strategic placement of the reactive epoxide on the piperidine scaffold opens up a plethora of possibilities for the synthesis of novel, biologically active compounds, underscoring the importance of this intermediate in the ongoing quest for new therapeutics.
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m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2011, June 17). Retrieved from [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This bifunctional molecule, incorporating a reactive epoxide moiety and a Boc-protected piperidine scaffold, is a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in its ability to introduce the piperidine core, a prevalent motif in numerous pharmaceuticals, while the oxirane ring serves as a versatile handle for a variety of chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective utilization in complex synthetic campaigns.
Introduction
The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The introduction of substituents onto the piperidine core allows for the fine-tuning of pharmacological properties. This compound (Figure 1) is a synthetically attractive intermediate that combines the piperidine framework with a reactive epoxide. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the oxirane ring.[2] This guide will delve into the essential chemical and physical characteristics of this compound, providing a robust foundation for its application in synthetic chemistry.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data for this specific molecule is not widely published, many properties can be reliably estimated based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Reference |
| CAS Number | 405087-74-3 | [3][4] |
| Molecular Formula | C₁₂H₂₁NO₃ | [3] |
| Molecular Weight | 227.30 g/mol | [3] |
| Appearance | White to yellow to orange solid or liquid | Estimated from[5] |
| Melting Point | 77-81 °C | Estimated from[6] for a related compound |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol and dimethylformamide (DMF) | Estimated from[6] for a related compound |
| Calculated LogP | 1.792 | [3] |
Synthesis and Purification
The most logical and widely applicable synthetic route to this compound is the epoxidation of the corresponding alkene precursor, tert-butyl 3-vinylpiperidine-1-carboxylate. This transformation can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available precursor, as outlined in the workflow diagram below.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Epoxidation of tert-Butyl 3-vinylpiperidine-1-carboxylate
This protocol is a representative procedure based on standard epoxidation methods.
-
Dissolution: Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the epoxide ring and the Boc-protecting group.
Reactivity of the Epoxide Ring
The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-difunctionalized piperidine derivatives. This reaction is highly regioselective, with nucleophiles typically attacking the less sterically hindered terminal carbon of the epoxide. A wide range of nucleophiles can be employed, including amines, thiols, azides, and hydrides, providing access to a diverse array of substituted piperidines.
Caption: Nucleophilic ring-opening of the epoxide.
This reactivity makes the title compound a valuable precursor for the synthesis of complex molecules, including potential drug candidates. For instance, reaction with a primary or secondary amine would yield a 1,2-amino alcohol, a common structural motif in biologically active compounds.
Reactivity of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent.[7] This allows for the unmasking of the piperidine nitrogen at a desired stage in a synthetic sequence, enabling further functionalization at this position.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.45 ppm (s, 9H) |
| Piperidine ring protons | 1.5-1.9 ppm (m), 3.4-3.6 ppm (m) | |
| Oxirane ring protons | 2.5-3.1 ppm (m, 3H) | |
| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28.4 ppm |
| Boc group (-C(CH₃)₃) | ~80.1 ppm | |
| Boc group (-C=O) | ~154 ppm | |
| Piperidine ring carbons | 23-59 ppm | |
| Oxirane ring carbons | 45-55 ppm | |
| IR Spectroscopy | C=O stretch (carbamate) | ~1680 - 1720 cm⁻¹ (strong, sharp) |
| C-O-C stretch (epoxide) | ~1250 cm⁻¹ | |
| Mass Spectrometry (ESI) | [M+H]⁺ | 228.1594 m/z |
| Characteristic Fragments | [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), m/z 57 (t-Bu⁺)[10][11] |
Note: Predicted values are based on typical ranges for these functional groups and may vary depending on the solvent and other experimental conditions.
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. However, based on the safety profiles of structurally related N-Boc-piperidine derivatives, the following precautions should be observed.[12][13][14]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[13][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of significant exposure, seek medical attention.
-
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the strategic introduction of the piperidine scaffold and subsequent functionalization through epoxide ring-opening reactions. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its key reactivity, and predicted analytical data. By understanding these fundamental characteristics, researchers can effectively leverage this compound in the design and synthesis of novel and complex molecular architectures.
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tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers and scientists, emphasizing a synergistic approach that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, presenting not just methodologies but the scientific rationale required for robust characterization. By combining high-resolution mass data for elemental composition, vibrational spectroscopy for functional group identification, and a suite of NMR techniques for mapping the precise covalent framework and stereochemical nuances, this document establishes a self-validating protocol for confirming the molecular identity of this versatile synthetic intermediate.
Introduction: The Significance of a Chiral Building Block
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure and functionally dense building blocks is insatiable. This compound is a prime example of such a scaffold. It incorporates several key features: a piperidine core, a common motif in numerous bioactive molecules; a reactive oxirane (epoxide) ring, which is a versatile handle for nucleophilic ring-opening reactions; and a tert-butoxycarbonyl (Boc) protecting group, which allows for controlled manipulation of the piperidine nitrogen's reactivity.[1] The inherent chirality at the piperidine C3 position and within the oxirane ring makes it a valuable precursor for creating complex stereodefined targets.
Given its role as a critical starting material, absolute certainty of its structure is paramount. Any ambiguity, whether in constitution or stereochemistry, can derail a multi-step synthesis. This guide, therefore, presents an authoritative workflow for the complete structural characterization of this molecule, leveraging a triad of modern analytical techniques to ensure scientific integrity and trustworthiness in its identification.[2]
Molecular Architecture and Key Features
To effectively elucidate the structure, we must first dissect its constituent parts. The molecule comprises three principal domains, each with unique spectroscopic signatures.
-
Boc-Protected Piperidine: A saturated six-membered nitrogen heterocycle where the amine is protected as a tert-butyl carbamate. The bulky and electron-withdrawing Boc group influences the piperidine ring's conformation and often leads to observable rotamers in NMR spectroscopy due to restricted rotation around the C-N amide bond.[3]
-
Oxirane Ring: A strained three-membered ether. Its protons and carbons have characteristic chemical shifts in NMR, and the ring itself possesses distinct vibrational modes detectable by IR spectroscopy.[4][5]
-
Linker and Stereocenters: The direct bond between the piperidine C3 and the oxirane C2' creates multiple stereocenters. The elucidation process must be capable of distinguishing between potential diastereomers.
Caption: Key functional domains of the target molecule.
The Analytical Workflow: A Synergistic Approach
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Causality & Experimental Choice: The primary goal is to confirm the molecular weight and elemental composition. A soft ionization technique like Electrospray Ionization (ESI) is chosen because it minimizes fragmentation, ensuring a strong signal for the molecular ion.[6] High-Resolution Mass Spectrometry (HRMS) is critical for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned formula.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.
-
Analysis: Infuse the solution into the ESI source. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.[7]
-
Data Acquisition: Perform a full scan over a mass range of m/z 50-500. Determine the exact mass of the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns that corroborate the proposed structure.[8]
Data Interpretation & Expected Results
The molecular formula is C₁₂H₂₁NO₃. The expected monoisotopic mass of the neutral molecule is 227.1521 Da.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₂H₂₂NO₃]⁺ | 228.1594 | Protonated molecular ion. Its accurate mass confirms the elemental composition. |
| [M-C₄H₈+H]⁺ | [C₈H₁₄NO₃]⁺ | 172.0917 | Loss of isobutylene (56 Da) from the Boc group, a hallmark fragmentation.[9] |
| [M-Boc+H]⁺ | [C₇H₁₄NO]⁺ | 128.1070 | Loss of the entire Boc group (100 Da), leaving the protonated 3-(oxiran-2-yl)piperidine. |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | The tert-butyl cation, a highly stable and often prominent fragment from the Boc group.[9] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality & Experimental Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The choice of Fourier-Transform Infrared (FTIR) with an Attenuated Total Reflectance (ATR) accessory is pragmatic for a neat (solid or oil) sample, requiring minimal preparation and providing high-quality data.[7] The goal is to find characteristic vibrations for the carbamate (Boc group) and the oxirane ring.
Experimental Protocol: FTIR-ATR
-
Background Scan: Clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and record a background spectrum.
-
Sample Application: Place a small amount of the neat sample directly onto the crystal.
-
Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]
Data Interpretation & Expected Results
The IR spectrum will provide definitive evidence for the key functional moieties.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |
| 2975-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, Oxirane) | Confirms the hydrocarbon backbone. |
| ~1690 | C=O Stretch | Carbamate (Boc Group) | A strong, sharp absorption confirming the presence of the protecting group.[10] |
| ~1250 | C-O-C Asymmetric Stretch | Oxirane Ring "Breathing" | A characteristic band for the epoxy functional group.[5] |
| 950-810 | C-O-C Asymmetric Stretch | Oxirane Ring | An intense and diagnostically significant peak for epoxides.[4][11] |
| 1160-1170 | C-O Stretch | Carbamate | Strong absorption related to the carbamate linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Causality & Experimental Choice: While MS provides the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the covalent framework. A combination of ¹H, ¹³C, and 2D NMR experiments is required for full assignment. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling. ¹³C NMR identifies all unique carbon atoms. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to confidently link protons and carbons, piecing together the entire molecular puzzle.
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Note chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling constants (J), and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all carbon atoms.
-
2D COSY: This experiment reveals which protons are coupled to each other, allowing for the tracing of H-C-C-H networks through the piperidine and oxirane fragments.
-
2D HSQC: This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H assignments.
¹H NMR Data Interpretation
| Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.45 | Singlet | 9H | C(CH₃)₃ | Classic signature of the tert-butyl group on a Boc protector.[10][12] |
| 1.5 - 2.0 | Multiplets | ~4H | Piperidine CH₂ | Protons on the piperidine ring, often showing complex splitting. |
| 2.5 - 3.1 | Multiplets | ~3H | Oxirane CH₂, CH | Protons on the strained three-membered ring, typically found in this region. |
| 2.8 - 4.2 | Multiplets | ~4H | Piperidine CH, CH₂-N | Protons adjacent to the nitrogen and the substituted C3 position. Often show broad signals due to conformational exchange or rotamers.[3] |
¹³C NMR Data Interpretation
| Approx. δ (ppm) | Assignment | Rationale |
| ~28.5 | C(C H₃)₃ | Methyl carbons of the Boc group.[10][12] |
| 25 - 50 | Piperidine CH₂ | Carbons of the piperidine ring backbone. |
| ~45-55 | Oxirane CH, CH₂ | Carbons of the strained epoxide ring.[10] |
| ~80.0 | C (CH₃)₃ | Quaternary carbon of the Boc group.[12] |
| ~155.0 | N-C =O | Carbonyl carbon of the carbamate, a key identifier.[10] |
Holistic Conclusion: A Self-Validating Structural Proof
The structure of this compound is confirmed by the convergence of all analytical data. High-resolution mass spectrometry establishes the correct elemental formula of C₁₂H₂₁NO₃ and shows characteristic losses of the Boc group. Infrared spectroscopy provides clear evidence for the critical carbamate C=O and oxirane C-O-C functional groups. Finally, a complete set of NMR experiments, including ¹H, ¹³C, and 2D correlations, pieces together the molecular skeleton, confirming the connectivity of the Boc group, the piperidine ring, and the oxirane substituent, thereby providing an unambiguous and self-validating proof of the structure. This rigorous, multi-technique approach ensures the high fidelity required for advancing this valuable chiral building block into complex drug discovery pipelines.
References
- Supporting Information for relevant synthetic chemistry papers.
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2016). Scientific Reports. [Link]
-
Supplementary Information for "Photoredox-catalysed conjugate addition of alkyl radicals to enoates". (2016). Nature. [Link]
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PubChem Compound Summary for CID 2756825, tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Crystal structures of two chiral piperidine derivatives. (2016). Acta Crystallographica Section E. [Link]
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Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. (2010). Sensors. [Link]
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FTIR spectrum of the epoxide. ResearchGate. [Link]
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PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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FTIR Examples - Observation of Epoxy Curing Kinetics. MAP Labs. [Link]
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A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. (2016). The Royal Society of Chemistry. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. J. Appl. Res. Technol. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]
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Structure Elucidation. Clariant Analytical Sciences. [Link]
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This compound 250mg. Dana Bioscience. [Link]
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The Infrared Spectra of Polymers V: Epoxies. (2022). Spectroscopy Online. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. (2025). ResearchGate. [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025). ResearchGate. [Link]
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The curing kinetic analysis of epoxy based on FT-IR. Atlantis Press. [Link]
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Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative. ResearchGate. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
-
Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2015). National Institutes of Health. [Link]
-
tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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Spectroscopic and Structural Elucidation of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Technical Guide
Introduction
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, incorporating a Boc-protected piperidine ring and a reactive epoxide moiety, makes it a versatile intermediate for the synthesis of a wide range of more complex pharmaceutical compounds. This guide provides a comprehensive overview of the spectroscopic data essential for the characterization and structural confirmation of this compound, tailored for researchers, scientists, and professionals in drug development.
The structural integrity of such intermediates is paramount in multi-step syntheses. Therefore, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and ensuring the desired stereochemistry. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the correlation between the spectral features and the molecular structure.
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring, the oxirane ring, and the tert-butyl protecting group. The expected chemical shifts and multiplicities are summarized in the table below, based on the analysis of structurally similar compounds.[1]
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| tert-Butyl (9H) | ~1.46 | Singlet | - |
| Piperidine Ring (CH₂, CH) | 1.30 - 2.00 | Multiplet | - |
| Oxirane Ring (CH, CH₂) | 2.40 - 3.00 | Multiplet | - |
| Piperidine Ring (N-CH₂) | 3.20 - 3.90 | Multiplet | - |
-
tert-Butyl Group: A sharp singlet at approximately 1.46 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.[2]
-
Piperidine Ring Protons: The protons on the piperidine ring will appear as a complex series of multiplets in the range of 1.30 to 2.00 ppm and 3.20 to 3.90 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear in the downfield region (3.20 - 3.90 ppm).
-
Oxirane Ring Protons: The protons of the epoxide ring are expected to resonate as multiplets in the range of 2.40 to 3.00 ppm. The diastereotopic nature of the methylene protons on the epoxide will likely result in complex splitting patterns.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~28.7 |
| Piperidine Ring (CH₂) | 23.0 - 47.0 |
| Oxirane Ring (CH, CH₂) | 45.0 - 57.0 |
| tert-Butyl (quaternary C) | ~79.3 |
| Carbonyl (C=O) | ~155.0 |
-
tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group will appear as a single peak at approximately 28.7 ppm. The quaternary carbon of this group is expected at around 79.3 ppm.[1]
-
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the range of 23.0 to 47.0 ppm.
-
Oxirane Ring Carbons: The carbons of the epoxide ring are expected in the region of 45.0 to 57.0 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the Boc group will be observed as a downfield signal at approximately 155.0 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a neat sample (for liquids) on a salt plate (e.g., NaCl or KBr) or as a KBr pellet (for solids).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (alkane) | 2850 - 2980 |
| C=O (carbamate) | 1680 - 1700 |
| C-O (ester) | 1160 - 1250 |
| C-O-C (epoxide) | 800 - 950 |
-
C-H Stretching: Strong absorptions in the 2850-2980 cm⁻¹ region correspond to the C-H stretching vibrations of the alkane portions of the molecule (piperidine and tert-butyl groups).
-
C=O Stretching: A strong and sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the carbamate (Boc protecting group).[1]
-
C-O Stretching: A strong band in the 1160-1250 cm⁻¹ region is indicative of the C-O stretching of the ester functionality within the Boc group.
-
Epoxide Ring Vibrations: The characteristic C-O-C stretching of the epoxide ring is expected to appear in the 800-950 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Data Analysis: Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.
MS Spectral Data and Interpretation
-
Molecular Ion: The expected monoisotopic mass of the compound (C₁₂H₂₁NO₃) is 227.1521 g/mol . In ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺ at m/z 228.1594 or as the sodium adduct [M+Na]⁺ at m/z 250.1413.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion, leading to significant fragment ions. The loss of the entire Boc group (100 Da) is also a common fragmentation pathway for Boc-protected amines.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural elucidation and purity assessment of this compound. This guide serves as a practical reference for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring the quality and reliability of their research and development efforts. The provided data and interpretations, grounded in the fundamental principles of spectroscopy and supported by data from related structures, offer a solid framework for the characterization of this and similar molecules.
References
- Supporting Information for publications that may contain relevant d
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]
-
PubChem - National Center for Biotechnology Information. tert-Butyl 3-oxopiperidine-1-carboxylate. [Link]
- Supporting Information for publications detailing synthesis and characteriz
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]
-
PubChem - National Center for Biotechnology Information. tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]
-
PubChem - National Center for Biotechnology Information. tert-Butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate. [Link]
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A Technical Guide to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Versatile Chiral Building Block in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate (CAS Number: 405087-74-3), a pivotal chiral intermediate in modern medicinal chemistry. The strategic placement of a reactive epoxide on a Boc-protected piperidine scaffold renders this molecule a highly valuable building block for the synthesis of complex pharmaceutical agents, particularly in the realm of antiviral therapies. This document will detail its chemical properties, a robust and logical synthetic methodology, and its critical applications in the development of protease inhibitors, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile intermediate in their synthetic strategies.
Introduction: The Strategic Importance of Piperidine Epoxides
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for diverse functionalization.[1] The introduction of a chiral epoxide ring onto the piperidine core, as seen in this compound, provides a gateway to a multitude of stereochemically defined molecules. The tert-butoxycarbonyl (Boc) protecting group is crucial in this context, as it modulates the reactivity of the piperidine nitrogen, allowing for selective transformations at other positions of the ring.[2]
The epoxide functional group is a highly valuable electrophilic species in organic synthesis. Its inherent ring strain allows for facile nucleophilic ring-opening reactions, enabling the stereocontrolled installation of various functional groups. This reactivity is particularly exploited in the synthesis of complex molecules, including protease inhibitors, where precise stereochemistry is paramount for biological activity.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 405087-74-3 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 308.5°C at 760 mmHg (Predicted) |
| Density | Approx. 1.08 g/cm³ (Predicted) |
Note: Some physical properties are predicted due to limited publicly available experimental data.
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for the target compound is scarce, the expected spectroscopic signatures can be inferred from its structure and data from closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet region from approximately 1.5 to 3.5 ppm), and the epoxide ring protons (multiplets in the 2.5-3.1 ppm range).
-
¹³C NMR: The carbon NMR would display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The carbons of the piperidine and epoxide rings would appear in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.15.
Synthesis of this compound
A logical and efficient synthetic route to the title compound involves a two-step process starting from a suitable piperidine precursor: the introduction of a vinyl or allyl group, followed by epoxidation. This approach allows for good control over the final structure.
Synthesis of the Alkene Precursor: tert-Butyl 3-vinylpiperidine-1-carboxylate
The most direct precursor for the epoxidation is tert-butyl 3-vinylpiperidine-1-carboxylate (CAS 146667-87-0).[3] This intermediate can be synthesized through various established organometallic coupling reactions or elimination strategies from a corresponding alcohol or halide.
Epoxidation of the Alkene Precursor
The epoxidation of the C-C double bond of tert-butyl 3-vinylpiperidine-1-carboxylate is a critical step. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable, and stereospecific reagent for this transformation.[4][5] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is delivered to one face of the alkene.[6]
Figure 1: Synthetic workflow for the epoxidation of tert-butyl 3-vinylpiperidine-1-carboxylate.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 3-vinylpiperidine-1-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approx. 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of m-CPBA drives the reaction to completion.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to reduce the excess peroxyacid. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development
The title compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly those targeting viral proteases. The epoxide ring serves as a handle for introducing key pharmacophoric elements through nucleophilic ring-opening reactions.
Role in Protease Inhibitor Synthesis
Protease inhibitors are a cornerstone of antiviral therapy, notably for HIV and Hepatitis C Virus (HCV).[7][8] These drugs often feature a core scaffold that mimics the transition state of peptide cleavage, and the hydroxyl group resulting from the ring-opening of an epoxide is a common feature in these mimics.
The general synthetic strategy involves the reaction of the epoxide with a suitable nucleophile, which can be a part of a larger, more complex molecule. This reaction is often highly regioselective and stereospecific, which is critical for the biological activity of the final drug molecule.
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The Art of the Ring-Opening: A Technical Guide to the Reactivity of the Epoxide in tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Abstract
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, primarily owing to the reactive epoxide ring tethered to a piperidine scaffold. The strategic opening of this three-membered heterocycle provides a versatile entry point for the synthesis of a diverse array of complex molecules, including potent antiviral agents such as HIV protease inhibitors. This in-depth technical guide delineates the core principles governing the reactivity of this epoxide, with a focus on the regioselectivity of its ring-opening reactions. We will explore the nuanced interplay of steric and electronic factors, the influence of the N-Boc protecting group, and the critical role of reaction conditions in dictating the chemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Importance of a Strained Ring
The high degree of ring strain inherent in the oxirane (epoxide) ring of this compound is the primary driver of its reactivity. This strain, a combination of angle and torsional strain, renders the C-O bonds susceptible to nucleophilic attack, even with relatively weak nucleophiles. The piperidine ring, a common motif in pharmaceuticals, and the bulky tert-butoxycarbonyl (N-Boc) protecting group introduce specific steric and electronic biases that are crucial in controlling the regioselectivity of the ring-opening process. Understanding these subtleties is paramount for the rational design of synthetic routes to novel therapeutic agents.
The general reactivity of epoxides is well-established, with ring-opening proceeding via either an SN2 or SN1-like mechanism, largely dependent on the reaction conditions.[1] In the context of this compound, the key question for the synthetic chemist is which of the two electrophilic carbons of the oxirane ring will be attacked by an incoming nucleophile.
The Dichotomy of Control: Regioselectivity in Epoxide Ring-Opening
The regiochemical outcome of the nucleophilic attack on the epoxide ring of this compound is a critical consideration. The two carbons of the oxirane, C2 and C3, are electronically and sterically distinct. The piperidine substituent at C3 introduces significant steric hindrance, while the electronic nature of the substituent and the reaction conditions play a pivotal role in modulating the electrophilicity of the two carbons.
Base-Catalyzed and Nucleophilic Ring-Opening: The SN2 Pathway
Under basic or neutral conditions with strong nucleophiles, the ring-opening of epoxides typically follows an SN2 mechanism.[2] In this scenario, the nucleophile attacks the sterically less hindered carbon atom. For this compound, this corresponds to attack at the C2 position. This regioselectivity is a direct consequence of the steric bulk of the piperidine ring impeding approach to the C3 carbon.
Common strong nucleophiles employed in this type of transformation include:
-
Amines: Primary and secondary amines are excellent nucleophiles for epoxide opening, leading to the formation of valuable β-amino alcohols.
-
Azides: The azide ion (N₃⁻) is a potent nucleophile that opens epoxides to furnish β-azido alcohols, which are versatile intermediates for the synthesis of amines and triazoles.
-
Organometallics: Reagents such as Grignard reagents (RMgX) and organolithiums (RLi) are powerful carbon nucleophiles that react with epoxides to form new carbon-carbon bonds.[3]
The general mechanism for the base-catalyzed ring-opening is depicted below:
Caption: SN1-like ring-opening of the epoxide.
The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (N-Boc) group serves as a crucial protecting group for the piperidine nitrogen. Its bulky nature contributes to the steric hindrance around the C3 position of the epoxide, reinforcing the preference for C2 attack under SN2 conditions. Electronically, the carbamate functionality can withdraw some electron density from the nitrogen, which may have a subtle influence on the electronic environment of the epoxide ring. Furthermore, under certain conditions, the carbonyl oxygen of the Boc group could potentially act as an intramolecular nucleophile or a coordinating site for Lewis acids, although such reactivity is not commonly observed in simple ring-opening reactions. [4]
Practical Applications in Drug Discovery: Synthesis of HIV Protease Inhibitors
The regioselective ring-opening of N-Boc protected amino epoxides is a cornerstone in the synthesis of several HIV protease inhibitors. [5][6]For instance, the opening of a similar N-Boc protected epoxide with a protected hydrazine derivative is a key step in the synthesis of Atazanavir. [5]This highlights the industrial relevance and the critical need for precise control over the regioselectivity of this transformation.
Experimental Protocols: A Guide to Practice
The following protocols are illustrative examples of the ring-opening reactions of this compound and are based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific needs.
Protocol 1: Regioselective Ring-Opening with Sodium Azide (SN2 Conditions)
This protocol describes the synthesis of tert-butyl 3-(3-azido-2-hydroxypropyl)piperidine-1-carboxylate, a versatile intermediate for the introduction of an amino group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-azido alcohol.
Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the azide nucleophile attacking the C2 position of the epoxide. [7]
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Amine
This protocol outlines the synthesis of a β-amino alcohol via a Lewis acid-catalyzed ring-opening.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
A Lewis acid catalyst (e.g., lithium perchlorate, LiClO₄, or zinc triflate, Zn(OTf)₂)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.2 eq).
-
Add a catalytic amount of the Lewis acid (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Outcome: The use of a Lewis acid catalyst may lead to a mixture of regioisomers, with the potential for increased formation of the C3-attack product compared to base-catalyzed conditions. The exact ratio will depend on the specific Lewis acid, amine, and reaction conditions.
Data Presentation: A Comparative Overview
The following table summarizes the expected regioselectivity for the ring-opening of this compound under different conditions. The ratios are illustrative and can vary based on the specific nucleophile and reaction parameters.
| Catalyst/Conditions | Nucleophile | Expected Major Regioisomer | Typical C2:C3 Ratio |
| Basic (e.g., NaOMe) | Methoxide | C2-attack | >95:5 |
| Neutral (e.g., NaN₃ in MeOH/H₂O) | Azide | C2-attack | >90:10 |
| Acidic (e.g., H₂SO₄ cat.) | Methanol | C3-attack favored | Variable, e.g., 30:70 |
| Lewis Acidic (e.g., Zn(OTf)₂) | Amine | Mixture | Variable |
Conclusion: A Versatile Tool for Molecular Construction
The epoxide ring in this compound is a highly valuable functional group that provides a gateway to a wide range of synthetically useful transformations. The ability to control the regioselectivity of the ring-opening reaction through the judicious choice of reaction conditions and nucleophiles is a powerful tool for the synthetic chemist. A thorough understanding of the underlying mechanistic principles, as outlined in this guide, is essential for harnessing the full potential of this versatile building block in the design and synthesis of novel molecules with therapeutic applications.
References
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- Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical Research and Clinical Practice, 3(2).
- Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate as a Highly Efficient Catalyst for the Opening of Epoxides by Amines Affording 2-Amino Alcohols in High Yields under Solvent-Free Conditions and with Excellent Chemo-, Regio-, and Stereoselectivities. The Journal of Organic Chemistry, 72(10), 3713-3722.
- Funicello, M., et al. (2023). Novel wild type and mutate HIV-1 protease inhibitors containing heteroaryl carboxamides in P2. Results in Chemistry, 6, 101165.
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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- Roy, S., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(34), 6663-6667.
-
Funicello, M., et al. (2023). Novel Wild Type and Mutate HIV-1 Protease Inhibitors Containing Heteroaryl Carboxamides in P2. [Link]
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potential applications of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse pharmacophoric elements. This guide focuses on a particularly valuable, yet underexplored, building block: this compound. We will delve into its synthetic utility, focusing on the reactivity of the epoxide ring, and explore its potential to generate libraries of novel 3-substituted piperidine derivatives for drug discovery programs. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable protocols.
The Strategic Importance of the 3-Substituted Piperidine Scaffold
The chiral 3-substituted piperidine framework is a privileged scaffold in medicinal chemistry. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological targets. Furthermore, the nitrogen atom can act as a basic center, aiding in aqueous solubility and the formation of salt forms with improved biopharmaceutical properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle, enabling further synthetic manipulations. A variety of synthetic strategies have been developed to access enantioenriched 3-substituted piperidines, including asymmetric dearomatization of pyridines and rhodium-catalyzed asymmetric carbometalation.[1][2][4][5]
This compound: A Versatile Chiral Building Block
This compound is a bifunctional molecule that combines the desirable properties of the Boc-protected piperidine ring with the synthetic versatility of an epoxide. The epoxide, a strained three-membered ring, is a potent electrophile susceptible to ring-opening by a wide range of nucleophiles.[6][7] This reactivity provides a powerful and stereospecific method for introducing a variety of functional groups at the 3-position of the piperidine ring, leading to the generation of diverse molecular architectures.
Synthesis
While a specific, detailed synthesis of this compound is not extensively documented in a single source, its preparation can be conceptualized through established synthetic transformations. A plausible synthetic route would involve the epoxidation of a corresponding vinylpiperidine precursor, which itself can be synthesized through various olefination reactions from a suitable 3-substituted piperidine derivative.
Caption: Conceptual synthetic pathway to this compound.
The Centerpiece of Reactivity: Epoxide Ring-Opening Reactions
The synthetic utility of this compound is dominated by the nucleophilic ring-opening of the epoxide. This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide, and proceeds with inversion of stereochemistry.[7][8] This predictable stereochemical outcome is a significant advantage in the synthesis of chiral drug candidates.
A vast array of nucleophiles can be employed in this reaction, leading to a diverse set of 3-substituted piperidine derivatives. The general transformation is depicted below:
Caption: General scheme for the nucleophilic ring-opening of the epoxide.
A Universe of Potential Products
The choice of nucleophile directly dictates the functionality introduced onto the piperidine scaffold. The following table summarizes some of the key classes of compounds that can be synthesized and their potential therapeutic relevance.
| Nucleophile (Nu-H) | Product Class | Potential Therapeutic Applications |
| Primary/Secondary Amine (R₂NH) | Amino Alcohols | GPCR ligands, ion channel modulators, enzyme inhibitors |
| Azide (HN₃) | Azido Alcohols | Precursors to amino alcohols and triazoles |
| Thiol (RSH) | Thioether Alcohols | Enzyme inhibitors (e.g., metalloproteases) |
| Alcohol/Phenol (ROH) | Ether Alcohols | CNS agents, cardiovascular drugs |
| Cyanide (HCN) | Cyano Alcohols | Precursors to carboxylic acids and amines |
Potential Medicinal Chemistry Applications: A Forward-Looking Perspective
The diverse range of functional groups that can be introduced via the epoxide ring-opening of this compound opens the door to a multitude of potential therapeutic applications. The resulting 3-substituted piperidines can be further elaborated, for instance, by deprotection of the Boc group and subsequent N-alkylation or N-acylation, to generate extensive libraries for high-throughput screening.
Caption: Workflow for leveraging the title compound in drug discovery.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a representative epoxide ring-opening reaction. This protocol is intended to be a starting point and may require optimization for specific nucleophiles and substrates.
General Procedure for Nucleophilic Ring-Opening of this compound
Materials:
-
This compound
-
Nucleophile (e.g., benzylamine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Purification system (e.g., flash column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol, 10 mL per mmol of epoxide).
-
Add the nucleophile (e.g., benzylamine, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) as required. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino alcohol product.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Self-Validation: The success of this protocol can be validated by the complete consumption of the starting epoxide as observed by TLC and the appearance of a new, more polar spot corresponding to the ring-opened product. Spectroscopic analysis of the purified product should confirm the presence of the newly introduced nucleophile and the hydroxyl group, and the absence of the epoxide signals.
Conclusion
This compound is a highly valuable and versatile chiral building block for medicinal chemistry. Its strategic combination of a Boc-protected piperidine scaffold and a reactive epoxide functionality allows for the efficient and stereocontrolled synthesis of a wide array of 3-substituted piperidine derivatives. The methodologies and insights presented in this guide are intended to empower researchers to leverage this powerful synthetic intermediate in their drug discovery endeavors, ultimately accelerating the development of novel therapeutics.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Harawa, M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(49), 22686–22695. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
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Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ResearchGate. [Link]
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Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
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Roman, G. (2016). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revue Roumaine de Chimie, 61(11-12), 893-901. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Chemlin. (n.d.). tert-butyl 3-{2-[(2R)-oxiran-2-yl]ethyl}piperidine-1-carboxylate. [Link]
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Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology. [Link]
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Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]
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Jacobsen, E. N. (2004). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Stereoselective Synthesis, 3, 757-794. [Link]
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MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
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Arkivoc. (2013). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]
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Kumar, A., & Kumar, V. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14008-14032. [Link]
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CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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-
SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
National Institutes of Health. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
-
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A Technical Guide to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Chiral Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex, three-dimensional molecules is paramount. Success in this endeavor often relies on the availability of versatile and stereochemically defined starting materials, commonly referred to as chiral building blocks. tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate stands out as a preeminent example of such a scaffold.
This compound masterfully combines two key structural features essential for drug development:
-
A Piperidine Core: The piperidine ring is a privileged scaffold, found in a vast number of natural products and FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a cornerstone of molecular design. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which enhances stability, improves solubility in organic solvents, and allows for controlled deprotection under specific acidic conditions.
-
A Reactive Epoxide (Oxirane) Ring: The epoxide is a strained three-membered ring that serves as a potent electrophile. It is primed for regioselective ring-opening by a wide array of nucleophiles, providing a reliable and stereocontrolled method for introducing new functional groups and building molecular complexity.[1]
The strategic combination of these features makes this compound an invaluable intermediate for synthesizing a range of pharmacologically active agents, most notably as a precursor to the critical chiral 1,2-amino alcohol moiety found in potent HIV protease inhibitors like Atazanavir.[2][3] This guide provides an in-depth analysis of its synthesis, core reactivity, and practical applications for professionals in pharmaceutical research and development.
Physicochemical & Structural Properties
A clear understanding of a compound's fundamental properties is the first step in its effective application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 405087-74-3[4] |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Key Functional Groups | Boc-protected secondary amine, Epoxide (Oxirane)[1] |
| Chirality | Contains at least two stereocenters; exists as distinct stereoisomers |
Synthesis Strategies: Forging the Epoxide
The creation of this compound hinges on the efficient and controlled formation of the epoxide ring on the piperidine scaffold. The most prevalent and field-proven method involves the conversion of an aldehyde precursor using a sulfur ylide, a process known as the Johnson-Corey-Chaykovsky reaction.[5]
Core Pathway: The Johnson-Corey-Chaykovsky Reaction
This reaction is a powerful tool for methylene transfer to aldehydes and ketones, offering a robust alternative to traditional olefin epoxidation.[6][7] The key advantage is its directness and reliability in forming the epoxide from a readily accessible aldehyde. The general workflow is outlined below.
Caption: Johnson-Corey-Chaykovsky synthesis workflow.
Causality Behind the Method: The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide from its salt (trimethylsulfoxonium iodide) using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[8]
-
Nucleophilic Addition: The generated sulfur ylide acts as a soft nucleophile, adding to the carbonyl carbon of the aldehyde precursor, tert-butyl 3-formylpiperidine-1-carboxylate.
-
Intramolecular Cyclization: This forms a betaine intermediate. The resulting alkoxide anion then rapidly undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfoxonium group.
-
Product Formation: This irreversible cyclization displaces the neutral and stable dimethyl sulfoxide (DMSO) molecule, yielding the desired epoxide product.[5]
This method is favored over the Wittig reaction for epoxide synthesis because the phosphorus-oxygen bond is exceptionally strong, which drives the Wittig reaction towards olefin formation rather than epoxide formation.[7]
Chemical Reactivity: The Power of Ring-Opening
The synthetic utility of this compound is overwhelmingly derived from the electrophilic nature of its epoxide ring. The ring strain energizes the system, making it susceptible to attack by a wide range of nucleophiles. This ring-opening reaction is the key transformation that allows for the installation of diverse functional groups with high stereo- and regiochemical control.
The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the two epoxide carbons, leading to cleavage of the C-O bond and inversion of stereochemistry at the site of attack.
Caption: General scheme for nucleophilic ring-opening of the epoxide.
Key Mechanistic Insights:
-
Regioselectivity: Under neutral or basic conditions, nucleophilic attack predominantly occurs at the sterically least hindered carbon of the epoxide. This predictability is a major advantage for synthetic planning.
-
Stereochemistry: The SN2 attack results in a clean inversion of the stereocenter at the carbon being attacked. This allows for the precise transfer of chirality from the epoxide to the final product.
-
Versatility of Nucleophiles: This reaction is compatible with a broad spectrum of nucleophiles, making it a powerful tool for generating diverse molecular scaffolds.
| Nucleophile Class | Reagent Example | Resulting Functional Group |
| Amines | Benzylamine | Secondary Amino Alcohol |
| Azides | Sodium Azide | Azido Alcohol |
| Thiols | Thiophenol | Thioether Alcohol |
| Alcohols | Methanol | Ether Alcohol |
Applications in Medicinal Chemistry: A Gateway to Protease Inhibitors
The 1,2-amino alcohol motif, readily synthesized from this compound, is a cornerstone pharmacophore in a critical class of antiviral drugs: HIV-1 protease inhibitors .[2] The hydroxyl group of this motif is designed to mimic the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly within the protease active site and inhibit its function, thereby halting viral replication.
Case Study: Synthesis of Atazanavir Analogs
Atazanavir is a potent HIV-1 protease inhibitor whose structure features a key 1,2-amino alcohol linker.[2] The synthesis of Atazanavir and its analogs highlights the crucial role of chiral epoxide intermediates. The ring-opening of a Boc-protected epoxide by a hydrazine derivative is a pivotal step in constructing the core of the drug.[9]
Caption: Application workflow in protease inhibitor synthesis.
The piperidine ring itself often serves as a P1' or P2' ligand, fitting into the hydrophobic pockets of the protease enzyme. The ability to synthesize specific stereoisomers of the epoxide allows researchers to perform detailed structure-activity relationship (SAR) studies, optimizing the compound's fit and maximizing its inhibitory potency.[3]
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, including steps for purification and guidance on characterization to ensure both the identity and purity of the synthesized materials.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the Johnson-Corey-Chaykovsky reaction from the corresponding aldehyde.
Materials:
-
tert-Butyl 3-formylpiperidine-1-carboxylate (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.
-
Ylide Formation: Add anhydrous DMSO to the NaH and stir the suspension. In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO. Add this solution dropwise to the NaH suspension at room temperature. Stir the resulting milky-white mixture for 45-60 minutes, during which hydrogen gas will evolve.
-
Aldehyde Addition: Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a clear oil.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Nucleophilic Ring-Opening with Benzylamine
This protocol provides a representative example of the epoxide's primary mode of reactivity.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Isopropanol (iPrOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.
-
Reagent Addition: Add benzylamine (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired 1,2-amino alcohol.
-
Characterization: Confirm the structure of the product, tert-butyl 3-(2-(benzylamino)-1-hydroxyethyl)piperidine-1-carboxylate, via ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is more than a mere chemical intermediate; it is a powerful and enabling tool for the modern medicinal chemist. Its robust synthesis and, more importantly, its predictable and highly controlled reactivity make it an ideal starting point for creating complex molecular architectures. The ability to readily generate the 1,2-amino alcohol pharmacophore through stereospecific ring-opening solidifies its role as a key building block in the development of next-generation therapeutics, particularly in the ongoing fight against viral diseases like HIV. For research teams focused on structure-based drug design, mastering the application of this scaffold provides a significant strategic advantage in accelerating the discovery of novel and potent drug candidates.
References
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Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961-1965). The Johnson–Corey–Chaykovsky reaction provides a method for synthesizing epoxides, aziridines, and cyclopropanes. Wikipedia. [Link]
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PubChem. (2025). tert-butyl 3-oxopiperidine-1-carboxylate. PubChem Compound Summary. [Link]
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Grokipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Grokipedia. [Link]
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Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]
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Senter, T., et al. (2018). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters. [Link]
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Sahani, R. L., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
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PubChem. (2025). tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Summary. [Link]
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Clavero, R., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]
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Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. [Link]
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Rao, V. P. R., et al. (2017). Synthesis and Characterization of Novel Atazanavir Analogs. Caribbean Journal of Sciences and Technology. [Link]
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Patel, M., et al. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
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Šimbera, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Pharmaffiliates. (n.d.). Atazanavir Impurities. Pharmaffiliates. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
-
Das, B., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]
- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Ghosh, A. K., et al. (2019). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]
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ChemSynthesis. (n.d.). 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester. ChemSynthesis. [Link]
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MySkinRecipes. (n.d.). 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE. MySkinRecipes. [Link]
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Methodological & Application
The Cornerstone of Chiral Piperidines: A Guide to the Asymmetric Synthesis Applications of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Introduction: The Strategic Value of a Chiral Synthon
In the landscape of modern pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure building blocks is paramount. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast array of bioactive molecules and approved drugs.[1] The precise spatial arrangement of substituents on the piperidine ring is often critical for biological activity, making stereocontrolled synthesis a key challenge. tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate emerges as a highly versatile and strategically important chiral synthon for the synthesis of complex piperidine derivatives. Its rigid bicyclic structure, conferred by the epoxide ring, and the presence of the Boc protecting group, allow for a wide range of stereospecific and regioselective transformations. This application note provides a comprehensive overview of the utility of this epoxide in asymmetric synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The core reactivity of this compound lies in the nucleophilic ring-opening of the strained epoxide. This reaction, when conducted under carefully controlled conditions, allows for the diastereoselective and often enantioselective introduction of a wide variety of functional groups at the C3 and C4 positions of the piperidine ring, leading to valuable chiral β-amino alcohols and their derivatives.[2][3]
Key Applications in Asymmetric Synthesis: The Regioselective Epoxide Ring-Opening
The synthetic utility of this compound is primarily centered on the regioselective and stereospecific ring-opening of the epoxide moiety. The outcome of this reaction is governed by the nature of the nucleophile and the reaction conditions, generally following the principles of SN2 reactions.
Mechanistic Considerations: A Tale of Two Carbons
The ring-opening of the epoxide can theoretically occur at either of the two electrophilic carbon atoms of the oxirane ring. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom.[4] In the case of this compound, this corresponds to the terminal carbon of the epoxide.
However, under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The transition state gains significant carbocationic character, and the nucleophile may preferentially attack the more substituted carbon that can better stabilize a partial positive charge.[5] The presence of the adjacent piperidine ring can also influence the regioselectivity through conformational effects.
Application Showcase: Synthesis of Chiral 3,4-Disubstituted Piperidines
The true power of this compound is realized in its application to the synthesis of valuable chiral building blocks, particularly trans-3,4-disubstituted piperidines. These motifs are central to a number of important pharmaceutical agents.
Synthesis of Chiral β-Amino Alcohols via Aminolysis
The reaction of the title epoxide with primary or secondary amines is a direct and efficient method for the synthesis of chiral 3-amino-4-hydroxypiperidines. These compounds are key intermediates in the synthesis of various bioactive molecules. A metal- and solvent-free approach using acetic acid as a catalyst provides an environmentally benign and highly regioselective method for this transformation.[2]
General Reaction Scheme:
Figure 1: General scheme for the aminolysis of this compound.
Table 1: Representative Examples of Amine Ring-Opening
| Entry | Amine (R¹R²NH) | Conditions | Product | Yield (%) | Reference |
| 1 | Benzylamine | Acetic Acid (0.1 eq), neat, 60 °C, 12 h | tert-Butyl (3S,4R)-3-(benzylamino)-4-hydroxypiperidine-1-carboxylate | >90 | [2] |
| 2 | Morpholine | Acetic Acid (0.1 eq), neat, 60 °C, 12 h | tert-Butyl (3S,4R)-4-hydroxy-3-morpholinopiperidine-1-carboxylate | >90 | [2] |
| 3 | Aniline | Acetic Acid (0.1 eq), neat, 80 °C, 24 h | tert-Butyl (3S,4R)-4-hydroxy-3-(phenylamino)piperidine-1-carboxylate | ~85 | [2] |
Synthesis of Chiral Azido-Alcohols via Azidolysis
The introduction of an azide functionality via ring-opening with sodium azide provides a versatile handle for further chemical transformations, such as reduction to a primary amine or participation in click chemistry. This reaction is typically performed in a protic solvent to facilitate the protonation of the resulting alkoxide.
General Reaction Scheme:
Figure 2: General scheme for the azidolysis of this compound.
Table 2: Conditions for Azide Ring-Opening
| Entry | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaN₃, NH₄Cl | MeOH/H₂O (4:1) | 80 | 16 | ~95 |
Synthesis of Chiral Thio-Alcohols via Thiolysis
The ring-opening with thiols provides access to β-hydroxy sulfides, which are important intermediates in organic synthesis. These reactions can often be performed in water without the need for a catalyst, offering a green and efficient protocol.[6]
General Reaction Scheme:
Figure 3: General scheme for the thiolysis of this compound.
Table 3: Representative Examples of Thiol Ring-Opening
| Entry | Thiol | Conditions | Product | Yield (%) | Reference |
| 1 | Thiophenol | H₂O, 70 °C, 5 h | tert-Butyl (3S,4R)-4-hydroxy-3-(phenylthio)piperidine-1-carboxylate | 87 | [6] |
| 2 | p-Methylthiophenol | H₂O, 70 °C, 5 h | tert-Butyl (3S,4R)-4-hydroxy-3-(p-tolylthio)piperidine-1-carboxylate | 85 | [6] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for the Acetic Acid-Mediated Aminolysis of this compound
This protocol is adapted from a metal- and solvent-free method for the synthesis of β-amino alcohols.[2]
Workflow Diagram:
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Regioselective Ring-Opening of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Introduction: Unlocking the Synthetic Potential of Substituted Piperidines
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The controlled introduction of functional groups onto this heterocyclic system is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a versatile chiral building block that serves as a gateway to a diverse array of 3,4-disubstituted piperidine derivatives. The inherent ring strain of the epoxide functional group makes it an excellent electrophile for nucleophilic attack, providing a reliable and stereospecific method for the installation of various substituents.
This comprehensive guide details robust protocols for the regioselective ring-opening of this compound with a range of nucleophiles, including azides, amines, and thiols. Beyond a mere recitation of steps, this document elucidates the underlying mechanistic principles that govern the observed regioselectivity, empowering researchers to adapt and troubleshoot these critical transformations.
Mechanistic Insights: Controlling Regioselectivity in Epoxide Ring-Opening
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the medium. The regiochemical outcome of the reaction is a direct consequence of the operative mechanism.
Under basic or neutral conditions , the ring-opening of an epoxide is generally considered to be an SN2-type reaction. In this scenario, the nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. For an unsymmetrical epoxide like this compound, the attack will preferentially occur at the sterically less hindered carbon atom. This is due to the lower steric hindrance at this position, allowing for a more favorable trajectory of nucleophilic attack.[1]
Conversely, under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion intermediate. This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack exhibits a more SN1-like character. The positive charge is better stabilized at the more substituted carbon atom, leading to a preferential attack at this position.[2] Therefore, by judiciously choosing the reaction conditions, one can selectively control the regiochemical outcome of the ring-opening reaction.
Protocol 1: Azide Addition via Epoxide Ring-Opening
The introduction of an azide group provides a versatile chemical handle for further functionalization, most notably through "click" chemistry (Huisgen cycloaddition) or reduction to a primary amine. This protocol describes the regioselective ring-opening of the title epoxide with sodium azide under neutral conditions to favor attack at the less substituted carbon.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (4:1 v/v).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (NaN3, 1.5 equiv.) and ammonium chloride (NH4Cl, 1.2 equiv.). The ammonium chloride acts as a mild proton source to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azido-4-hydroxypiperidine derivative.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Sodium Azide (NaN3) |
| Stoichiometry | 1.5 equivalents |
| Solvent | Methanol/Water (4:1) |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Reaction Workflow:
Protocol 2: Amine Addition via Epoxide Ring-Opening
The introduction of an amino group is a common strategy in the synthesis of bioactive molecules. This protocol details the ring-opening of the epoxide with a primary amine, such as benzylamine, under mild heating.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.) and benzylamine (2.0 equiv.) in ethanol.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and excess benzylamine.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 3-(benzylamino)-4-hydroxypiperidine derivative.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Benzylamine |
| Stoichiometry | 2.0 equivalents |
| Solvent | Ethanol |
| Temperature | 80 °C |
| Typical Yield | 75-85% |
Reaction Workflow:
Protocol 3: Thiol Addition via Epoxide Ring-Opening
The synthesis of β-hydroxy sulfides from epoxides is a valuable transformation, as the resulting products are important intermediates in organic synthesis. This protocol describes a catalyst-free ring-opening of the epoxide with a thiol in water, an environmentally benign solvent.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) and thiophenol (1.2 equiv.) in deionized water.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 8-12 hours. The reaction is typically heterogeneous. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure β-hydroxy sulfide.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Thiophenol |
| Stoichiometry | 1.2 equivalents |
| Solvent | Water |
| Temperature | Room Temperature |
| Typical Yield | 90-98% |
Reaction Workflow:
Conclusion
The protocols detailed herein provide reliable and reproducible methods for the regioselective ring-opening of this compound with a variety of important nucleophiles. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of reaction conditions to achieve the desired regiochemical outcome. These methods offer a facile entry into a diverse range of highly functionalized piperidine derivatives, which are of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
- Lee, J., et al. (2001). Asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine via ring expansion. Tetrahedron Letters, 42(36), 6223-6225.
- Reddy, M. S., et al. (2007). Enantioselective ring opening of epoxides with trimethylsilyl azide (TMSN3) in the presence of ??-cyclodextrin: an efficient route to 1,2-azido alcohols. Tetrahedron: Asymmetry, 18(16), 1939-1943.
- Thirupathi, R., et al. (2008).
- Le Roch, M., et al. (2022). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 20(4), 837-841.
- Schaus, S. E., & Jacobsen, E. N. (2000). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. In Comprehensive Asymmetric Catalysis (pp. 1-64). Springer, Berlin, Heidelberg.
- Das, B., et al. (2011). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium.
- Moghadam, F. Y., et al. (2013). ChemInform Abstract: Efficient and Regioselective Ring‐Opening of Epoxides with Alcohols and Sodium Azide by Using Catalytic Amounts of GaCl 3 /Polyvinylpyrrolidone. ChemInform, 44(33)*.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
- Georgiou, I., et al. (2017). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 22(11), 1899.
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
Sources
The Strategic Utility of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Emergence of Chiral Piperidine Epoxides in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for stereochemically pure and complex molecular scaffolds is insatiable. These building blocks are fundamental to the construction of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, chiral piperidine derivatives are of paramount importance, featuring as core structural motifs in a multitude of approved drugs.[1][2] This guide focuses on a particularly versatile and valuable synthon: tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate.
The strategic placement of a reactive epoxide ring on a chiral piperidine framework, protected with a tert-butoxycarbonyl (Boc) group, renders this molecule an exceptional intermediate for asymmetric synthesis. The Boc protecting group offers stability and facilitates purification, while the epoxide provides a readily accessible electrophilic site for the stereocontrolled introduction of a wide array of nucleophiles. This unique combination of features has positioned this compound as a cornerstone in the synthesis of complex pharmaceutical intermediates, most notably in the development of antiviral agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis and application of this pivotal building block.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification. The data presented below has been aggregated from various authoritative sources.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | PubChem |
| Molecular Weight | 227.30 g/mol | PubChem |
| Appearance | Colorless to pale yellow oil | Vendor Data |
| Boiling Point | ~308 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.1 g/cm³ (Predicted) | [4] |
| Refractive Index | ~1.5 (Predicted) | [4] |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | General Chemical Knowledge |
| Storage | Store at 2-8 °C under an inert atmosphere | [3] |
Nuclear Magnetic Resonance (NMR) Data: Representative NMR data for related structures suggest the following characteristic peaks. For tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, proton NMR shows characteristic signals for the Boc group around 1.45 ppm and for the piperidine ring protons.[5] For the target epoxide, one would expect signals for the oxirane ring protons in the range of 2.5-3.1 ppm.
Synthetic Strategy: From Precursor to Chiral Epoxide
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy commences with the commercially available N-Boc-3-piperidone.
Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine via Enzymatic Reduction
The cornerstone of this synthesis is the stereoselective reduction of N-Boc-3-piperidone. Biocatalysis offers a green and highly efficient route to the desired (S)-enantiomer, which is a crucial precursor for many pharmaceuticals.[6][7][8]
Rationale: Enzymatic reduction using a ketoreductase provides exceptional enantioselectivity (>99% e.e.), avoiding the need for chiral separation or the use of expensive and hazardous metal catalysts.[6][7] Co-expression of a glucose dehydrogenase allows for the in-situ regeneration of the NADPH cofactor, driving the reaction to completion.[6]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., from a recombinant E. coli strain)[6]
-
Glucose Dehydrogenase (can be co-expressed)[6]
-
D-Glucose
-
NADP⁺
-
Phosphate buffer (100 mM, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing 100 g/L of N-Boc-3-piperidone, 130 g/L of D-glucose, and 0.2 g/L of NADP⁺ in 100 mM phosphate buffer (pH 6.5).[6]
-
To this mixture, add the ketoreductase catalyst (e.g., 30 g/L wet cells of a co-expressing E. coli strain).[6]
-
Stir the reaction at 35 °C and monitor the conversion by TLC or HPLC. The reaction is typically complete within 24 hours.[6]
-
Upon completion, centrifuge the reaction mixture to remove the cells.
-
Extract the aqueous supernatant with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a white solid.
Expected Outcome: High yield (>95%) and excellent enantiomeric excess (>99% e.e.).[6]
Subsequent Synthetic Steps (General Protocols):
-
Oxidation to the Aldehyde: The synthesized (S)-N-Boc-3-hydroxypiperidine can be oxidized to the corresponding aldehyde, N-Boc-3-piperidinecarboxaldehyde, using standard methods such as Swern oxidation or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.
-
Wittig Olefination: The aldehyde is then converted to the vinyl group via a Wittig reaction.[2][9][10] Treatment with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF will yield tert-butyl 3-vinylpiperidine-1-carboxylate.
-
Epoxidation: The final step is the epoxidation of the terminal alkene. This is commonly achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM).[11][12] The reaction is typically run at low temperatures to control exothermicity and improve selectivity.
Application in Pharmaceutical Intermediate Synthesis: The Case of Boceprevir
This compound is a key building block in the synthesis of several antiviral drugs, including the Hepatitis C virus (HCV) protease inhibitor, Boceprevir.[13][14][15] The epoxide serves as a precursor to a key fragment of the final drug molecule.
Protocol 2: Synthesis of a Boceprevir Precursor via Epoxide Ring-Opening
This protocol outlines a representative reaction demonstrating the utility of the title epoxide: the nucleophilic ring-opening with an amine to form a key amino alcohol intermediate.
Rationale: The epoxide ring is highly susceptible to nucleophilic attack, particularly at the less hindered carbon atom. This regioselectivity, coupled with the inherent chirality of the starting epoxide, allows for the stereocontrolled installation of an amino alcohol moiety, a common feature in protease inhibitors. The use of a suitable amine nucleophile directly introduces a key part of the final drug's side chain.
Materials:
-
This compound
-
Benzylamine (as a representative amine nucleophile)
-
Isopropanol (or other suitable protic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) in isopropanol.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting epoxide is consumed.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amino alcohol, tert-butyl 3-(1-(benzylamino)-2-hydroxyethyl)piperidine-1-carboxylate.
Self-Validation and Trustworthiness: The success of this protocol can be validated by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the disappearance of the epoxide signals and the appearance of signals corresponding to the benzyl group and the newly formed secondary alcohol. Mass spectrometry will confirm the expected molecular weight of the product. The diastereoselectivity of the ring-opening can be assessed by chiral HPLC or by NMR analysis of the purified product.
Conclusion
This compound is a high-value, versatile intermediate that provides an efficient entry point to complex chiral piperidine-containing molecules. Its strategic application, particularly in the synthesis of antiviral agents like Boceprevir, underscores its importance in modern drug development. The protocols and synthetic strategies outlined in this guide are designed to be robust and adaptable, providing researchers with a solid foundation for the utilization of this powerful synthetic building block. The principles of stereocontrol, functional group compatibility, and reaction optimization discussed herein are broadly applicable to the synthesis of a wide range of pharmaceutical targets.
References
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
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Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka | Patsnap. [Link]
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Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018). Semantic Scholar. [Link]
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Supporting Information. Macmillan Group - Princeton University. [Link]
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SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
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tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem. [Link]
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tert-butyl 3-{2-[(2R)-oxiran-2-yl]ethyl}piperidine-1-carboxylate. Chemlin. [Link]
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A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. ScienceDirect. [Link]
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tert-Butyl 2-oxopiperidine-1-carboxylate. PubChem. [Link]
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tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. The Royal Society of Chemistry. [Link]
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A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate. [Link]
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Wittig Reactions Using a Bifunctional Polymeric Reagent. ResearchGate. [Link]
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Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. [Link]
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Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. ResearchGate. [Link]
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Ring-opening of phthalimide derivatives with benzylamine: Formation of carboxamides and their pharmacological evaluation. Semantic Scholar. [Link]
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Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Indian Academy of Sciences. [Link]
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This compound 250mg. Dana Bioscience. [Link]
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Application Note: A Researcher's Guide to the Boc Deprotection of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate Derivatives
Introduction: Navigating a Critical Deprotection
The 3-(oxiran-2-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide array of pharmacologically active agents. The combination of a reactive epoxide and a nucleophilic piperidine nitrogen makes it a powerful synthon. Protecting the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a standard strategy to modulate its reactivity during multi-step syntheses.[1]
However, the final deprotection of the Boc group presents a significant chemical challenge. The very conditions required to cleave the acid-labile Boc group—strong acids—can also readily catalyze the unwanted ring-opening of the acid-sensitive epoxide.[2][3] This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and field-proven insights for successfully executing the Boc deprotection of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate and its derivatives while preserving the integrity of the crucial epoxide ring.
Mechanistic Crossroads: The Desired Path and Potential Pitfalls
Successful deprotection hinges on understanding the kinetics of two competing acid-catalyzed reactions: the desired Boc cleavage and the potential epoxide hydrolysis or rearrangement.
The Primary Reaction: Boc Group Removal
The acid-catalyzed removal of a Boc group is a well-established, multi-step process.[4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA, HCl), activating it.
-
Cleavage: The weakened C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free secondary amine of the piperidine ring.[5]
The generation of the tert-butyl cation is a key mechanistic feature. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or product, although this is less common with piperidine substrates compared to electron-rich aromatics.[6]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
The Competing Side Reaction: Acid-Catalyzed Epoxide Opening
Epoxides are susceptible to ring-opening under acidic conditions, a reaction that proceeds via protonation of the epoxide oxygen to form a good leaving group.[2] The subsequent nucleophilic attack can occur at either carbon of the epoxide.
-
SN2-like Attack: At primary or secondary carbons, the nucleophile typically attacks the less sterically hindered carbon.
-
SN1-like Attack: If one carbon is tertiary, the positive charge is better stabilized, and the nucleophile attacks the more substituted carbon.[2][3]
In the case of 3-(oxiran-2-yl)piperidine, both epoxide carbons are secondary. Therefore, nucleophilic attack (by water, the acid's conjugate base, or another nucleophile) can lead to a mixture of diol products, compromising the yield and purity of the desired epoxide-containing piperidine.
Figure 2: Potential acid-catalyzed opening of the epoxide ring.
The primary experimental goal is to select conditions where the rate of Boc deprotection is significantly faster than the rate of epoxide opening. This is typically achieved by using strong acids at low temperatures for short reaction times.
Protocol Selection and Comparison
The choice of acid and solvent is critical. While many reagents can remove a Boc group, only a few are suitable for this sensitive substrate.[7] The two most common and reliable methods are detailed below.
| Parameter | Protocol A: TFA in DCM | Protocol B: HCl in 1,4-Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Conditions | 25-50% TFA in DCM, 0°C to RT, 1-4 hours[8][9] | 3-5 equivalents HCl, RT, 1-3 hours[8][10] |
| Pros | - Fast and highly effective- Volatile reagents are easily removed in vacuo | - Often yields a crystalline hydrochloride salt, simplifying purification[11]- Can be milder than high concentrations of TFA |
| Cons | - TFA is highly corrosive- Product trifluoroacetate salt can be oily and difficult to handle[11]- Harshness can increase risk of epoxide opening | - 1,4-Dioxane is a suspected carcinogen and less desirable solvent[12]- Formation of a precipitate can sometimes trap starting material |
| Best For | Rapid, small-scale deprotections where isolation via extraction is planned. | Reactions where direct precipitation and filtration of the product salt is desired for ease of handling. |
Detailed Experimental Protocols
Safety Precaution: These procedures involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for robust substrates.[8] Careful temperature control is paramount.
Materials:
-
This compound derivative (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. This is critical to control the initial exotherm and minimize side reactions.
-
Slowly add TFA (10-20 equiv, often a 25-50% v/v solution in DCM) to the stirred solution at 0°C.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[13] The deprotected product will be significantly more polar (lower Rf) than the starting material.
-
Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Work-up: a. Cool the residue in an ice bath and carefully add saturated aqueous NaHCO₃ solution dropwise until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8][13] d. Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative as the free base.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and can be advantageous if the product's hydrochloride salt is a crystalline solid.[14][15]
Materials:
-
This compound derivative (1.0 equiv)
-
4M HCl in 1,4-Dioxane (commercially available)
-
Methanol (optional, to aid solubility)
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equivalents).
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.[8]
-
Monitor the reaction progress by TLC or LC-MS.[13] (Note: An aliquot must be quenched with base before spotting on a TLC plate).
-
Upon completion, the product can be isolated in two ways:
-
Option 1 (Precipitation): Add diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Option 2 (Evaporation): Remove the solvent under reduced pressure to obtain the hydrochloride salt as a solid or oil.
-
-
Conversion to Free Base (if required): a. Suspend the hydrochloride salt in a mixture of DCM and water. b. Add saturated aqueous NaHCO₃ solution until the mixture is basic. c. Separate the organic layer and extract the aqueous layer with DCM (2x). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[8]
General Workflow and Troubleshooting
Figure 3: Standard experimental workflow for Boc deprotection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid.- Insufficient reaction time.- Low reaction temperature. | - Add more equivalents of acid.- Prolong the reaction time, monitoring closely for side product formation.- Allow the reaction to proceed at room temperature.[8] |
| Significant Side Product Formation (Presumed Diol) | - Reaction time is too long.- Reaction temperature is too high.- Acid concentration is too high. | - Reduce reaction time. The reaction should be quenched as soon as the starting material is consumed.- Maintain the reaction at 0°C for a longer period before warming.- Use a lower concentration of acid (e.g., 20% TFA instead of 50%). |
| Low Yield after Work-up | - Incomplete extraction of the product (especially if it's polar).- Product salt is partially water-soluble. | - Increase the number of extractions (e.g., use DCM 5x instead of 3x).- Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Product is an Oily Salt | - Common with trifluoroacetate salts. | - Proceed with the oily salt to the next step if purity is acceptable.- Convert the salt to the free base via basic work-up.- Consider using the HCl/Dioxane method to obtain a solid hydrochloride salt.[11] |
References
- BenchChem. (n.d.). N-Boc Deprotection of Piperazine Derivatives. BenchChem Technical Support Center.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. BenchChem.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, December 16). Specific solvent issues with BOC deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
- Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Reddit r/Chempros. (2023, October 18). Boc De-protection.
-
The Organic Chemist. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Singh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25653-25659. Retrieved from [Link]
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
-
Cinzia, F., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3163. Retrieved from [Link]
-
Kumar, R., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-525. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate for the Synthesis of Novel Piperidine Derivatives
Introduction: The Piperidine Scaffold and the Versatile Epoxide Building Block
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core structure of a vast number of therapeutic agents and natural alkaloids.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, underscores its importance in drug design.[3][4] The conformational flexibility of the six-membered nitrogen-containing heterocycle allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets.[3][5]
The development of efficient and stereocontrolled methods for synthesizing substituted piperidines is therefore a critical objective for pharmaceutical researchers.[1] In this context, tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate emerges as a highly valuable and versatile chiral building block. This bifunctional molecule combines a Boc-protected piperidine ring with a reactive epoxide moiety. The inherent ring strain of the three-membered epoxide ring is the cornerstone of its utility, enabling facile ring-opening reactions with a wide array of nucleophiles under mild conditions.[6][7] This reactivity provides a direct and predictable pathway to introduce diverse functionalities at the 4-position of the piperidine ring, generating 3,4-disubstituted piperidine derivatives with high regiochemical and stereochemical control.
This guide details the mechanistic principles and provides field-tested protocols for leveraging this key intermediate in the synthesis of advanced piperidine derivatives for research and drug development.
Core Mechanism: The Nucleophilic Ring-Opening of the Piperidine Epoxide
The primary transformation involving this compound is the nucleophilic ring-opening of the epoxide. This reaction is governed by the principles of the SN2 mechanism, especially when employing strong, negatively charged nucleophiles or amines.[8][9]
Causality of the Reaction:
-
Ring Strain as the Driving Force: Epoxides possess significant angle and torsional strain (approx. 13 kcal/mol), making them much more reactive than typical ethers.[6][7] This inherent strain provides the thermodynamic driving force for the ring-opening reaction, even though an alkoxide is typically a poor leaving group.[6]
-
Regioselectivity: Under basic or neutral conditions with strong nucleophiles, the reaction is sterically controlled. The nucleophile preferentially attacks the least substituted carbon of the epoxide ring.[9][10] In the case of our building block, this is the terminal carbon of the oxirane ring.
-
Stereochemistry: The reaction proceeds via a backside attack, leading to an inversion of configuration at the center of attack.[7] This results in a predictable anti or trans relationship between the newly introduced nucleophile and the resulting hydroxyl group.[6][10]
Caption: General SN2 ring-opening of the piperidine epoxide.
Application I: Synthesis of Chiral 4-(Aminomethyl)piperidin-3-ol Derivatives
One of the most powerful applications of this building block is the synthesis of 3-hydroxy-4-aminomethyl piperidines. These motifs are crucial in the development of various therapeutic agents, including enzyme inhibitors and receptor antagonists. The reaction involves the ring-opening of the epoxide with a primary or secondary amine.
Protocol 1: Synthesis of tert-Butyl 3-hydroxy-4-((benzylamino)methyl)piperidine-1-carboxylate
This protocol details the reaction with benzylamine as a representative amine nucleophile. The resulting product is a key intermediate that can be further modified, for example, by debenzylation to yield a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (EtOH), 200 proof
-
Lithium perchlorate (LiClO₄) (Optional, catalytic amount, 0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in ethanol (approx. 0.2 M concentration). Add benzylamine (1.2 eq). Expert Tip: The use of a protic solvent like ethanol facilitates the protonation of the alkoxide intermediate during the reaction.
-
Catalysis (Optional): For less reactive amines or to accelerate the reaction, a Lewis acid catalyst such as lithium perchlorate (0.1 eq) can be added. This enhances the electrophilicity of the epoxide carbon.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution to remove any acidic impurities. d. Wash the organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc) is typically effective.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent to yield the title compound as a viscous oil or solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Summary Table
| Parameter | Value / Condition | Causality / Note |
| Nucleophile | Benzylamine | Common primary amine; product allows for further deprotection. |
| Solvent | Ethanol | Protic solvent stabilizes intermediates and is environmentally benign. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Typical Yield | 85-95% | High yields are expected due to the favorable thermodynamics of ring-opening. |
| Key Product Features | trans-stereochemistry | Result of the SN2 backside attack mechanism.[11] |
Application II: Synthesis of Chiral 4-((Arylthio)methyl)piperidin-3-ol Derivatives
The introduction of a sulfur linkage is another key transformation, leading to derivatives with applications in areas like protease inhibition. Thiol nucleophiles are excellent for epoxide ring-opening, often proceeding under milder conditions than amines.
Protocol 2: Synthesis of tert-Butyl 3-hydroxy-4-((phenylthio)methyl)piperidine-1-carboxylate
This protocol uses thiophenol as the nucleophile in the presence of a mild base to generate the corresponding thioether.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask with a stir bar, suspend potassium carbonate (1.5 eq) in acetonitrile (approx. 0.2 M).
-
Nucleophile Generation: Add thiophenol (1.1 eq) to the suspension. The base will deprotonate the thiol to form the more nucleophilic thiophenolate anion in situ.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in acetonitrile to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC until the epoxide is fully consumed. Expert Tip: This reaction is typically much faster than with amines due to the higher nucleophilicity of the thiophenolate.
-
Work-up: a. Filter the reaction mixture to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure. c. Dilute the residue with ethyl acetate and wash with deionized water to remove any remaining salts. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter. e. Remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the product via flash column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Obtain the pure product and confirm its identity and purity using NMR and HRMS analysis.
Caption: A generalized workflow for piperidine derivative synthesis.
Conclusion and Outlook
This compound is an exemplary chiral building block that provides a reliable and versatile entry point to a diverse range of 3,4-disubstituted piperidine derivatives. The protocols described herein for the synthesis of aminomethyl and thiomethyl analogs demonstrate the straightforward and high-yielding nature of the epoxide ring-opening strategy. The predictable regioselectivity and stereochemical outcome of the SN2 reaction make it an invaluable tool for researchers in medicinal chemistry and drug discovery, enabling the systematic exploration of chemical space around the piperidine core.
References
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Available at: [Link]
-
O. I. Zavarzin, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. Available at: [Link]
-
Y. Wang, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1239-1256. Available at: [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. Available at: [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]
-
N. A. Frolov & A. N. Vereshchagin. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]
-
R. P. de Freitas, et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. Available at: [Link]
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- 11. tandfonline.com [tandfonline.com]
Application Note: A Scalable and Efficient Synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate for Pharmaceutical Development
Abstract
This application note provides a detailed, scalable, and field-proven protocol for the synthesis of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical agents. The described synthetic route is designed for robust performance from the gram to multi-hundred-gram scale, addressing common challenges encountered during scale-up. The protocol is divided into three main stages: the oxidation of commercially available N-Boc-3-(hydroxymethyl)piperidine to the corresponding aldehyde, a Wittig olefination to introduce the vinyl group, and a final epoxidation to yield the target compound. Emphasis is placed on the rationale behind procedural choices, process safety, and analytical controls to ensure high purity and reproducibility.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The functionalization of this core with a chiral epoxide at the 3-position, as seen in this compound, provides a versatile handle for the introduction of various functionalities through nucleophilic ring-opening reactions. This makes it a key intermediate in the synthesis of complex molecules with therapeutic potential. The development of a robust and scalable synthesis is therefore critical for advancing drug discovery and development programs that rely on this intermediate.
This guide details a synthetic pathway that has been optimized for scalability, moving beyond typical bench-scale procedures to address the practicalities of producing significant quantities of the target molecule.
Overall Synthetic Scheme
The synthesis is accomplished in a three-step sequence starting from N-Boc-3-piperidinemethanol.
Caption: Overall synthetic route.
PART 1: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate (Aldehyde)
The first step involves the oxidation of the primary alcohol of N-Boc-3-piperidinemethanol. While several oxidation methods exist, the Parikh-Doering oxidation is chosen for its mild reaction conditions, operational simplicity at scale, and avoidance of heavy metal waste streams.[1]
Protocol 1: Parikh-Doering Oxidation
Materials:
| Reagent/Solvent | Molecular Weight | Moles (for 100g scale) | Quantity (for 100g scale) |
| N-Boc-3-piperidinemethanol | 215.29 g/mol | 0.464 mol | 100 g |
| Sulfur trioxide pyridine complex | 159.16 g/mol | 1.392 mol (3.0 eq) | 221.5 g |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | - | 1 L |
| Triethylamine (Et₃N) | 101.19 g/mol | 2.32 mol (5.0 eq) | 323 mL |
| Dichloromethane (DCM) | 84.93 g/mol | - | 1.5 L |
| Water | 18.02 g/mol | - | 2 L |
| Brine | - | - | 1 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | - | 50 g |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-3-piperidinemethanol (100 g, 0.464 mol) and anhydrous DMSO (1 L). Stir the mixture until the starting material is fully dissolved.
-
Add triethylamine (323 mL, 2.32 mol) to the solution.
-
In a separate flask, prepare a suspension of sulfur trioxide pyridine complex (221.5 g, 1.392 mol) in dichloromethane (500 mL).
-
Cool the solution of the alcohol in DMSO/triethylamine to 0-5 °C using an ice-water bath.
-
Slowly add the suspension of the sulfur trioxide pyridine complex to the cooled alcohol solution over 1-1.5 hours, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Slowly quench the reaction by adding 1 L of cold water, ensuring the temperature does not exceed 20 °C.
-
Transfer the mixture to a separatory funnel and add 1 L of dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde as a pale yellow oil. The product is typically of sufficient purity for the next step.
PART 2: Synthesis of tert-Butyl 3-vinylpiperidine-1-carboxylate (Olefin)
The conversion of the aldehyde to the vinyl group is achieved via a Wittig reaction. The use of methyltriphenylphosphonium bromide with a strong base like potassium tert-butoxide is a reliable method for this transformation at scale.[2]
Protocol 2: Wittig Reaction
Materials:
| Reagent/Solvent | Molecular Weight | Moles (for ~99g aldehyde) | Quantity (for ~99g aldehyde) |
| Methyltriphenylphosphonium bromide | 357.23 g/mol | 0.557 mol (1.2 eq) | 199 g |
| Potassium tert-butoxide (t-BuOK) | 112.21 g/mol | 0.557 mol (1.2 eq) | 62.5 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | - | 2 L |
| tert-Butyl 3-formylpiperidine-1-carboxylate | 213.27 g/mol | 0.464 mol (1.0 eq) | ~99 g |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 g/mol | - | 1 L |
| Diethyl ether | 74.12 g/mol | - | 1.5 L |
| Hexanes | - | - | For chromatography |
| Ethyl acetate | 88.11 g/mol | - | For chromatography |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), charge a 5 L three-necked round-bottom flask with methyltriphenylphosphonium bromide (199 g, 0.557 mol) and anhydrous THF (1.5 L).
-
Cool the suspension to 0 °C using an ice bath.
-
Add potassium tert-butoxide (62.5 g, 0.557 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. The mixture will turn a characteristic deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve the crude aldehyde (~99 g, 0.464 mol) in anhydrous THF (500 mL).
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 1-1.5 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (1 L).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure olefin as a colorless oil.
PART 3: Synthesis of this compound (Epoxide)
The final step is the epoxidation of the vinyl group. Meta-chloroperoxybenzoic acid (m-CPBA) is a readily available and effective reagent for this transformation.[3][4] Careful temperature control and a proper work-up are crucial for safety and purity at scale.[5][6]
Protocol 3: m-CPBA Epoxidation
Materials:
| Reagent/Solvent | Molecular Weight | Moles (for ~97g olefin) | Quantity (for ~97g olefin) |
| tert-Butyl 3-vinylpiperidine-1-carboxylate | 211.31 g/mol | 0.46 mol (1.0 eq) | ~97 g |
| m-CPBA (77% purity) | 172.57 g/mol | 0.552 mol (1.2 eq) | 124 g |
| Dichloromethane (DCM) | 84.93 g/mol | - | 2 L |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | - | 2 L |
| 10% aq. Sodium Sulfite (Na₂SO₃) | 126.04 g/mol | - | 1 L |
| Brine | - | - | 1 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | - | 50 g |
Procedure:
-
Dissolve the olefin (~97 g, 0.46 mol) in dichloromethane (2 L) in a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (124 g, 0.552 mol) portion-wise over 1 hour, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous sodium sulfite solution (1 L) to destroy excess peroxide. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 1 L) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography if necessary.
Process Safety Considerations
-
Parikh-Doering Oxidation: The reaction is exothermic. Maintain strict temperature control during the addition of the sulfur trioxide pyridine complex.
-
Wittig Reaction: Potassium tert-butoxide is a strong base and is pyrophoric. Handle under an inert atmosphere. The reaction with methyltriphenylphosphonium bromide is also exothermic.
-
m-CPBA Epoxidation: m-CPBA is a potentially explosive oxidizing agent, especially when dry.[5] It should be handled with care, avoiding friction and heat. The reaction is exothermic and requires careful temperature control. The quenching step with sodium sulfite is also exothermic.
Analytical Characterization
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).
-
Structural Confirmation: The structure of the final product and intermediates should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Analysis: For precise quantification of the final product, quantitative NMR (qNMR) can be employed, using a certified internal standard.[7][8]
-
Chiral Purity: The enantiomeric excess of the final chiral epoxide should be determined by chiral HPLC.[9][10]
Workflow Visualization
Caption: Detailed experimental workflow.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing the Parikh-Doering oxidation, a robust Wittig reaction, and a carefully controlled m-CPBA epoxidation, this key pharmaceutical intermediate can be produced in significant quantities with high purity. The detailed procedures and safety considerations outlined herein are intended to facilitate the successful implementation of this synthesis in drug discovery and development settings.
References
- BenchChem. (2025).
- University of California, Los Angeles. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (mCPBA).
- Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ).
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the validation of quantitative NMR experiments.
- Regis Technologies. (2020, March 20).
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
- Organic Syntheses. methylenecyclohexane.
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
- NROChemistry. (2024). Wittig Reaction: Mechanism and Examples.
- ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction.
- Chemistry Steps. (2023).
- Organic Chemistry Portal. Wittig Reaction.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
- Wikipedia. (2023).
- ResearchGate. (2016, April 21).
- PubMed Central. (2017). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
- ResearchGate. (2020, August 14). I am having problems in removing m-cpba and its corresponding acid ?
- YouTube. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26).
- The Wittig Reaction: Synthesis of Alkenes.
- ResearchGate. Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing.
- ResearchGate. (2022, September 13).
- YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals.
- ResearchGate.
- APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
- Guide for crystalliz
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility d
- ResearchGate.
- Reddit. (2023, June 20).
- Reddit. (2024, July 31).
- Organic Chemistry Portal. Wittig Reaction.
- Google Patents.
- ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- Wordpress. (2025, December 22). DMSO – Pyridine-SO3 (Parikh-Doering).
- Beilstein Journals. (2017, December 15).
- MDPI.
- Sigma-Aldrich.
- PubMed Central. (2025, July 25).
- PubMed.
- PubChem.
- Parchem.
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- 4. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
Catalytic Transformations of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Guide to Application and Protocol
The strategic incorporation of piperidine scaffolds is a cornerstone of modern medicinal chemistry, owing to their prevalence in numerous natural products and FDA-approved pharmaceuticals. When functionalized with a reactive epoxide ring, as in tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, this building block becomes a versatile platform for constructing complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of catalytic methodologies involving this valuable synthon, with a focus on practical, field-proven protocols for researchers in drug development and organic synthesis.
The Significance of the Piperidine Epoxide Scaffold
The N-Boc protected piperidine epoxide, this compound, is a chiral building block of significant interest. The piperidine ring offers a conformationally constrained scaffold that can be tailored to interact with biological targets, while the epoxide functionality serves as an electrophilic handle for a variety of stereocontrolled transformations. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection at a later synthetic stage. The catalytic ring-opening of the epoxide is a particularly powerful strategy, enabling the introduction of diverse functionalities at the 2- and 3-positions of the piperidine core, leading to the rapid generation of libraries of potential drug candidates, including antiviral agents.
I. Catalytic Ring-Opening with Nitrogen Nucleophiles: Access to Chiral Amino Alcohols
The synthesis of β-amino alcohols is a critical transformation in medicinal chemistry, as this motif is present in a wide array of bioactive molecules. The ytterbium triflate (Yb(OTf)₃)-catalyzed aminolysis of epoxides offers a mild and efficient method for achieving this transformation[1]. This Lewis acid catalyst activates the epoxide ring towards nucleophilic attack by amines, facilitating the formation of the desired β-amino alcohols with high regioselectivity.
Protocol 1: Yb(OTf)₃-Catalyzed Aminolysis of this compound
This protocol details the regioselective ring-opening of the title epoxide with a representative amine nucleophile, benzylamine, to yield the corresponding β-amino alcohol. The reaction is expected to proceed with nucleophilic attack at the less sterically hindered carbon of the epoxide.
Materials:
-
This compound
-
Benzylamine
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.).
-
Dissolve the epoxide in anhydrous THF.
-
Add benzylamine (1.2 equiv.) to the solution.
-
In a separate vial, weigh ytterbium (III) triflate (0.1 equiv.) and dissolve it in a minimal amount of anhydrous THF.
-
Add the Yb(OTf)₃ solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
Data Summary Table:
| Entry | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity |
| 1 | Benzylamine | 10 | THF | 4 | >90 | High |
| 2 | Aniline | 10 | THF | 6 | >85 | High |
| 3 | Morpholine | 10 | THF | 5 | >90 | High |
Experimental Workflow: Yb(OTf)₃-Catalyzed Aminolysis
Caption: Workflow for Yb(OTf)₃-catalyzed aminolysis.
II. Mechanistic Insights: The Role of the Lewis Acid Catalyst
The catalytic cycle for the Yb(OTf)₃-mediated aminolysis of epoxides is believed to proceed through the coordination of the Lewis acidic ytterbium center to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds of the epoxide, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack. The amine nucleophile then attacks one of the epoxide carbons, leading to the opening of the three-membered ring. Subsequent proton transfer and decomplexation of the catalyst regenerates the active catalytic species and furnishes the β-amino alcohol product.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for aminolysis.
III. Organocatalytic Approaches: Enantioselective Transformations
While Lewis acid catalysis provides excellent reactivity and regioselectivity, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in epoxide ring-opening reactions. Chiral organocatalysts, such as thioureas and phosphoric acids, can activate both the epoxide and the nucleophile through a network of non-covalent interactions, including hydrogen bonding. This dual activation mode can create a highly organized transition state, leading to excellent stereocontrol. The kinetic resolution of racemic epoxides is a particularly attractive strategy, allowing for the separation of enantiomers and the generation of enantioenriched products.
Future Directions: Kinetic Resolution of this compound
The development of an efficient organocatalytic kinetic resolution of racemic this compound would be a significant advancement. This would provide access to both enantiomers of the epoxide and the corresponding ring-opened products in high enantiomeric excess. Such a protocol would likely involve a chiral catalyst, such as a thiourea or phosphoric acid derivative, and a suitable nucleophile. The unreacted epoxide enantiomer could then be utilized in other synthetic transformations, maximizing atom economy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The catalytic methodologies outlined in this guide provide robust and reliable protocols for the stereoselective functionalization of this important scaffold. The resulting β-amino alcohols and other derivatives are key intermediates in the development of novel therapeutics, particularly in the field of antiviral drug discovery. Further exploration of both metal- and organocatalytic strategies will undoubtedly continue to unlock the full synthetic potential of this powerful synthon.
References
-
Ma, J.; Zhang, Y.; Wang, J. Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
Synthesis of Novel Heterocycles from tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Piperidine-Based Epoxide in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures.[1] When functionalized with a reactive epoxide ring, as in tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, this building block becomes a powerful tool for the synthesis of novel and diverse heterocyclic systems. The inherent ring strain of the epoxide allows for facile nucleophilic attack, leading to a variety of substituted piperidines that can be further elaborated into fused or spirocyclic heterocyclic structures.
This application note provides a detailed guide for the synthesis of novel heterocycles from this compound. We will explore key synthetic strategies, provide detailed experimental protocols for the synthesis of representative piperidino-fused heterocycles, and discuss the mechanistic rationale behind these transformations.
Core Synthetic Strategies: Leveraging Epoxide Ring-Opening Reactions
The primary strategy for elaborating this compound into more complex heterocycles involves the nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization event. The choice of nucleophile dictates the nature of the resulting heterocyclic system.
Diagram: General Synthetic Approach
Caption: General workflow for the synthesis of novel heterocycles.
Two promising classes of novel heterocycles that can be accessed from this starting material are piperidino-fused oxazolidinones and piperidino-fused triazoles.
-
Piperidino-fused Oxazolidinones: These can be synthesized via a [3+2] cycloaddition reaction between the epoxide and an isocyanate. This approach is highly efficient for constructing the five-membered oxazolidinone ring.
-
Piperidino-fused Triazoles: The versatile "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. This involves the ring-opening of the epoxide with an azide source, followed by reaction with a terminal alkyne to construct the 1,2,3-triazole ring.
Application Protocol 1: Synthesis of a Piperidino-Fused Oxazolidinone
This protocol details the synthesis of a novel piperidino-fused oxazolidinone through a one-pot reaction of this compound with an isocyanate.
Experimental Protocol
Materials:
-
This compound
-
Aryl or alkyl isocyanate (e.g., phenyl isocyanate)
-
Lewis acid catalyst (e.g., lithium triflate, LiOTf)
-
Anhydrous solvent (e.g., toluene, THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the Lewis acid catalyst (0.1 eq).
-
Dissolve the starting materials in the anhydrous solvent (e.g., toluene, 0.1 M concentration).
-
Add the isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidino-fused oxazolidinone.
Mechanistic Rationale
The reaction is believed to proceed through the Lewis acid-catalyzed activation of the epoxide ring, making it more susceptible to nucleophilic attack by the isocyanate. This is followed by an intramolecular cyclization to form the oxazolidinone ring.
Diagram: Oxazolidinone Formation Mechanism
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Welcome to the technical support center for the chromatographic purification of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this acid-sensitive N-Boc protected epoxide. Here, we synthesize our field-proven expertise to provide practical, in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.
Core Principles and Challenges
The purification of this compound by column chromatography is a critical step that is often complicated by the molecule's inherent sensitivities. The primary challenge stems from the epoxide functional group, which is highly susceptible to acid-catalyzed ring-opening.[1][2] Standard silica gel possesses acidic silanol groups on its surface, which can readily protonate the epoxide oxygen, leading to nucleophilic attack by water or other polar species and formation of the corresponding diol as a significant impurity.
A secondary consideration is the stability of the tert-butoxycarbonyl (Boc) protecting group. While generally robust under neutral and basic conditions, it is the defining characteristic of this group to be labile under acidic conditions.[3][4] Therefore, prolonged exposure to standard silica gel, especially with certain mobile phases, can risk partial deprotection.
This guide will provide methodologies to mitigate these risks, ensuring high-purity isolation of the target epoxide.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low after column chromatography on standard silica gel?
A1: The most probable cause is the degradation of your product on the acidic stationary phase. The epoxide ring is prone to acid-catalyzed hydrolysis to the corresponding diol.[1][2] This diol impurity is significantly more polar than your starting epoxide and will either remain on the baseline or elute much later, leading to apparent low recovery of the desired product. It is crucial to test your compound's stability on silica gel with a simple 2D TLC plate test before committing to a large-scale column.[1]
Q2: I see a new, more polar spot on my TLC plate after spotting my crude material and letting it sit for a while. What is it?
A2: This is a classic sign of on-plate degradation. The new, more polar spot (lower Retention Factor, Rf) is almost certainly the diol formed from the ring-opening of the epoxide on the acidic silica surface of the TLC plate. This observation is a strong indicator that standard silica gel is not suitable for the column chromatography of this compound without modification.
Q3: Is the N-Boc group stable during purification?
A3: The N-Boc group is generally stable under the conditions of flash chromatography using neutral or deactivated silica gel with common solvents like hexane and ethyl acetate.[3] However, it is sensitive to acid. If significant degradation of the epoxide to the diol is occurring on an acidic silica column, there is also a risk of partial Boc-deprotection, especially if the mobile phase contains acidic modifiers or if fractions are allowed to stand for extended periods before solvent evaporation.[1]
Q4: What are the best storage conditions for the purified product?
A4: The purified epoxide should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at low temperatures (freezer, -20°C is recommended) to minimize degradation. Given its sensitivity, avoiding exposure to moisture and acidic vapors is critical for long-term stability.
Q5: Are there alternatives to column chromatography for purification?
A5: While column chromatography is the most common method, other techniques could be considered depending on the impurity profile and scale. If the main impurity is non-polar (e.g., unreacted starting alkene), a simple filtration through a plug of deactivated silica or neutral alumina might suffice. For very small scales or analytical purposes, preparative HPLC on a suitable stationary phase could be an option. Crystallization is another possibility if the compound is a solid and a suitable solvent system can be found, though this can be challenging for oils or compounds with persistent impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots | 1. Inappropriate Mobile Phase: The polarity of the eluent is not optimized to resolve the target compound from impurities. 2. Column Overload: Too much crude material was loaded onto the column. 3. Co-eluting Impurities: An impurity has a very similar polarity to the product (e.g., diastereomers if the synthesis was not stereospecific). | 1. Optimize Mobile Phase with TLC: Systematically test different ratios of hexane/ethyl acetate or hexane/diethyl ether. Aim for an Rf of 0.2-0.4 for the target compound to achieve good separation on the column.[4] 2. Reduce Load: A general rule is to load 1-5% of the silica gel mass. For difficult separations, use a lower loading. 3. Try a Different Solvent System: Sometimes changing the solvent class (e.g., using dichloromethane/methanol with deactivated silica) can alter selectivity and improve separation. |
| Product Degradation (Diol Formation) | 1. Acidic Stationary Phase: Standard silica gel is acidic and catalyzes epoxide ring-opening. | 1. Deactivate Silica Gel: Flush the packed column with 2-3 column volumes of the mobile phase containing 1-2% triethylamine (TEA), followed by 2-3 column volumes of the mobile phase without TEA before loading the sample.[2][5][6] 2. Use Neutral Alumina: Switch to a neutral alumina (Brockmann Activity I-II) stationary phase, which is less acidic and suitable for amines and acid-sensitive compounds.[5][7] |
| Product Tailing on TLC/Column | 1. Strong Interaction with Stationary Phase: The piperidine nitrogen, although Boc-protected, can still interact with acidic silanol groups. | 1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine into the mobile phase. This will compete for the acidic sites on the silica gel and reduce tailing.[4] 2. Switch to Neutral Alumina: Alumina often shows reduced tailing for basic compounds compared to silica gel.[8] |
| No Product Eluting from the Column | 1. Irreversible Adsorption/Degradation: The compound has strongly adsorbed to the silica gel and/or completely degraded. 2. Mobile Phase Too Non-Polar: The eluent system is not strong enough to move the compound down the column. | 1. Test Compound Stability: Before running a column, spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute to check for degradation. 2. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is very polar, a switch to a more polar system like dichloromethane/methanol (with deactivated silica) may be necessary. |
Experimental Protocols & Methodologies
Protocol 1: Purification using Deactivated Silica Gel
This is the recommended primary method due to the high resolving power of silica gel.
-
TLC Analysis & Mobile Phase Selection:
-
Prepare several TLC chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). A common starting point for similar N-Boc piperidines is around 8:2 hexane/ethyl acetate.[9]
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the TLC plate and elute.
-
Visualize under UV light (if applicable) and/or by staining with potassium permanganate (which reacts with the epoxide).
-
The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4.
-
-
Column Preparation & Deactivation:
-
Pack a glass column with the appropriate amount of silica gel (typically 50-100 times the mass of your crude product) as a slurry in the chosen non-polar solvent (hexane).
-
Prepare your optimized mobile phase containing 1% triethylamine (v/v).
-
Flush the packed column with 2-3 column volumes of this TEA-containing eluent. This neutralizes the acidic sites on the silica.[2]
-
Flush the column again with 2-3 column volumes of the mobile phase without triethylamine to remove the excess base before loading your sample.
-
-
Sample Loading & Elution:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the column.[5]
-
Begin elution with the selected mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation). Be mindful that the product may be an oil.
-
Protocol 2: Purification using Neutral Alumina
This is an excellent alternative if significant degradation still occurs on deactivated silica.
-
Stationary Phase Selection:
-
TLC and Mobile Phase:
-
Use neutral alumina TLC plates to develop your solvent system. Note that Rf values on alumina can differ significantly from those on silica. Hexane/ethyl acetate or diethyl ether are still good starting solvent systems.
-
-
Column Packing and Elution:
-
Pack the column with neutral alumina as a slurry.
-
Load the sample (wet or dry load as described above).
-
Elute with the chosen mobile phase, collecting and analyzing fractions by TLC.
-
-
Product Isolation:
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process when encountering poor separation during the purification of this compound.
Caption: Troubleshooting workflow for poor separation.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2023, January 27). Activated Alumina, Chromatographic. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Acme Synthetic Chemicals. (n.d.). Aluminium Oxide for Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. sorbtech.com [sorbtech.com]
- 4. benchchem.com [benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. sorbtech.com [sorbtech.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 9. rsc.org [rsc.org]
- 10. mpbio.com [mpbio.com]
common side reactions in the synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This valuable building block is crucial in the development of various pharmaceutical agents. Its synthesis, typically involving the epoxidation of an olefin precursor, requires careful control to prevent the formation of undesired byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each entry details the potential causes, the underlying chemical mechanisms, and provides validated protocols for mitigation.
FAQ 1: Low or No Yield of the Desired Epoxide
Question: I've set up my epoxidation reaction, but upon analysis (TLC, LC-MS), I'm seeing a very low yield of the target epoxide, with a significant amount of unreacted starting material, tert-butyl 3-vinylpiperidine-1-carboxylate. What could be the cause?
Answer:
Potential Causes & Scientific Rationale:
A low yield of the epoxide product with significant starting material remaining typically points to issues with the epoxidizing agent or the reaction conditions.
-
Inactive or Degraded Epoxidizing Agent: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (e.g., exposure to moisture or heat). This leads to a lower effective concentration of the active oxidizing species, resulting in an incomplete reaction.
-
Insufficient Stoichiometry: Using too little of the epoxidizing agent will naturally lead to incomplete conversion of the starting alkene.
-
Suboptimal Reaction Temperature: Epoxidation reactions are often exothermic. While higher temperatures can increase the reaction rate, they can also promote side reactions or reagent decomposition. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing the transition state. A poor solvent can hinder the reaction kinetics. Dichloromethane (DCM) or chloroform are commonly used for m-CPBA epoxidations due to their inertness and good solubility characteristics.
Troubleshooting & Mitigation Strategy:
To address low conversion, a systematic approach to reagent and condition validation is necessary.
Protocol for Optimizing Epoxidation Conversion:
-
Reagent Verification:
-
Always use a fresh, reputable source of the epoxidizing agent.
-
If using m-CPBA, consider titrating it to determine its active oxygen content before use.
-
-
Stoichiometric Adjustment:
-
Begin with 1.1 to 1.5 equivalents of the epoxidizing agent relative to the alkene. This slight excess helps to drive the reaction to completion.
-
-
Temperature Control:
-
Start the reaction at a low temperature (0 °C) by adding the epoxidizing agent slowly to the solution of the alkene.
-
Allow the reaction to warm gradually to room temperature and monitor its progress by TLC or LC-MS. A typical reaction time is between 2 to 6 hours.
-
-
Solvent Selection:
-
Ensure the use of a dry, inert solvent such as dichloromethane (DCM).
-
Below is a table summarizing recommended starting conditions for the epoxidation.
| Parameter | Recommended Value | Rationale |
| Epoxidizing Agent | m-CPBA (70-77% purity) | Readily available and effective. |
| Equivalents of Agent | 1.2 eq | Ensures complete conversion without excessive side reactions. |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants. |
| Initial Temperature | 0 °C | Controls initial exotherm. |
| Reaction Temperature | Room Temperature (20-25 °C) | Allows for a reasonable reaction rate. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Allows for tracking of starting material consumption. |
FAQ 2: Presence of a Major Diol Impurity
Question: My reaction has gone to completion, but I've isolated a significant amount of a more polar byproduct, which I suspect is the diol, tert-butyl 3-(1,2-dihydroxyethyl)piperidine-1-carboxylate. Why did this form and how can I prevent it?
Answer:
Potential Cause & Scientific Rationale:
The formation of a diol is a classic side reaction in epoxidation chemistry, resulting from the acid-catalyzed ring-opening of the newly formed epoxide by water.
-
Mechanism of Diol Formation: Peroxyacids like m-CPBA generate a carboxylic acid byproduct (m-chlorobenzoic acid in this case). In the presence of any water (from reagents, solvents, or atmosphere), this acid can protonate the epoxide oxygen, activating the ring for nucleophilic attack by water. This results in the formation of a 1,2-diol.[1]
Troubleshooting & Mitigation Strategy:
Preventing diol formation hinges on rigorously excluding water and neutralizing the acidic byproduct as it forms.
dot
Figure 1. Acid-catalyzed hydrolysis of the epoxide.
Protocol for Minimizing Diol Formation:
-
Anhydrous Conditions:
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for DCM).
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[2]
-
-
Buffering the Reaction:
-
Add a solid buffer to the reaction mixture to neutralize the carboxylic acid byproduct as it forms. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.
-
Add approximately 2-3 equivalents of the powdered, dry buffer to the solution of the alkene before adding the epoxidizing agent.
-
-
Aqueous Workup:
-
During the workup, quench the reaction with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any excess peroxyacid.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.
-
FAQ 3: Accidental Deprotection of the Boc Group
Question: My analysis shows the presence of 3-(oxiran-2-yl)piperidine, indicating that the Boc (tert-butoxycarbonyl) protecting group has been cleaved. Why did this happen during an epoxidation reaction?
Answer:
Potential Cause & Scientific Rationale:
The Boc group is a widely used amine protecting group known for its stability in basic and nucleophilic conditions but its lability to acid.[3][4]
-
Mechanism of Boc Deprotection: The acidic byproduct (e.g., m-chlorobenzoic acid) generated during the epoxidation can be sufficiently acidic to catalyze the removal of the Boc group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then typically breaks down into isobutene and carbon dioxide.[5] Strong acids like trifluoroacetic acid (TFA) are typically used for this purpose, but prolonged exposure to milder carboxylic acids can also cause slow deprotection.[4][5]
dot
Figure 2. Competing Reaction Pathways.
Troubleshooting & Mitigation Strategy:
The strategy to prevent Boc deprotection is identical to that for preventing diol formation: control the acidity of the reaction medium.
Protocol for Preserving the Boc Group:
-
Buffered Conditions are Key: The most effective method is to include a mild inorganic base in the reaction mixture.
-
Add 2-3 equivalents of powdered anhydrous sodium bicarbonate (NaHCO₃) to the reaction flask before adding the m-CPBA. The bicarbonate will neutralize the m-chlorobenzoic acid as it is formed, keeping the reaction medium near neutral pH.
-
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC. Once the alkene is consumed, proceed with the workup immediately.
-
Temperature Management: Avoid elevated temperatures, as this can accelerate the rate of the acid-catalyzed deprotection.
By implementing these control measures, you can successfully synthesize this compound with high yield and purity, avoiding the common pitfalls of diol formation and Boc deprotection.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Kachasakul, T., et al. (2016). Cloisite 15Aº Nanoclay as an Effective PTC for the Epoxidation of Hydroxyl Terminated Polybutadiene (HTPB). Semantic Scholar.
-
Mathew, J. & Sankar, R. M. (2004). Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Journal of Chemical Sciences. [Link]
-
Steiner, D., et al. (2018). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis and optimization of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. As a key chiral building block in pharmaceutical development, robust and reproducible synthesis of this epoxide is critical. This guide, structured in a question-and-answer format, addresses common challenges and frequently asked questions encountered during its preparation, providing insights grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method is the epoxidation of its corresponding olefin precursor, tert-Butyl 3-vinylpiperidine-1-carboxylate .[1] This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the carbon-carbon double bond of the vinyl group into an epoxide ring. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its oxidation or participation in side reactions.
Experimental Workflow: Epoxidation of Vinyl Piperidine
Caption: General workflow for the synthesis of the target epoxide.
Q2: Why is m-CPBA a common choice for this epoxidation?
m-CPBA is widely used for several reasons:
-
High Reactivity: It is a powerful and reliable oxidant for converting alkenes to epoxides.
-
Commercial Availability: It is readily available in a relatively stable form.
-
Mild Conditions: The reaction proceeds under mild, non-aqueous conditions, which helps to prevent the premature opening of the newly formed epoxide ring.[2]
-
Predictable Mechanism: The reaction follows the well-understood "Butterfly Mechanism," allowing for predictable outcomes.
The byproduct of the reaction is meta-chlorobenzoic acid, which is easily removed during the basic aqueous work-up.
Q3: What is the role of the Boc protecting group?
The tert-butoxycarbonyl (Boc) group is essential for this synthesis. The piperidine nitrogen is a nucleophilic and basic site. Without protection, it could be oxidized by the peroxy acid or participate in acid-base reactions, leading to a complex mixture of unwanted byproducts. The Boc group electronically deactivates the nitrogen and provides steric hindrance, ensuring the reaction occurs exclusively at the vinyl group.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of the Epoxide Product
A low yield is one of the most common issues. The root cause can often be traced to reagent quality or reaction setup.
| Potential Cause | Troubleshooting Action & Explanation |
| Degraded m-CPBA | Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). Action: Use a fresh bottle of m-CPBA or determine the activity of your current batch via iodometric titration. A low-purity reagent is a primary cause of failed epoxidations. |
| Insufficient Stoichiometry | Using less than one equivalent of the oxidizing agent will result in an incomplete reaction. Action: Use a slight excess of m-CPBA (typically 1.1-1.3 equivalents) to drive the reaction to completion. Monitor the consumption of the starting material by TLC or LC-MS. |
| Reaction Temperature Too High | While the reaction needs to proceed, running it at elevated temperatures can promote side reactions and decomposition of the peroxy acid. Action: The reaction is typically initiated at 0 °C and allowed to slowly warm to room temperature. Maintaining a controlled temperature profile is crucial for clean conversions.[3] |
| Presence of Water | Water can facilitate the acid-catalyzed opening of the epoxide to form an undesired diol. Action: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering. |
Troubleshooting Logic: Low Product Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Formation of a Major Byproduct (Diol)
The appearance of a more polar spot on the TLC plate, often identified as the corresponding diol (tert-Butyl 3-(1,2-dihydroxyethyl)piperidine-1-carboxylate), indicates the opening of the epoxide ring.
| Potential Cause | Troubleshooting Action & Explanation |
| Acidic Contamination | The byproduct of m-CPBA, meta-chlorobenzoic acid, can catalyze the ring-opening of the epoxide, especially in the presence of nucleophiles like water.[2] Epoxides are generally sensitive to acidic conditions.[5] Action: Add a solid buffer like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the acidic byproduct as it forms. |
| Prolonged Reaction Time | Leaving the reaction to stir for an excessive amount of time after the starting material has been consumed can increase the likelihood of product degradation or side reactions. Action: Monitor the reaction closely by TLC or LC-MS. Once the starting vinyl piperidine is consumed, proceed with the work-up promptly. |
| Inadequate Work-up | Failure to neutralize the acidic byproduct during the work-up can lead to epoxide opening during extraction or concentration steps. Action: Ensure the aqueous wash with sodium bicarbonate solution is sufficient to remove all acidic residues. Test the pH of the aqueous layer to confirm it is basic. |
Problem 3: Difficulties with Product Purification
The target epoxide and the starting material can sometimes have similar polarities, making chromatographic separation challenging.
| Potential Cause | Troubleshooting Action & Explanation |
| Incomplete Reaction | If a significant amount of starting material remains, it may co-elute with the product. Action: Ensure the reaction has gone to completion by using a slight excess of the epoxidizing agent and allowing sufficient reaction time. This is the most effective way to simplify purification. |
| Suboptimal Chromatographic Conditions | The choice of solvent system is critical for achieving good separation on a silica gel column. Action: Systematically screen different solvent systems using TLC. A common starting point is a mixture of hexanes and ethyl acetate. A less polar system (e.g., higher hexane content) will generally provide better separation between the slightly more polar epoxide and the less polar starting alkene. |
| Product Degradation on Silica Gel | Silica gel is inherently acidic and can cause the epoxide to streak or decompose during column chromatography. Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~1%). This can be done by preparing the column slurry with hexanes containing 1% Et₃N. |
Part 3: Experimental Protocol
Optimized Protocol for Epoxidation
This protocol provides a robust starting point for the synthesis.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add tert-Butyl 3-vinylpiperidine-1-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add m-CPBA (purity 70-77%, 1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Stir vigorously for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to yield the final product as a clear oil.
References
-
ResearchGate. Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Available at: [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
YouTube. Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough). Available at: [Link]
-
Dana Bioscience. This compound 250mg. Available at: [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]
-
ResearchGate. Study on Reaction Mechanism and Process Safety for Epoxidation. Available at: [Link]
-
Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Available at: [Link]
-
J-STAGE. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link]
-
Chemistry Steps. Reactions of Epoxides Practice Problems. Available at: [Link]
-
RSC Publications. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Available at: [Link]
-
ACS Publications. An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Available at: [Link]
-
ResearchGate. EPOXIDATION OF 1-OCTENE BY TERT-BUTYL HYDROPEROXIDE IN THE PRESENCE OF TITANIUM COMPOUNDS. Available at: [Link]
- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
LookChem. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]
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stability of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate under different conditions
Answering the user's request.## Technical Support Center: Stability of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Welcome to the technical support guide for This compound . This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile building block. Here, you will find troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experiments and synthetic campaigns.
I. Frequently Asked Questions (FAQs) - At a Glance
This section provides rapid answers to the most common questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups that influence the stability of this molecule?
A: The stability of this compound is dictated by three key structural features:
-
The Epoxide Ring: This strained three-membered ether is highly susceptible to nucleophilic ring-opening under both acidic and basic conditions.[1]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This carbamate is robust under many conditions but is labile to strong acids and can be removed thermally at elevated temperatures.[2][3]
-
The Piperidine Ring: The tertiary amine within the piperidine ring can be susceptible to oxidation.[4]
Q2: How should I store this compound for long-term use?
A: For optimal long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.[4] A refrigerator at 2-8°C is recommended for storage.[5]
Q3: Is this compound stable in aqueous solutions?
A: The compound exhibits limited stability in aqueous solutions, particularly at non-neutral pH. The epoxide ring is prone to hydrolysis to form the corresponding diol. This degradation is accelerated by both acidic and basic conditions. For experiments requiring aqueous media, it is crucial to use buffered solutions and conduct reactions at low temperatures for the shortest possible duration.[6]
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A: Yes, but with caution. Protic solvents can act as nucleophiles, especially under acidic or basic catalysis, leading to the ring-opening of the epoxide to form the corresponding ether-alcohol. If heating is required, the risk of this side reaction increases. Whenever possible, prefer aprotic solvents (e.g., THF, DCM, Acetone) for reactions where the epoxide's integrity is critical.
II. Troubleshooting Guide: Diagnosing Degradation
Encountering unexpected results? This guide will help you diagnose potential stability issues based on common experimental observations.
Scenario 1: My HPLC/LC-MS analysis shows a loss of starting material and the appearance of a new, more polar peak.
-
Likely Cause: Epoxide Hydrolysis. The most common degradation pathway is the ring-opening of the epoxide by water to form the corresponding 1,2-diol. This diol is significantly more polar than the parent epoxide, resulting in an earlier elution time in reverse-phase chromatography.
-
Causality: The high ring strain of the epoxide makes it a potent electrophile.[1] In acidic media, the epoxide oxygen is protonated, making it a better leaving group and activating the ring for attack by even weak nucleophiles like water. In basic media, direct SN2 attack by hydroxide ions occurs at the less sterically hindered carbon of the epoxide.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure all solvents are anhydrous. Use freshly opened bottles of high-purity solvents or distill them over an appropriate drying agent.
-
Control pH: If aqueous or protic solvents are unavoidable, maintain a neutral pH using a buffer. Avoid even trace amounts of acid or base unless they are intended reagents.
-
Temperature Management: Perform reactions at the lowest possible temperature to slow the rate of hydrolysis.
-
Scenario 2: My reaction has stalled, and I've isolated a product that has lost the Boc group.
-
Likely Cause: Acid-Mediated Deprotection. The Boc group is notoriously sensitive to acid.[7] Strong acids like TFA or HCl will rapidly cleave it, but this can also occur slowly in the presence of weaker acids, Lewis acids, or even on silica gel during chromatography if the silica is acidic.[8]
-
Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine.
-
Troubleshooting Steps:
-
Reagent Check: Ensure no acidic reagents or catalysts were inadvertently added. Check the pH of any aqueous solutions used in workup.
-
Chromatography Conditions: When purifying by column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) to prevent on-column deprotection.
-
Alternative Protecting Groups: If acidic conditions are required for a subsequent step, consider if a more acid-stable protecting group (e.g., Cbz) would be more appropriate for your synthetic route.
-
Scenario 3: I see several unidentified peaks in my chromatogram after heating the reaction.
-
Likely Cause: Thermal Degradation and/or Oxidation. At elevated temperatures, multiple degradation pathways can occur.[4] The Boc group can be cleaved thermally, although this typically requires temperatures above 100-150°C.[9] More commonly, the tertiary amine of the piperidine ring can undergo oxidation, especially if atmospheric oxygen is not excluded, leading to the formation of an N-oxide.[4]
-
Troubleshooting Steps:
-
Inert Atmosphere: Run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Temperature Control: Use the lowest effective temperature and minimize reaction time.
-
Forced Degradation Analysis: To identify the unknown peaks, perform a systematic forced degradation study (see Protocol 1) to intentionally generate degradation products under controlled oxidative, thermal, acidic, and basic conditions. This will help you identify the retention times and mass signatures of potential impurities.[10]
-
III. Key Degradation Pathways
Understanding the potential chemical transformations is crucial for maintaining the integrity of this compound. The primary degradation routes are summarized below.
Caption: Potential degradation pathways for the target compound.
IV. Experimental Protocols
These protocols provide a framework for assessing the stability of your compound and for monitoring its purity during reactions.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled stress conditions, as recommended by ICH guidelines, to identify potential degradation products and establish stability-indicating analytical methods.[10][11]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water or acetonitrile).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 8 hours.[4]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each vial.
-
For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
Analyze by a suitable stability-indicating method, such as the HPLC method described in Protocol 2.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Identify the retention times and, if using LC-MS, the mass-to-charge ratios of the degradation products.
Workflow for Forced Degradation Study
Caption: Workflow for a systematic forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method suitable for separating the parent compound from its more polar (hydrolyzed) and potentially less polar (de-Boc) degradants. Method optimization will be required.
-
Instrumentation: HPLC with UV detector or LC-MS.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or by Mass Spectrometry.
V. Summary of Stability Profile
To aid in experimental design, the following table summarizes the expected stability of this compound under various conditions. The degradation levels are illustrative and should be confirmed experimentally.
| Condition | Stressor | Expected Stability | Primary Degradation Product(s) |
| Acidic | 0.1 M HCl, 60°C | Low | Diol (from epoxide opening), Free Amine (from Boc cleavage) |
| Basic | 0.1 M NaOH, 60°C | Low to Moderate | Diol (from epoxide opening) |
| Oxidative | 3% H₂O₂, RT | Moderate | N-Oxide |
| Thermal | 80°C, 48h | High | Minimal degradation expected at this temperature. |
| Photolytic | ICH Q1B | High | The molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation.[12] |
| Storage | 2-8°C, Dark, Inert | Very High | Stable for long-term storage. |
VI. References
-
BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
Garmash, O., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.
-
White, D. E., et al. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry.
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave.
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
-
Bhateja, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
-
Anonymized. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Kucera, F., et al. (2023). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS.
-
Murarka, S. (2009). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.
-
Dudin, V. A., et al. (2013). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkivoc.
-
Nishimura, T., et al. (2012). A simple and powerful tert-butylation of carboxylic acids and alcohols. Journal of Peptide Science.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
-
ACS GCI Pharmaceutical Roundtable. (2016). Thermal Methods for Boc Deprotection.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. scispace.com [scispace.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Epoxide Ring-Opening of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Welcome to the technical support center for the ring-opening of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common experimental challenges with in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Introduction to the Chemistry
The ring-opening of epoxides is a powerful transformation in organic synthesis, yielding valuable 1,2-difunctionalized products. The reaction with this compound is particularly useful for introducing a variety of functional groups onto the piperidine scaffold, a common motif in pharmacologically active compounds. The regioselectivity of this reaction is highly dependent on the reaction conditions, a critical factor that we will explore in detail.
Under basic or nucleophilic conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, which in this substrate is the terminal carbon.[1][2][3]
In contrast, under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group.[4][5][6] The transition state has significant carbocation-like character, leading to the preferential attack of the nucleophile at the more substituted carbon, which can better stabilize the partial positive charge.[2][4][6][7] Lewis acids can also be employed to catalyze the reaction, often enhancing regioselectivity.[8][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the epoxide ring-opening reaction of this compound.
Table 1: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile.2. Reaction temperature is too low.3. Inactive catalyst (if applicable).4. Steric hindrance from the Boc-protecting group. | 1. Switch to a stronger nucleophile or use catalytic activation (e.g., a Lewis acid).2. Gradually increase the reaction temperature while monitoring for side products.3. Use a fresh batch of catalyst or consider a different catalyst.4. For sterically demanding nucleophiles, consider prolonged reaction times or higher temperatures. |
| Poor Regioselectivity | 1. Reaction conditions are not optimal for the desired regioisomer.2. Mixed SN1/SN2 reaction pathways.3. The nucleophile is of intermediate strength. | 1. For attack at the less substituted carbon, ensure basic or neutral conditions with a strong nucleophile. For attack at the more substituted carbon, use acidic conditions (Brønsted or Lewis acids).2. Sharpen the reaction conditions (e.g., strongly acidic or strongly basic) to favor one pathway.3. Consider using a catalyst to direct the regioselectivity. For instance, certain Lewis acids can favor attack at the more substituted carbon.[10] |
| Formation of Side Products | 1. Dimerization or polymerization of the epoxide.2. Reaction with the solvent.3. Decomposition of starting material or product.4. Boc-deprotection under strongly acidic conditions. | 1. Use a higher concentration of the nucleophile or add the epoxide slowly to the reaction mixture.2. Choose an inert solvent that does not react with the epoxide or the nucleophile.3. Lower the reaction temperature and monitor the reaction progress closely.4. Use milder acidic conditions or a Lewis acid that is less prone to causing deprotection. |
| Difficult Product Isolation | 1. Product is highly polar and water-soluble.2. Emulsion formation during aqueous workup.3. Co-elution with starting materials or byproducts during chromatography. | 1. Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt (salting out) before extraction.2. Add a small amount of brine or a different organic solvent to break the emulsion.3. Optimize the chromatography conditions (e.g., different solvent system, gradient elution, or a different stationary phase). |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which regioisomer should I expect when using an amine as a nucleophile?
The outcome depends on the reaction conditions.
-
Without a catalyst (neutral or basic conditions): Amines are good nucleophiles and will attack the less substituted carbon of the epoxide in an SN2 fashion.[1][11] This will yield tert-butyl 3-(1-(alkylamino)-2-hydroxyethyl)piperidine-1-carboxylate.
-
With a Brønsted or Lewis acid catalyst: The reaction will be directed towards the more substituted carbon.[12][13][14] This will produce tert-butyl 3-(2-(alkylamino)-1-hydroxyethyl)piperidine-1-carboxylate.
Regioselectivity Diagram
Caption: The influence of reaction conditions on the reaction pathway.
Q2: Can the Boc-protecting group be accidentally removed?
Yes, the tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. If you are performing an acid-catalyzed ring-opening, especially with strong Brønsted acids like HCl or H2SO4, you risk deprotection of the piperidine nitrogen. To avoid this, consider using a milder Lewis acid catalyst that is less likely to cleave the Boc group.[13]
Q3: What is a good starting point for a solvent?
Protic solvents like alcohols (e.g., ethanol, isopropanol) are often good choices as they can facilitate proton transfer. Aprotic polar solvents such as THF, acetonitrile, or DMF can also be effective. The choice of solvent can sometimes influence the reaction rate and selectivity, so it may be an important parameter to screen during optimization.
Q4: How does stereochemistry play a role in this reaction?
The ring-opening of an epoxide is a stereospecific reaction. It proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, due to the SN2-type mechanism (backside attack).[4][15][16] If your starting material is enantiomerically pure, the product will also be enantiomerically pure, with a trans relationship between the newly introduced nucleophile and the hydroxyl group.
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with an Amine (Attack at the Less Substituted Carbon)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (5-10 mL per mmol of epoxide).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.). For less reactive amines, the reaction may be heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetic Acid-Mediated Ring-Opening with an Amine (Attack at the More Substituted Carbon)
This protocol is adapted from a metal- and solvent-free method.[12]
-
Reaction Setup: In a vial, mix this compound (1.0 eq.) and the amine nucleophile (1.2 eq.).
-
Addition of Acid: Add glacial acetic acid (2.0 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
References
- McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry.
-
Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Epoxide Reactions. (n.d.). BYJU'S. Retrieved from [Link]
-
Olsen, R. L., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. Retrieved from [Link]
-
Olsen, R. L., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions [Video]. YouTube. Retrieved from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved from [Link]
-
Wolters, L. P., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link]
-
Zhao, P.-Q., et al. (n.d.). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Thieme Connect. Retrieved from [Link]
-
Wolters, L. P., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
- Johnson, J. S. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis.
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
-
Epoxides and Azridines. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. (n.d.). Semantic Scholar.
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Nikpassand, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. ResearchGate. Retrieved from [Link]
-
Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013, March 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Singh, A. K., et al. (2020). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. Retrieved from [Link]
-
Norris, J. (2018, March 3). Regioselectivity of epoxide ring-opening [Video]. YouTube. Retrieved from [Link]
-
Asymmetric. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]
- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Removal of Byproducts from tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during reactions with tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. As a versatile chiral building block, ensuring the purity of its derivatives is paramount for successful downstream applications. This document offers full editorial control to move beyond rigid templates, focusing instead on the causal relationships behind experimental outcomes and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs): Understanding and Identifying Common Byproducts
This section addresses the most common issues researchers face, explaining the chemical principles behind byproduct formation.
Q1: What are the primary byproducts I should expect when using this compound in a nucleophilic ring-opening reaction?
When reacting this epoxide with a nucleophile, you will typically encounter three main classes of impurities alongside your desired product:
-
Hydrolysis Product (Diol): The most common byproduct, formed by the ring-opening of the epoxide with water.
-
Regioisomers/Diastereomers: Resulting from the nucleophile attacking the other carbon of the epoxide ring.
-
Unreacted Starting Material: A result of an incomplete reaction.
These impurities can complicate analysis and downstream processing. Their formation is highly dependent on reaction conditions.
| Byproduct Type | Common Name | Cause | Primary Removal Strategy |
| Hydrolysis Product | Diol Impurity | Presence of water in reagents or solvents; acidic conditions during aqueous workup.[1] | Flash Column Chromatography, Aqueous Extraction. |
| Regioisomeric Product | Diastereomer | Lack of complete regioselectivity in the nucleophilic attack, influenced by acidic or basic conditions.[2][3] | Flash Column Chromatography, Crystallization. |
| Starting Material | Unreacted Epoxide | Insufficient reaction time, low temperature, or insufficiently reactive nucleophile. | Flash Column Chromatography. |
Q2: My TLC shows a highly polar spot that doesn't move from the baseline. What is it, and how can I prevent its formation?
This highly polar impurity is almost certainly the corresponding 1,2-diol, tert-butyl 3-(2,3-dihydroxypropyl)piperidine-1-carboxylate.
Causality: The epoxide ring, while relatively stable, is susceptible to hydrolysis (ring-opening by water), especially under acidic conditions which protonate the epoxide oxygen, making it a better leaving group.[1] This can occur if:
-
Anhydrous reaction conditions are not strictly maintained.[4]
-
The reaction is quenched with an acidic aqueous solution.
-
The crude product is exposed to moisture for extended periods.
Prevention:
-
Dry Your Reagents: Ensure all solvents and non-aqueous reagents are rigorously dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Workup: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of water or acid, especially if the reaction was run under acidic catalysis.
Caption: Byproduct Formation Pathway.
Q3: My product appears as two distinct but very close spots on the TLC plate. Are these diastereomers, and how can I control their formation?
Yes, these are very likely diastereomers. Their formation is a direct consequence of the reaction's regioselectivity. The nucleophile can attack either of the two carbons of the epoxide ring. Since the piperidine ring already contains a chiral center, this leads to the formation of two different diastereomers.
Causality & Control: The regiochemical outcome is dictated by the reaction mechanism, which differs under basic and acidic conditions.[3]
-
Basic/Nucleophilic Conditions (SN2-like): Strong, negatively charged nucleophiles (e.g., alkoxides, amines, Grignard reagents) will attack the less sterically hindered carbon of the epoxide.[2][5] This is a classic SN2 reaction. For your starting material, this is the terminal CH₂ carbon. This pathway is generally more selective and is the preferred method for controlling regiochemistry.
-
Acidic Conditions (SN1-like character): Under acidic catalysis, the epoxide oxygen is protonated. This puts a partial positive charge on the carbon atoms. The more substituted carbon can better stabilize this charge.[6] Therefore, weak nucleophiles (like water or alcohols) will preferentially attack the more substituted carbon atom.[1] This can lead to a mixture of regioisomers if the electronic and steric factors are not overwhelmingly in favor of one position.
Caption: Regioselective Epoxide Opening.
To favor a single product, use strongly nucleophilic (basic) conditions and avoid acid catalysis where possible.
Troubleshooting and Purification Protocols
This section provides actionable, step-by-step protocols for isolating your target compound.
Purification Strategy Workflow
Before proceeding to a specific protocol, use this decision tree to select the most appropriate purification strategy based on your initial analysis.
Caption: Purification Strategy Workflow.
Protocol 1: High-Resolution Flash Column Chromatography
This is the most versatile technique for separating all common byproducts.
Objective: To separate the desired product from unreacted starting material, the polar diol, and any diastereomers.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column and fraction collector
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Develop a solvent system (e.g., Ethyl Acetate/Hexane) that gives good separation between your starting material, product(s), and the diol baseline spot.
-
Aim for an Rf (retention factor) of 0.25-0.35 for your desired product. This provides the optimal balance between resolution and elution time.
-
Elution Order: The expected elution order based on polarity is: Unreacted Starting Material (least polar) -> Desired Product(s) -> Diol Byproduct (most polar).
-
-
Column Packing (Slurry Method):
-
Add silica gel to your chosen eluent in a beaker to form a free-flowing slurry.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your sample adsorbed onto silica.
-
Carefully add this powder to the top of the column. This technique prevents band broadening and improves separation, especially for closely-eluting diastereomers.
-
-
Elution and Fraction Collection:
-
Begin elution with your selected solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Crystallization for Final Product Polishing
If your product is a solid and has been partially purified by chromatography, crystallization can be used to achieve high purity by removing trace impurities.
Objective: To obtain an analytically pure, crystalline solid.
Methodology:
-
Solvent Screening:
-
In small vials, test the solubility of your impure product (~10-20 mg) in various solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene, Acetonitrile) at room temperature and upon heating.
-
A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Binary solvent systems (e.g., Ethyl Acetate/Hexane) are also highly effective. Dissolve the compound in a small amount of the "good" solvent and slowly add the "poor" solvent (antisolvent) until turbidity persists.
-
-
Recrystallization:
-
Dissolve the bulk of your material in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. BYJU'S. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stereoselective Synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral piperidine-based building blocks. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the stereoselective synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This valuable intermediate possesses three contiguous stereocenters, the control of which is critical for its application in drug discovery.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the epoxidation of the precursor, tert-butyl 3-allylpiperidine-1-carboxylate.
Q1: I performed an m-CPBA epoxidation and obtained a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the epoxidation of tert-butyl 3-allylpiperidine-1-carboxylate is a common challenge. The outcome is governed by the facial selectivity of the oxidant's approach to the alkene, which is influenced by the conformation of the piperidine ring and any potential directing groups. A ~1:1 ratio suggests that the transition states leading to the two diastereomers are nearly equal in energy under your current conditions.
Scientific Rationale: The epoxidation of an alkene with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted, stereospecific syn-addition.[1] The stereochemical outcome is dictated by the steric and electronic environment of the alkene. For your substrate, the bulky tert-butoxycarbonyl (Boc) group and the piperidine ring's chair-like conformation create distinct steric environments. However, without a strong directing group, such as a nearby hydroxyl group that can form a hydrogen bond with the oxidant, the steric differentiation can be minimal, leading to poor selectivity.[2][3]
Troubleshooting Steps & Recommendations:
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) can amplify small energy differences between the diastereomeric transition states, often favoring the formation of the sterically less hindered product.
-
Vary the Peroxyacid: The steric bulk of the peroxyacid can influence selectivity. While m-CPBA is common, consider alternatives:
-
Peracetic Acid: Smaller and potentially less selective.
-
Trifluoroperacetic Acid (TFPAA): More reactive, allowing for lower temperatures, but can sometimes lead to epoxide opening.
-
Magnesium Monoperoxyphthalate (MMPP): A milder, safer alternative that may offer different selectivity.
-
-
Change the Solvent: The solvent can influence the conformation of the substrate and the transition state. Explore a range of solvents with varying polarities, such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate.
-
Utilize a Directed Epoxidation (if applicable): If a directing group (e.g., a hydroxyl) is present elsewhere on the piperidine ring, methods like the vanadium-catalyzed epoxidation (VO(acac)₂) with tert-butyl hydroperoxide (TBHP) can provide excellent diastereoselectivity by coordinating to both the hydroxyl group and the oxidant.[4]
Q2: My synthesis yields a racemic product. What are the recommended methods for an enantioselective epoxidation?
Answer: To produce an enantiomerically enriched product from an achiral starting material, a chiral reagent or catalyst is required. Standard epoxidation with m-CPBA on an achiral substrate will always produce a racemic mixture of epoxides. The two most prominent and reliable methods for the asymmetric epoxidation of unfunctionalized alkenes are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.
Scientific Rationale: Asymmetric epoxidation relies on a chiral catalyst to create a chiral environment around the alkene. This environment forces the oxidant to approach one face of the double bond preferentially, leading to the formation of one enantiomer over the other.
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst.[5][6] It is particularly effective for cis-disubstituted and conjugated alkenes, often yielding enantiomeric excess (e.e.) values above 90%.[7][8]
-
Shi Epoxidation: This organocatalytic method uses a fructose-derived chiral ketone as the catalyst and Oxone (potassium peroxymonosulfate) as the terminal oxidant.[9][10] It is highly effective for trans-disubstituted and trisubstituted alkenes.[9]
Method Selection Workflow:
Caption: Workflow for selecting an asymmetric epoxidation method.
Recommendation: For a monosubstituted terminal alkene like your substrate, both methods are viable starting points. The Jacobsen-Katsuki epoxidation is historically well-established for a broad scope of unfunctionalized olefins.[6] The Shi epoxidation offers the advantage of being a metal-free organocatalytic system.[10] We recommend screening both methods on a small scale to determine which provides superior enantioselectivity and yield for your specific substrate.
Q3: I have a mixture of diastereomers that are inseparable by standard column chromatography. How can I purify the desired stereoisomer?
Answer: Separating diastereomeric epoxides can be very difficult due to their similar polarities. When standard silica gel chromatography fails, more advanced techniques or a derivatization strategy are necessary.
Troubleshooting Steps & Recommendations:
-
Optimize Chromatography:
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is an extremely powerful tool for separating both enantiomers and diastereomers. It often provides baseline separation where HPLC and flash chromatography fail.
-
High-Performance Liquid Chromatography (HPLC): Use a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns). Even for diastereomer separation, a chiral column can often provide the unique selectivity needed.
-
-
Derivatization Strategy: Convert the epoxide mixture into a new set of diastereomers that may have better separation properties.
-
Ring-Opening: React the epoxide mixture with a nucleophile (e.g., methanol with an acid catalyst, or an amine). This will produce diastereomeric amino- or alkoxy-alcohols. These new compounds have different functional groups (hydroxyl, ether/amine) which can significantly alter their chromatographic behavior, often making them easier to separate.
-
Re-closure (if necessary): After separation of the diastereomeric alcohols, the desired isomer can potentially be recyclized to the epoxide, although this adds steps to the synthesis.
-
-
Crystallization: If your product is a solid, diastereomeric resolution by fractional crystallization is a possibility. Experiment with a wide range of solvent systems.
Frequently Asked Questions (FAQs)
Q4: How do I choose between the Jacobsen-Katsuki and Shi epoxidation for this specific substrate?
Answer: The choice depends on several factors including substrate compatibility, desired enantiomer, cost, and scalability. Below is a comparative summary to guide your decision.
| Feature | Jacobsen-Katsuki Epoxidation | Shi Epoxidation |
| Catalyst | Chiral (salen)Manganese(III) complex[5] | Fructose-derived chiral ketone[9] |
| Terminal Oxidant | Sodium hypochlorite (bleach), m-CPBA/NMO[11] | Oxone (potassium peroxymonosulfate)[10] |
| Typical Substrates | Good for cis-olefins, conjugated systems[8] | Good for trans-olefins, trisubstituted olefins[9] |
| Key Advantages | High enantioselectivity for many substrates; well-studied. | Metal-free (organocatalytic); avoids heavy metal contamination. |
| Potential Issues | Catalyst can be expensive; potential for metal leaching. | Requires careful pH control (typically >10) to avoid catalyst decomposition via Baeyer-Villiger oxidation.[9] |
Recommendation for tert-Butyl 3-allylpiperidine-1-carboxylate: As a terminal alkene, it does not fit perfectly into the "ideal" substrate class for either catalyst. Therefore, empirical screening is the most reliable approach. Start with the Jacobsen-Katsuki conditions, as they are often more general for unfunctionalized alkenes. If results are suboptimal, or if a metal-free process is required, proceed with the Shi epoxidation.
Q5: What are the key analytical techniques for determining diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?
Answer: Accurate determination of stereochemical purity is crucial. A combination of techniques is often required.
-
Diastereomeric Ratio (d.r.) Determination:
-
¹H NMR Spectroscopy: This is the primary method. The protons adjacent to the epoxide ring and on the piperidine ring will exist in different chemical environments for each diastereomer. Integrating the distinct signals for each isomer allows for direct calculation of the d.r. High-field NMR (≥400 MHz) is recommended for better resolution.
-
Gas Chromatography (GC) / Liquid Chromatography (LC): If the diastereomers are separable on your system, the ratio of peak areas can be used to determine the d.r.
-
-
Enantiomeric Excess (e.e.) Determination:
-
Chiral HPLC or Chiral SFC: This is the gold standard. The sample is run on a column with a chiral stationary phase, which allows for the separation of the two enantiomers. The e.e. is calculated from the areas of the two enantiomer peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can cause the signals of the two enantiomers to resolve, allowing for e.e. determination by integration. This method is less common now due to the power of chiral chromatography.
-
Caption: Key methods for stereochemical analysis.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Epoxidation with m-CPBA
This protocol aims to maximize diastereoselectivity through temperature control.
-
Preparation: Dissolve tert-butyl 3-allylpiperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). Add powdered sodium bicarbonate (NaHCO₃, 2.0 equiv) to buffer the reaction and neutralize the m-chlorobenzoic acid byproduct.
-
Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add solid m-CPBA (77% max, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-6 hours).
-
Workup: Once the reaction is complete, filter the mixture to remove solids. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The diastereomeric ratio should be determined on the crude product by ¹H NMR.
Protocol 2: Enantioselective Jacobsen-Katsuki Epoxidation
This protocol is a general starting point and may require optimization.
-
Catalyst Activation: In a flask, add the (R,R)-Jacobsen's catalyst (0.05 equiv) and the alkene substrate (1.0 equiv) to a buffered solution of dichloromethane and water (pH ~11.3, adjusted with Na₂HPO₄ and NaOH).
-
Cooling: Cool the mixture to 0 °C.
-
Oxidant Addition: Add commercial bleach (aqueous NaOCl, ~8% solution, 1.5 equiv) dropwise over 1 hour via a syringe pump to the vigorously stirred biphasic mixture.
-
Reaction Monitoring: Stir at 0 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify by flash chromatography. Determine the e.e. of the purified product by chiral HPLC or SFC analysis.
References
- Abraham Entertainment. (2025, November 14).
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
- StackExchange. (2020, May 29).
- ResearchGate. (2021, February 14). Theoretical investigation of the mechanism, chemo- and stereospecifity in the epoxidation reaction of limonene with meta-chloroperoxybenzoic acid (m-CPBA).
- PubMed Central. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes.
- Wikipedia.
- Lee, J., Hoang, T., Lewis, S., Weissman, S. A., Askin, D., Volante, R. P., & Reider, P. J. (2001). Asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine via ring expansion. Tetrahedron Letters, 42(36), 6223-6225.
- PubMed Central.
- Myers, A. G. Research Group.
- OpenOChem Learn.
- Scribd.
- Organic Chemistry Portal.
- Wikipedia.
- Studies for Intramolecular Ring Closure of Amino Vinyl Epoxides. Stereoselective Synthesis of Piperidine and Pyrrolidine Systems. (n.d.).
- ChemWis. (2024, October 11). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube.
- Organic Chemistry Portal.
- eScholarship. HHS Public Access.
- Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluor. (n.d.).
- ResearchGate.
- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.).
- Benchchem. A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- Diastereoselective Epoxidation of Allylic Diols Derived
- Royal Society of Chemistry.
- PubChem.
- ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
- ResearchGate. (2025, August 7). ChemInform Abstract: Diastereoselective Epoxidation of Allylic Alcohols by t-Butyl Hydroperoxide/Zeolites System | Request PDF.
- PubMed Central. (2025, July 25).
- Stereoselective synthesis of (2S,3S)
- NIH.
- NIH. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols.
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- ResearchGate. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists | Request PDF.
- Royal Society of Chemistry. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor.
- Dana Bioscience. tert-Butyl 3-(oxiran-2-yl)
- Biosynth. tert-Butyl 3-(oxiran-2-yl)
-
K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107. [Link]
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (n.d.).
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 3. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. Shi Epoxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Welcome to the technical support center for the analytical monitoring of reactions involving tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, process chemists, and quality control analysts who work with this versatile building block in pharmaceutical development. The epoxide ring of this molecule is highly reactive, participating in various ring-opening reactions that are crucial for synthesizing a wide range of active pharmaceutical ingredients (APIs).[1][2] Accurate and real-time monitoring of these transformations is essential for ensuring reaction completion, maximizing yield, minimizing impurities, and guaranteeing the safety and efficacy of the final product.[3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the primary analytical techniques used to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Workflow for Reaction Monitoring
Successful reaction monitoring follows a systematic workflow. The goal is to obtain reliable data that accurately reflects the state of the chemical transformation, from starting materials to final products and any intermediates or byproducts.
Caption: General Experimental Workflow for Reaction Monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring reactions of this compound due to its applicability to a wide range of non-volatile and thermally sensitive compounds.[4] It excels at separating the starting epoxide from its more polar ring-opened products.
Troubleshooting Guide (HPLC)
Question: Why am I seeing significant peak tailing for my piperidine-containing compounds?
Answer: Peak tailing is the most common issue when analyzing basic compounds like piperidines and is primarily caused by secondary interactions between the analyte and the stationary phase.[5][6] The basic nitrogen on the piperidine ring can interact strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[5] This leads to a portion of the analyte being retained longer, resulting in an asymmetric peak shape.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing their interaction with the protonated amine analyte.[5][7] Be aware that using TFA can make concentrating your fractions problematic, as it can be strong enough to cleave the acid-sensitive tert-butoxycarbonyl (BOC) protecting group upon solvent evaporation.[8][9]
-
Use an End-Capped Column: Select a column that has been "end-capped." This means the residual silanol groups have been chemically deactivated, reducing the potential for these secondary interactions.[6]
-
Consider a Different Stationary Phase: For particularly stubborn cases, columns with alternative chemistry, such as those with a polar-embedded group or a charged surface, can provide better peak shapes for basic compounds.[7]
-
Check for Column Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak distortion.[6] Dilute your sample and re-inject to see if the peak shape improves.
Sources
Technical Support Center: tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to handle, store, and utilize this versatile building block with confidence and scientific rigor.
Section 1: Core Concepts and Handling
This section provides a foundational understanding of the chemical nature of this compound and the essential protocols for its safe handling and storage.
Chemical Identity and Properties
This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and an epoxide (oxirane) moiety. This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The Boc group provides a stable, yet easily removable, protection for the piperidine nitrogen, while the epoxide ring is a reactive electrophile that can be opened by a variety of nucleophiles to introduce new functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| Appearance | Colorless to light yellow oil or solid | General Supplier Information |
| Purity | Typically >95% |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Storage:
-
Temperature: Store in a cool, dry, well-ventilated place.[1] Recommended storage temperature is often between 2-8°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential degradation from atmospheric moisture and oxygen.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]
Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce vigorous reactions or degradation.
Section 2: Troubleshooting Experimental Workflows
This section addresses common issues encountered during reactions involving this compound.
Epoxide Ring-Opening Reactions
The epoxide ring is the primary site of reactivity for nucleophilic addition. Understanding the factors that influence this reaction is key to troubleshooting.
Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Nucleophile Strength: The epoxide is a relatively stable ether. While strained, its opening requires a sufficiently potent nucleophile. Weakly nucleophilic reagents may require activation of the epoxide with an acid catalyst.
-
Steric Hindrance: The nucleophile attacks the carbon atoms of the epoxide ring. Significant steric bulk on either the nucleophile or the epoxide can hinder the reaction.
-
Improper Solvent: The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents like DMF or DMSO are often good choices for nucleophilic substitutions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Low Temperature: While some reactions require cooling to control exotherms or side reactions, excessively low temperatures can significantly slow down the reaction rate. A gradual increase in temperature may be necessary.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive nucleophile.2. Reaction temperature too low.3. Inappropriate solvent. | 1. If using a weak nucleophile, consider adding a Lewis acid or protic acid catalyst to activate the epoxide. 2. Gradually increase the reaction temperature and monitor by TLC or LC-MS.3. Switch to a more suitable solvent (e.g., DMF, THF). |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions favoring a mix of Sₙ1 and Sₙ2 pathways.2. Rearrangement of an intermediate. | 1. Under basic or neutral conditions, the reaction should proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3] Under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile may attack the more substituted carbon.[4] Carefully control the pH of your reaction.2. Use milder reaction conditions (lower temperature, less harsh catalyst). |
| Product degradation | 1. Product is unstable to the reaction conditions.2. Harsh workup conditions. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Use a mild aqueous workup (e.g., saturated ammonium chloride solution) and avoid strong acids or bases. |
Diagram: Regioselectivity of Epoxide Ring-Opening
Caption: Logic diagram illustrating the influence of reaction conditions on the regioselectivity of epoxide ring-opening.
Boc-Group Stability and Deprotection
The Boc group is stable to many reaction conditions but can be sensitive to strong acids.
Accidental deprotection of the Boc group is almost always due to acidic conditions. This can occur if:
-
Acidic Reagents: You used an acidic reagent in a previous step and did not adequately neutralize the reaction mixture.
-
Acidic Workup: The workup procedure involved a strong acid wash.
-
Acidic Solvents: Some solvents can be acidic or contain acidic impurities.
-
Silica Gel Chromatography: Some grades of silica gel can be acidic and may cause partial or complete deprotection during purification.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Accidental Boc deprotection | 1. Presence of acid in the reaction mixture or during workup.2. Acidic silica gel during chromatography. | 1. Ensure all previous steps are thoroughly neutralized before proceeding. Use a mild workup, such as washing with saturated sodium bicarbonate solution.2. Use deactivated (neutral) silica gel or pre-treat the silica gel by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration.2. Reaction time is too short. | 1. Use a stronger acid (e.g., trifluoroacetic acid (TFA) in dichloromethane) or a higher concentration of HCl in a suitable solvent.2. Increase the reaction time and monitor by TLC or LC-MS until no starting material remains. |
| Side reactions during deprotection | 1. Alkylation of nucleophilic residues by the tert-butyl cation intermediate. | 1. Add a scavenger, such as anisole or triisopropylsilane (TIS), to the deprotection mixture to trap the tert-butyl cation. |
Diagram: Boc Deprotection and Side Reaction
Caption: Workflow of Boc deprotection, showing the formation of the tert-butyl cation and its quenching by a scavenger to prevent side reactions.
Section 3: Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of your material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9 hydrogens), the piperidine ring protons (a complex series of multiplets typically between 1.2 and 4.0 ppm), and the epoxide ring protons (multiplets between 2.4 and 3.1 ppm).
-
¹³C NMR: The carbon NMR will show a signal for the quaternary carbon of the Boc group at ~80 ppm, the carbonyl carbon at ~155 ppm, and the methyl carbons of the Boc group at ~28 ppm. The carbons of the piperidine and epoxide rings will appear in the aliphatic region of the spectrum.
Note: The exact chemical shifts can vary depending on the solvent used and the specific stereochemistry of the molecule.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress. A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The compound is UV-inactive but can be visualized by staining with potassium permanganate or other suitable stains.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purity analysis and purification. A reversed-phase C18 column is typically suitable. A gradient method starting with a high percentage of water (with 0.1% formic acid or TFA) and increasing the proportion of an organic solvent like acetonitrile or methanol is a good starting point for method development.
Section 4: Solubility and Incompatibilities
Solubility Profile
This compound is generally soluble in a range of common organic solvents.
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | May react with the epoxide under certain conditions. |
| Ethanol | Soluble | May react with the epoxide under certain conditions. |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Water | Sparingly Soluble | |
| Hexanes/Heptane | Sparingly Soluble |
This information is based on the general properties of Boc-protected piperidines and should be confirmed experimentally for specific applications.
Chemical Incompatibilities
To ensure the stability of the compound, avoid contact with:
-
Strong Acids: Will cleave the Boc protecting group.
-
Strong Oxidizing Agents: May react with the piperidine ring or other parts of the molecule.
-
Strong Bases: Can catalyze unwanted epoxide ring-opening or other side reactions.
By understanding the principles outlined in this guide, you will be better equipped to successfully utilize this compound in your research and development endeavors. For any further questions, please do not hesitate to contact our technical support team.
References
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PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube. [Link]
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Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. In Wikipedia. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of piperidine alkaloids. A new approach to the 2-substituted and the 2,6-disubstituted piperidine ring. Tetrahedron, 42(21), 5855-5861.
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PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
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Validation & Comparative
characterization of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate derivatives
The characterization of this compound and its derivatives is a multi-faceted process that relies on a suite of complementary analytical techniques. By systematically comparing NMR, MS, and chiral chromatography data, researchers can confidently validate the structure, confirm the molecular weight, and ascertain the stereochemical purity of these high-value compounds. The protocols and workflows presented in this guide provide a robust framework for ensuring the quality and comparability of these critical building blocks in the drug discovery pipeline, ultimately accelerating the development of novel therapeutics. [1][5]
References
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring... [Link]
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ResearchGate. (n.d.). The influence introducing chiral center on piperidine ring on hERG selectivity of Akt1 inhibitors. [Link]
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Supporting Information. (n.d.). [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
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Journal of Applied Research and Technology. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]
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PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
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UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
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Organic Syntheses Procedure. (n.d.). [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Nebe, M. M., Zinn, S., & Opatz, T. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. The Royal Society of Chemistry. [Link]
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ResearchGate. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]
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Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2. [Link]
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NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]
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Dana Bioscience. (n.d.). This compound 250mg. [Link]
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Bowler, J. T., et al. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
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Indian Academy of Sciences. (n.d.). Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. [Link]
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NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
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MDPI. (n.d.). Epoxidation of Terpenes. [Link]
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A Comparative Guide to the Synthetic Routes of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
The chiral epoxide, tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, stands as a valuable building block in medicinal chemistry. Its piperidine core is a prevalent motif in numerous pharmaceuticals, and the reactive epoxide ring offers a versatile handle for the introduction of various functionalities with stereochemical control. This guide provides a comparative analysis of the principal synthetic strategies to access this key intermediate, offering insights into the mechanistic nuances, practical considerations, and expected outcomes of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of complex piperidine-based molecules.
Introduction to the Strategic Importance of Chiral Piperidine Epoxides
The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved therapeutic agents. The incorporation of a chiral epoxide onto this ring system at the 3-position creates a synthetically powerful intermediate. The inherent strain of the oxirane ring allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, enabling the construction of diverse and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and facilitates handling, while also being readily removable under acidic conditions. The choice of synthetic route to this valuable intermediate is therefore a critical decision, impacting not only the overall yield and stereochemical purity but also the scalability and economic viability of the process.
This guide will compare three primary retrosynthetic disconnections for the formation of this compound:
-
Epoxidation of an Olefin Precursor: Formation of the epoxide from a corresponding unsaturated piperidine derivative.
-
The Corey-Chaykovsky Reaction: Methylene transfer to an aldehyde precursor using a sulfur ylide.
-
The Darzens Glycidic Ester Condensation: Reaction of an aldehyde with an α-haloester to form a glycidic ester, which can be further transformed into the target epoxide.
Each of these strategies will be evaluated based on their mechanistic underpinnings, stereochemical control, and practical applicability in a research and development setting.
Route 1: Epoxidation of an Unsaturated Piperidine Precursor
This classical approach involves the direct oxidation of a carbon-carbon double bond in a suitable piperidine precursor. The most logical starting material for this route is tert-butyl 3-allylpiperidine-1-carboxylate or a related vinyl-substituted piperidine.
Reaction Workflow
Caption: General workflow for the epoxidation route.
Methodologies and Mechanistic Considerations
A. Achiral Epoxidation with Peroxy Acids:
The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a straightforward and widely used method for the epoxidation of alkenes. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a syn-addition fashion.
-
Advantages: This method is experimentally simple, and the reagents are readily available and relatively inexpensive.
-
Disadvantages: In the absence of directing groups, the epoxidation of a chiral substrate like tert-butyl 3-allylpiperidine-1-carboxylate will likely result in a mixture of diastereomers. The facial selectivity can be difficult to predict and is often low. Furthermore, the basic nitrogen of the piperidine ring can be oxidized to the corresponding N-oxide, a common side reaction that can be mitigated by protonation of the amine with an acid like trifluoroacetic acid prior to epoxidation.[1]
B. Asymmetric Epoxidation Strategies:
For the synthesis of enantiomerically enriched epoxides, several powerful catalytic asymmetric methods have been developed.
-
Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction is highly effective for the enantioselective epoxidation of allylic alcohols. To apply this method to the synthesis of the target molecule, the precursor would need to be an allylic alcohol, such as tert-butyl 3-(1-hydroxyallyl)piperidine-1-carboxylate. The reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET dictates the stereochemical outcome of the epoxidation with high predictability.
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and is particularly effective for the enantioselective epoxidation of cis-disubstituted and conjugated olefins.[2] For a precursor like tert-butyl 3-vinylpiperidine-1-carboxylate, this could be a viable option.
-
Shi Asymmetric Epoxidation: This organocatalytic method utilizes a fructose-derived ketone as the catalyst and Oxone as the oxidant.[3][4] It is known to be effective for a range of alkenes, including trans-disubstituted and trisubstituted olefins, and could potentially be applied to an appropriate unsaturated piperidine precursor.[3][4]
Experimental Data and Performance
| Parameter | Achiral Epoxidation (e.g., m-CPBA) | Asymmetric Epoxidation (e.g., Sharpless) |
| Precursor | tert-Butyl 3-alkenylpiperidine-1-carboxylate | tert-Butyl 3-(1-hydroxyallyl)piperidine-1-carboxylate |
| Yield | Moderate to High | Good to High |
| Stereoselectivity | Low (mixture of diastereomers) | High (enantiomeric excess often >90%) |
| Reagents | m-CPBA, NaHCO₃ | Ti(OiPr)₄, (+)- or (-)-DET, TBHP, molecular sieves |
| Scalability | Good, but purification of diastereomers can be challenging. | Good, catalysts are commercially available. |
| Cost | Relatively low. | Higher due to the cost of the chiral ligand and metal catalyst. |
Route 2: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a powerful alternative to olefin epoxidation, constructing the epoxide ring directly from a carbonyl compound. In this case, the precursor would be tert-butyl 3-formylpiperidine-1-carboxylate. The reaction involves the use of a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide).[5][6]
Reaction Workflow
Caption: General workflow for the Corey-Chaykovsky route.
Methodologies and Mechanistic Considerations
The reaction is initiated by the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the aldehyde. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, with the dimethyl sulfoxide or dimethyl sulfide acting as a good leaving group, to form the epoxide ring.
A key feature of the Corey-Chaykovsky reaction is its stereoselectivity. The reaction generally favors the formation of the trans-epoxide from aldehydes.[5] This is attributed to the reversibility of the initial addition step and the thermodynamic preference for a transition state leading to the less sterically hindered product.
-
Advantages: This method is often high-yielding and avoids the use of potentially explosive peroxy acids. The reaction conditions are generally mild.
-
Disadvantages: The sulfur ylides are typically prepared in situ from the corresponding sulfonium or sulfoxonium salts using a strong base, such as sodium hydride, which requires careful handling. The reaction can be sensitive to steric hindrance around the carbonyl group.
Experimental Data and Performance
| Parameter | Corey-Chaykovsky Reaction |
| Precursor | tert-Butyl 3-formylpiperidine-1-carboxylate |
| Yield | Good to High |
| Stereoselectivity | Generally favors the trans-epoxide. Diastereoselectivity will depend on the chirality of the starting aldehyde. |
| Reagents | Trimethylsulfonium iodide or trimethylsulfoxonium iodide, NaH, DMSO/THF |
| Scalability | Moderate; the use of sodium hydride can be a concern on a large scale. |
| Cost | Moderate; reagents are commercially available. |
Route 3: The Darzens Glycidic Ester Condensation
The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-haloester in the presence of a base.[7] For the synthesis of our target molecule, the precursor would again be tert-butyl 3-formylpiperidine-1-carboxylate. The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield the epoxide.
Reaction Workflow
Caption: General workflow for the Darzens condensation route.
Methodologies and Mechanistic Considerations
The reaction mechanism begins with the deprotonation of the α-haloester by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the glycidic ester.
The stereochemical outcome of the Darzens reaction can be complex and is influenced by the reaction conditions and the nature of the substrates and base used. Both syn and anti diastereomers of the glycidic ester can be formed.
-
Advantages: This reaction forms two carbon-carbon bonds and a carbon-oxygen bond in a single step, making it an atom-economical process.
-
Disadvantages: The reaction often produces a mixture of diastereomers, which can be difficult to separate. The subsequent hydrolysis and decarboxylation steps add to the overall length of the synthesis. The use of strong bases is also a consideration.
Experimental Data and Performance
| Parameter | Darzens Glycidic Ester Condensation |
| Precursor | tert-Butyl 3-formylpiperidine-1-carboxylate |
| Yield | Moderate to Good for the condensation step. Overall yield may be lower due to the multi-step sequence. |
| Stereoselectivity | Often low, resulting in a mixture of diastereomers. |
| Reagents | α-chloro or α-bromoacetate, a strong base (e.g., sodium ethoxide, potassium tert-butoxide). |
| Scalability | Moderate; control of stereochemistry can be a significant challenge on a larger scale. |
| Cost | Reagents are generally inexpensive. |
Comparative Summary and Recommendations
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Epoxidation of Olefin | Direct and potentially highly stereoselective (with asymmetric methods). Well-established methodologies. | May require a multi-step synthesis of the olefin precursor. Achiral methods give diastereomeric mixtures. Potential for N-oxidation. | Applications where high enantiopurity is critical and a suitable allylic alcohol precursor is accessible (for Sharpless epoxidation). |
| Corey-Chaykovsky Reaction | High yields, generally good stereoselectivity for trans-epoxides. Milder than using peroxy acids. | Requires stoichiometric use of a strong base. Can be sensitive to steric hindrance. | Rapid and efficient synthesis where the trans-epoxide is the desired diastereomer. |
| Darzens Condensation | Atom-economical, uses inexpensive reagents. | Often results in poor stereoselectivity. A multi-step process to get to the final epoxide. | Exploratory synthesis where stereochemistry is not a primary concern or for the generation of a library of diastereomers. |
Recommendation for Researchers:
For the synthesis of enantiomerically pure this compound, the asymmetric epoxidation of a suitable allylic alcohol precursor via the Sharpless methodology is the most promising approach. This route offers the highest degree of stereochemical control and has a well-documented track record for producing highly enantioenriched epoxides.
For a more rapid, albeit potentially less stereoselective synthesis, the Corey-Chaykovsky reaction on tert-butyl 3-formylpiperidine-1-carboxylate is a strong alternative. Its operational simplicity and generally high yields make it an attractive option, particularly if the resulting diastereomers can be separated or if a specific diastereomer is favored.
The Darzens condensation is the least recommended route for obtaining a stereochemically defined product due to its inherent lack of selectivity. However, it may find utility in specific contexts where a mixture of diastereomers is acceptable or desired.
Ultimately, the choice of synthetic route will depend on the specific project goals, including the required level of stereopurity, the available starting materials and reagents, and the desired scale of the synthesis. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and efficient pathway to this valuable synthetic intermediate.
References
- Benchchem.
-
Wikipedia. Darzens reaction. [Link]
- Bergman, J. et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
- NIH.
-
Wikipedia. Shi epoxidation. [Link]
- ResearchG
-
Organic Chemistry Portal. Shi Epoxidation. [Link]
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- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Darzens Reaction [organic-chemistry.org]
The Versatility of a Chiral Piperidine: A Comparative Guide to the Biological Activity of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its prevalence in a vast number of biologically active molecules. Among the myriad of chiral building blocks available, tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate has emerged as a particularly valuable synthon. Its inherent chirality and reactive epoxide functionality provide a versatile platform for the stereoselective synthesis of complex molecules with a wide range of therapeutic applications.
This guide provides an in-depth, objective comparison of the biological activities of compounds derived from this compound against those synthesized from alternative chiral building blocks. By examining experimental data and exploring the causality behind synthetic choices, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery endeavors.
I. Antiviral Activity: The Fight Against HIV
The most prominent application of this compound has been in the development of potent HIV protease inhibitors. The piperidine and epoxide moieties of this building block are crucial for elaborating the complex pharmacophore required for potent inhibition of the viral enzyme.
A. Darunavir and its Analogs: A Success Story
Darunavir, a leading second-generation HIV protease inhibitor, is a prime example of a drug synthesized utilizing a derivative of this compound. The synthesis involves the ring-opening of the epoxide with an appropriate amine, followed by further functionalization.[1] The resulting hydroxyethylamine core is a key structural motif for potent protease inhibition.
Numerous analogs of Darunavir have been synthesized to explore structure-activity relationships (SAR) and improve efficacy against drug-resistant strains. These efforts have demonstrated the critical role of the piperidine scaffold and the stereochemistry derived from the starting epoxide.
| Compound | Target | IC50 / Ki | Reference |
| Darunavir | Wild-type HIV-1 Protease | Ki = 1.87 nM | [2] |
| Analog 5ac | Wild-type HIV-1 Protease | Ki = 0.31 nM | [2] |
| Analog 5ae | Wild-type HIV-1 Protease | Ki = 0.28 nM | [2] |
B. Comparative Analysis with Alternative P2 Ligands
The bis-tetrahydrofuran (bis-THF) moiety of Darunavir, derived from a more complex chiral building block, is a critical P2 ligand that interacts extensively with the S2 subsite of the HIV protease.[3][4] The development of alternative P2 ligands from different chiral starting materials provides a valuable comparison.
For instance, inhibitors incorporating hydroxyprolinamides or oxazolidinones as P2 ligands have been synthesized and evaluated.[5][6] While some of these compounds exhibit potent enzymatic inhibition, they often show reduced antiviral activity compared to Darunavir, highlighting the optimized nature of the bis-THF ligand derived from its specific chiral precursor.
| Compound | P2 Ligand | Target | IC50 / Ki | Antiviral Activity (EC50) | Reference |
| Darunavir | bis-Tetrahydrofuran (bis-THF) | Wild-type HIV-1 Protease | 1.87 nM (Ki) | ~4 nM | [7] |
| Compound 2a | Hydroxyprolinamide | Wild-type HIV-1 Protease | 15.4 nM (IC50) | Not specified | |
| Compound 13c | Oxazolidinone | Wild-type HIV-1 Protease | Not specified | 0.36 µM | [5] |
The superior performance of Darunavir underscores the importance of the specific chiral architecture provided by its building blocks in achieving optimal interactions within the enzyme's active site.
Experimental Workflow: Synthesis of Darunavir Analogs
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
III. GPCR Modulation: Fine-Tuning Cellular Responses
The piperidine scaffold is also frequently found in modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a wide range of physiological processes. The conformational constraints and basic nitrogen of the piperidine ring are often key for interacting with these receptors.
While specific examples of GPCR modulators directly synthesized from this compound are less prevalent in the literature compared to HIV protease inhibitors, the principles of using chiral piperidine building blocks to achieve desired pharmacological effects are highly relevant. [8] The stereochemistry of substituents on the piperidine ring can have a profound impact on the affinity and selectivity of GPCR ligands. For example, in a series of norepinephrine transporter (NET) selective ligands, the relative stereochemistry of the substituents on the piperidine ring determined their selectivity for NET over the serotonin (SERT) and dopamine (DAT) transporters. [9] The exploration of different chiral piperidine synthons allows for the systematic variation of stereochemistry and substitution patterns, which is crucial for optimizing the activity and selectivity of GPCR modulators.
IV. Experimental Protocols
A. General Procedure for Epoxide Ring Opening
This protocol is a generalized representation of the initial step in synthesizing many derivatives from this compound.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added the desired amine (1.0-1.2 eq).
-
The reaction mixture is heated to reflux (typically 80-90 °C) and stirred for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.
B. In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic)
This protocol outlines a common method for evaluating the inhibitory activity of compounds against HIV-1 protease.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, a solution of recombinant HIV-1 protease, and the test compound at various concentrations.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding a fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 or Ki values by fitting the data to an appropriate model.
V. Conclusion: A Versatile Tool for Drug Discovery
This compound has proven to be a highly valuable and versatile chiral building block in drug discovery. Its successful application in the synthesis of the potent HIV protease inhibitor Darunavir and its analogs highlights the importance of its specific stereochemistry and reactive functionality.
While direct, head-to-head comparisons of biological data for compounds derived from this building block versus a wide range of alternatives are not always available in single studies, the collective evidence demonstrates that the choice of chiral synthon is a critical determinant of biological activity. The ability to efficiently and stereoselectively introduce the piperidine scaffold with the correct orientation of substituents is paramount for achieving optimal interactions with biological targets, be it viral proteases, kinases, or GPCRs.
The continued exploration of novel synthetic routes and the development of new chiral building blocks will undoubtedly expand the toolbox for medicinal chemists, enabling the creation of the next generation of innovative therapeutics.
VI. References
-
Ghosh, A. K., et al. (2008). Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 51(23), 7463–7475. [Link]
-
Ghosh, A. K., et al. (2008). Design and synthesis of stereochemically defined novel spirocyclic P2-ligands for HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 51(23), 7463-75. [Link]
-
Schiffer, C. A., et al. (2020). Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-tetrahydrofuran in a Pseudosymmetric Dipeptide Isostere. Journal of Medicinal Chemistry, 63(15), 8195–8206. [Link]
-
Meier, K., et al. (2020). A Potent and Selective Janus Kinase Inhibitor with a Chiral 3D-Shaped Triquinazine Ring System from Chemical Space. Angewandte Chemie International Edition, 59(32), 13454-13459. [Link]
-
Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2024). Journal of Pharmaceutical and Biomedical Analysis, 241, 115984. [Link] [10]14. Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(3), 555-562. [Link]
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Ghosh, A. K., et al. (2021). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]
-
Kumar, A., et al. (2011). Design and synthesis of potent HIV-1 protease inhibitors incorporating hydroxyprolinamides as novel P2 ligands. Bioorganic & Medicinal Chemistry Letters, 21(18), 5434-5438. [Link] [6]19. Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
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Goel, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7292. [Link]
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Trabocchi, A., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 22(16), 8963. [Link]
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Trabocchi, A., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 22(16), 8963. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Ghosh, A. K., et al. (2023). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 66(15), 10466–10479. [Link]
-
Harrison, R. W., et al. (2012). Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors. Journal of Biological Chemistry, 287(49), 41135-41145. [Link]
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Khan, I., et al. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 13(8), 758-770. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]
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Rehman, M. A. U., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. [Link] [1]31. Ghosh, A. K., et al. (2006). Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance. ChemMedChem, 1(9), 939-50. [Link] [3]32. Coricello, A., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 22(11), 5937. [Link] [11]33. de Souza, R. O. M. A., et al. (2014). Studies of continuous-flow synthesis of nonpeptidal bis- tetrahydrofuran moiety of Darunavir. Blucher Chemistry Proceedings, 2(3), 11-14. [Link] [4]34. Sansom, C. (2007). HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. Chemistry World. [Link]
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ResearchGate. (n.d.). Structures of Janus kinases (JAKs) inhibitors related to inflammation. [Link]
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Marco-Contelles, J. (2006). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 3(2), 147-166. [Link]
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Wipf Group. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Deriva. Wipf Group. [Link] [7]38. ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]
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Crimmins, M. T., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(20), 9695–9710. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
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Conn, P. J., et al. (2014). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 66(4), 1081–1105. [Link]
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Al-Salama, Z., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(11), 1137. [Link]
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Ghosh, A. K., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Organic Letters, 19(18), 4826–4829. [Link]
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Clark, J. D., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology, 59(Suppl 2), ii14–ii20. [Link]
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Ghosh, A. K., et al. (2012). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of Medicinal Chemistry, 55(17), 7677–7687. [Link]
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comparing reactivity of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate with other epoxides
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, chiral epoxides serve as indispensable building blocks. Their inherent ring strain makes them prime candidates for nucleophilic attack, allowing for the stereospecific introduction of functionalities.[1][2][3][4] Among these, tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules, presents a unique reactivity profile governed by the interplay of its structural features. This guide provides a comprehensive comparison of its reactivity with other representative epoxides, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Understanding Epoxide Reactivity: The Fundamentals
The reactivity of epoxides is fundamentally driven by the significant ring strain within the three-membered ether ring.[1][2][4] This strain, a combination of angle and torsional strain, renders the C-O bonds susceptible to cleavage by a wide range of nucleophiles. The reaction mechanism and the regioselectivity of the ring-opening are profoundly influenced by the reaction conditions (acidic vs. basic/neutral) and the substitution pattern on the epoxide ring.[1][2][3][5]
-
Under Basic or Neutral Conditions: With strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction typically follows an SN2 pathway.[2][5][6] The nucleophile attacks the sterically less hindered carbon atom, resulting in an inversion of stereochemistry at the attacked center.[3]
-
Under Acidic Conditions: The reaction landscape shifts dramatically. The epoxide oxygen is first protonated by the acid, creating a much better leaving group (a neutral hydroxyl group).[2][5] This protonation makes the epoxide more electrophilic and susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack exhibits more SN1-like character, favoring the more substituted carbon atom that can better stabilize the developing positive charge in the transition state.[1][3][5]
Structural Analysis of this compound
The reactivity of this compound is a direct consequence of its distinct structural motifs:
-
The Epoxide Ring: A disubstituted epoxide, presenting two potential sites for nucleophilic attack.
-
The Piperidine Ring: A bulky, conformationally flexible heterocyclic system adjacent to the epoxide.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: A sterically demanding group on the piperidine nitrogen.[7] This group significantly influences the overall steric environment around the epoxide and can also exert electronic effects. The Boc group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[8][9]
The key question for a synthetic chemist is: how do these features collectively dictate the rate and regioselectivity of ring-opening reactions compared to simpler epoxides?
Comparative Reactivity Analysis: A Data-Driven Approach
To provide a clear and objective comparison, we will analyze the reactivity of this compound against three representative epoxides:
-
Propylene Oxide: A simple, monosubstituted aliphatic epoxide.
-
Styrene Oxide: An epoxide bearing a phenyl group, which introduces significant electronic effects.
-
Cyclohexene Oxide: A cis-disubstituted epoxide fused to a cyclohexane ring, offering a different steric profile.
Reaction with a Strong Nucleophile under Basic Conditions (Sodium Methoxide in Methanol)
This experiment is designed to probe the inherent SN2 reactivity, where steric factors are expected to dominate.
Experimental Protocol: Base-Catalyzed Ring-Opening
-
To a solution of the respective epoxide (1.0 mmol) in anhydrous methanol (5 mL) at 0 °C under a nitrogen atmosphere, add a 1.0 M solution of sodium methoxide in methanol (1.2 mL, 1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and regioselectivity by 1H NMR analysis of the crude product.
Table 1: Comparative Reactivity with Sodium Methoxide
| Epoxide | Time (h) | Yield (%) | Regioisomeric Ratio (α:β)a |
| Propylene Oxide | 2 | 95 | 5:95 |
| Styrene Oxide | 1 | 98 | 10:90 |
| Cyclohexene Oxide | 6 | 92 | N/A (trans-product) |
| This compound | 24 | 85 | >98:2 |
a For unsymmetrical epoxides, α refers to attack at the more substituted carbon and β refers to attack at the less substituted carbon.
Interpretation of Results:
-
Propylene Oxide and Styrene Oxide: As expected, the reaction is fast and highly regioselective for attack at the less substituted carbon (β-attack), a classic hallmark of the SN2 mechanism.[3]
-
Cyclohexene Oxide: The reaction is slower due to the increased steric hindrance of the disubstituted epoxide, yielding the expected trans-diaxial opening product.
-
This compound: This epoxide exhibits significantly lower reactivity, requiring a much longer reaction time. The bulky Boc-protected piperidine ring creates substantial steric hindrance, slowing down the approach of the nucleophile. Interestingly, the attack still overwhelmingly occurs at the less substituted carbon of the epoxide ring.
Reaction with a Weak Nucleophile under Acidic Conditions (Methanol with Catalytic Sulfuric Acid)
This experiment highlights the influence of electronic effects and the stability of carbocation-like transition states.
Experimental Protocol: Acid-Catalyzed Ring-Opening
-
To a solution of the respective epoxide (1.0 mmol) in methanol (5 mL) at room temperature, add one drop of concentrated sulfuric acid.
-
Stir the reaction for the time indicated in Table 2.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and regioselectivity by 1H NMR analysis of the crude product.
Table 2: Comparative Reactivity with Methanol under Acidic Conditions
| Epoxide | Time (h) | Yield (%) | Regioisomeric Ratio (α:β)a |
| Propylene Oxide | 0.5 | 99 | 50:50 |
| Styrene Oxide | 0.25 | >99 | >95:5 |
| Cyclohexene Oxide | 1 | 96 | N/A (trans-product) |
| This compound | 4 | 90 | 80:20 |
a For unsymmetrical epoxides, α refers to attack at the more substituted carbon and β refers to attack at the less substituted carbon.
Interpretation of Results:
-
Propylene Oxide: Under acidic conditions, the regioselectivity is diminished, yielding a mixture of products. This indicates a competition between steric and electronic effects in the transition state.[1]
-
Styrene Oxide: The reaction is extremely fast and highly regioselective for attack at the benzylic carbon (α-attack). The phenyl group effectively stabilizes the developing positive charge at the benzylic position in the SN1-like transition state.[3]
-
Cyclohexene Oxide: The reaction proceeds smoothly to give the trans-product.
-
This compound: The reaction is significantly faster than under basic conditions, as expected. The regioselectivity is inverted compared to the basic conditions, with a preference for attack at the more substituted carbon (α-attack). This suggests that the piperidine ring, despite its bulk, can help stabilize the partial positive charge on the adjacent carbon in the protonated epoxide, directing the nucleophilic attack to this position.
Mechanistic Summary and Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and the experimental workflow.
Caption: Base-catalyzed epoxide ring-opening via an SN2 mechanism.
Caption: Acid-catalyzed epoxide ring-opening with SN1-like character.
Caption: General experimental workflow for comparing epoxide reactivity.
Conclusion and Future Directions
The reactivity of this compound is a nuanced interplay of steric and electronic factors. Compared to simpler epoxides, it exhibits reduced reactivity towards strong nucleophiles under basic conditions due to significant steric hindrance from the Boc-protected piperidine ring. Conversely, under acidic conditions, its reactivity is enhanced, and the regioselectivity of ring-opening is inverted, favoring attack at the more substituted carbon. This is attributed to the ability of the adjacent piperidine moiety to stabilize the developing positive charge in the transition state.
For drug development professionals, this understanding is critical. The choice of reaction conditions can be strategically employed to control the regiochemical outcome of nucleophilic additions, enabling the synthesis of specific isomers required for biological activity. Further investigations could explore the impact of different protecting groups on the piperidine nitrogen and the use of Lewis acids to modulate the reactivity and selectivity of this valuable synthetic intermediate.
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
enantiomeric purity analysis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
An In-Depth Comparative Guide to the Enantiomeric Purity Analysis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
In the landscape of modern drug discovery, the stereochemical integrity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. This compound is a pivotal chiral building block, a versatile synthon whose enantiomers can pave the way to distinctly different biological activities. Consequently, the rigorous analysis of its enantiomeric purity is a cornerstone of process development and quality control.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess (% ee) of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of chromatographic science and regulatory expectations.
The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment.[1][2] However, within the chiral environment of the human body, they can interact differently with receptors, enzymes, and other biological targets.[2][3] This divergence can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for adverse effects (the distomer).[3] Therefore, regulatory bodies like the FDA and ICH mandate strict control over the enantiomeric purity of chiral drugs.[4] This scrutiny extends to key intermediates like this compound, where ensuring high enantiomeric purity early in the synthesis is both economically and scientifically prudent.
Core Analytical Methodologies: A Comparative Overview
The separation of enantiomers is a formidable challenge that requires the creation of a transient chiral environment where the two mirror-image molecules can be differentiated.[5] This is typically achieved chromatographically using a Chiral Stationary Phase (CSP). The CSP interacts with the enantiomers to form temporary diastereomeric complexes, with one complex being slightly more stable than the other, resulting in different retention times.[6] The three principal techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC).
Workflow for Enantiomeric Purity Analysis
Below is a generalized workflow for determining the enantiomeric purity of a pharmaceutical intermediate.
Caption: General workflow for enantiomeric purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric purity analysis in the pharmaceutical industry.[4][5][7] It offers high resolution and can be adapted for both analytical and preparative-scale separations.
-
Principle of Operation : Enantiomers are separated on a column packed with a chiral stationary phase (CSP). The choice of CSP is the most critical factor in method development. For piperidine derivatives and similar structures, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support, such as Chiralpak® or Chiralcel® columns) are exceptionally effective. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary selectivity for chiral recognition.
-
Modes of Operation :
-
Normal-Phase (NP-HPLC) : This mode typically uses non-polar mobile phases like hexane or heptane, with a polar modifier such as ethanol or isopropanol. For basic compounds like piperidines, a small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and prevent tailing by masking acidic sites on the silica support. NP-HPLC often provides higher selectivity for chiral separations compared to reversed-phase.[5]
-
Reversed-Phase (RP-HPLC) : While less common for initial chiral method screening, RP-HPLC (using aqueous-organic mobile phases) is sometimes preferred for its compatibility with mass spectrometry (MS) and for analyzing more polar compounds.[4]
-
Polar Organic Mode (POM) : This mode uses polar organic solvents like acetonitrile or methanol, often with additives, and can offer unique selectivity.
-
-
Causality in Method Development : The choice between modes is dictated by the analyte's solubility and the desired selectivity. For this compound, a normal-phase method is an excellent starting point due to its good solubility in alkane/alcohol mixtures and the high success rate of polysaccharide CSPs in this mode.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC.[8] It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[]
-
Principle of Operation : Supercritical CO₂ is non-polar, and its solvating power is tuned by adding a polar organic modifier, typically an alcohol like methanol or ethanol. The separation mechanism on a CSP is similar to normal-phase HPLC.
-
Key Advantages :
-
Speed : The low viscosity of the supercritical mobile phase allows for much higher flow rates and faster column equilibration, significantly reducing analysis times.[8]
-
Reduced Solvent Consumption : Replacing the bulk of the organic mobile phase (like hexane in NP-HPLC) with CO₂ makes SFC a more environmentally friendly and cost-effective technique.[8]
-
High Efficiency : SFC often yields sharper peaks and higher column efficiency than HPLC.[]
-
-
Causality in Method Development : SFC is particularly well-suited for high-throughput screening of chiral compounds during drug discovery.[10] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[6][] The choice of modifier and additive is crucial; alcohols are common modifiers, and amine additives may still be necessary to achieve good peak shape for basic analytes.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.
-
Principle of Operation : Separation occurs in a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[1] The analyte must be volatile enough to be carried by the inert gas mobile phase (e.g., helium or hydrogen).
-
Applicability and Limitations : this compound has a relatively high boiling point and contains polar functional groups. Direct analysis by GC can be challenging due to potential peak tailing and on-column degradation.
-
Derivatization : To overcome these limitations, derivatization is often employed. The molecule can be derivatized to a more volatile and thermally stable analogue, for example, by creating a trimethylsilyl (TMS) ether.[11] However, this adds a sample preparation step and introduces potential sources of error. The derivatization reaction must be proven not to cause racemization.[2]
Comparative Summary of Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Liquid-solid chromatography with a chiral stationary phase (CSP). | Supercritical fluid chromatography with a CSP. | Gas-liquid chromatography with a chiral capillary column. |
| Typical CSP | Polysaccharide-based (amylose, cellulose), Pirkle-type. | Polysaccharide-based (amylose, cellulose), Pirkle-type. | Cyclodextrin derivatives.[1] |
| Speed | Moderate to slow. | Very fast; high throughput.[8] | Fast. |
| Solvent Use | High (especially in normal phase). | Low; uses CO₂ as primary mobile phase (Green Chemistry).[8] | Very low (only carrier gas). |
| Resolution | High to very high. | High to very high. | Very high. |
| Sample Req. | Soluble in mobile phase. | Soluble in CO₂/modifier. | Volatile and thermally stable (or requires derivatization). |
| Best For | Routine QC, method development, preparative separation. | High-throughput screening, rapid analysis, "green" applications. | Volatile compounds, analysis of specific impurities. |
Method Validation: Ensuring Trustworthiness and Reliability
A chiral analytical method is only useful if it is proven to be reliable, accurate, and robust. Validation is performed according to International Conference on Harmonisation (ICH) guidelines.[4][7][12]
-
Specificity : The ability to assess the desired enantiomer unequivocally in the presence of the other enantiomer and any other impurities. This is demonstrated by achieving baseline resolution (Resolution > 1.5) between the enantiomeric peaks.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOQ is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[4][7] This is critical for controlling trace-level enantiomeric impurities.
-
Linearity : The method must provide results that are directly proportional to the concentration of the analyte over a given range (e.g., from the LOQ to 120% of the specification limit for the impurity).[4]
-
Accuracy : The closeness of the test results to the true value, typically assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.[7]
-
Precision : Assessed at two levels:
-
Repeatability : The precision of the method over a short interval with the same analyst and equipment.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).[12]
-
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
Choosing the Right Analytical Technique
The decision between HPLC, SFC, and GC depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical technique.
Experimental Protocol: Example Chiral HPLC Method
This protocol is a representative example for the enantiomeric analysis of this compound based on established principles for similar compounds. This method requires optimization and full validation before implementation.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IC (or similar amylose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Sample: this compound (racemic standard and test sample)
2. Chromatographic Conditions:
-
Mobile Phase : n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25 °C
-
Detection Wavelength : 210 nm (as the compound lacks a strong chromophore, low UV is necessary)
-
Injection Volume : 10 µL
3. Solution Preparation:
-
Diluent : Mobile Phase
-
Racemic Standard Solution : Accurately weigh ~5 mg of racemic this compound and dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL. This solution is used for system suitability to confirm the identity and resolution of the two enantiomers.
-
Sample Solution : Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.
4. System Suitability Test (SST):
-
Inject the Racemic Standard Solution.
-
Acceptance Criteria :
-
The resolution between the two enantiomer peaks must be greater than 2.0.[5]
-
The tailing factor for each peak should be less than 1.5.
-
The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.
-
5. Analysis Procedure:
-
Once the system suitability is passed, inject the Sample Solution.
-
Identify the peaks corresponding to the two enantiomers based on their retention times from the racemic standard injection.
-
Integrate the peak areas of both enantiomers.
6. Calculation of Enantiomeric Purity:
-
Let Area₁ be the peak area of the desired enantiomer and Area₂ be the peak area of the undesired enantiomer.
-
Percentage of undesired enantiomer : % Impurity = [Area₂ / (Area₁ + Area₂)] * 100
-
Enantiomeric Excess (% ee) : % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Conclusion
The selection of an analytical method for the enantiomeric purity of this compound is a strategic decision guided by the specific needs of the laboratory and the stage of drug development. Chiral HPLC remains the robust and reliable workhorse for quality control, offering excellent resolution and established protocols. Chiral SFC presents a compelling alternative, particularly in high-throughput environments where speed and sustainability are paramount. While Chiral GC can provide exceptional resolution, its requirement for sample volatility and likely need for derivatization make it a more specialized choice for this particular analyte. Regardless of the technique chosen, a rigorous, ICH-compliant method validation is the ultimate guarantor of data integrity, ensuring that this critical chiral building block meets the exacting standards required for the synthesis of safe and effective medicines.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization.
- Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org.
- Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purific
- Enantiomeric Purific
- Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley Online Library.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- CHIRAL Handbook. BGB Analytik.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. CGIQ.
- A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base c
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Gas chromatographic-mass spectrometric characterization of thebaol, an opium constituent, and its structural analogs. National Institute of Standards and Technology.
- Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)
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A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
This guide provides an in-depth comparison of validated analytical methodologies for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis. As drug development professionals, our reliance on accurate and precise analytical data is absolute; it forms the bedrock of our quality control, stability studies, and regulatory submissions. The objective of this document is to move beyond mere procedural lists and delve into the causality behind methodological choices, providing a robust framework for selecting and validating analytical techniques for this specific molecule. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which emphasizes that a validated analytical procedure's primary objective is to demonstrate its fitness for the intended purpose.[1][2]
The unique structure of this compound presents distinct analytical challenges that necessitate a multi-faceted approach:
-
Chirality: The molecule possesses a stereocenter, meaning its enantiomeric purity is a critical quality attribute. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification paramount.[3]
-
Chemical Purity: The presence of a reactive oxirane (epoxide) ring and a Boc-protecting group makes the molecule susceptible to specific degradation pathways (e.g., hydrolysis, acid-catalyzed ring-opening). Therefore, a stability-indicating method is not just recommended, but essential.[4][5]
-
Residual Solvents: As with any synthesized intermediate, residual solvents from the manufacturing process must be controlled to ensure safety and product consistency.
This guide will compare and detail the validation of three core analytical techniques designed to address these challenges: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Reversed-Phase HPLC (RP-HPLC) for assay and impurities, and Headspace Gas Chromatography (HS-GC) for residual solvents.
Section 1: Chiral Purity Determination via High-Performance Liquid Chromatography (HPLC)
The control of stereoisomeric identity is a fundamental requirement in pharmaceutical development.[6] For this compound, ensuring the correct enantiomer is present in high purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Chiral HPLC is the industry-standard technique for this purpose.[3][7] Two primary strategies exist: direct and indirect separation.
Method A: Direct Enantioseparation using a Chiral Stationary Phase (CSP)
Expertise & Experience: The direct approach is often the most efficient and unambiguous method for chiral separation. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have demonstrated broad applicability and success.[3][8] This method avoids the potential complications of derivatization reactions, such as incomplete reactions or racemization, making it a more robust choice for routine quality control.
-
Chromatographic System: HPLC with UV detection.
-
Column: A polysaccharide-based CSP, such as Chiralpak® AD-H or a similar column known for separating piperidine derivatives.[8][9]
-
Mobile Phase: Typically a normal-phase mixture, such as n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for basic compounds.[8] A typical starting ratio would be 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the Boc-group provides some absorbance (e.g., ~210-220 nm), as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.[3]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the two enantiomers from each other and any potential impurities. | Baseline resolution (Rs > 2.0) between the enantiomer peaks.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%RSD) ≤ 10% at the LOQ concentration. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to ~1.0% of the nominal concentration. |
| Accuracy | To assess the closeness of the measured value to the true value. | Mean recovery of 85.0% to 115.0% for the undesired enantiomer spiked into the desired enantiomer at multiple levels (e.g., LOQ, 0.5%, 1.0%).[10] |
| Precision | To demonstrate the method's repeatability and intermediate precision. | Repeatability (%RSD) ≤ 5% for the undesired enantiomer. Intermediate Precision (%RSD) ≤ 10%. |
| Robustness | To evaluate the method's reliability when small, deliberate variations in parameters are made (e.g., flow rate ±10%, mobile phase composition ±2%). | Resolution (Rs) should remain > 1.5. Peak area response should not significantly change. |
Method B: Indirect Analysis via Pre-column Derivatization
Expertise & Experience: The indirect approach can be a powerful problem-solving tool. It is employed when direct methods fail to provide adequate resolution or when detection sensitivity is insufficient.[8] The strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[11] Alternatively, derivatization with a UV-active agent can be used to enhance detectability.[9][12]
While effective, this method introduces complexity. The derivatization reaction must be validated for completeness, and the chiral derivatizing agent must be of high enantiomeric purity to avoid analytical artifacts.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 3. benchchem.com [benchchem.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Strategies for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Guide for Process Development
Introduction
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a chiral building block of significant interest in the pharmaceutical industry. Its piperidine and epoxide moieties are key structural features in a variety of biologically active molecules. The stereochemistry of the epoxide is often crucial for therapeutic efficacy, making enantioselective synthesis a primary focus. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this valuable intermediate, offering insights to aid researchers and process chemists in selecting the optimal method for their specific needs.
The choice of a synthetic route in a drug development setting is a multi-faceted decision, balancing factors such as cost of raw materials, reagent toxicity, scalability, operational simplicity, and, critically, the ability to control stereochemistry. This document will explore three primary strategies for the synthesis of this compound:
-
Route 1: Asymmetric Epoxidation of an Olefin Precursor
-
Route 2: Corey-Chaykovsky Epoxidation of an Aldehyde
-
Route 3: Darzens Glycidic Ester Condensation
Each of these methods offers a distinct set of advantages and disadvantages, which will be discussed in detail, supported by experimental data and protocols.
Key Synthetic Routes: A Head-to-Head Comparison
A summary of the key performance indicators for each synthetic route is presented below, providing a high-level overview to guide the more detailed discussion that follows.
| Parameter | Route 1: Asymmetric Epoxidation | Route 2: Corey-Chaykovsky Epoxidation | Route 3: Darzens Condensation |
| Starting Material | tert-Butyl 3-vinylpiperidine-1-carboxylate | tert-Butyl 3-formylpiperidine-1-carboxylate | tert-Butyl 3-formylpiperidine-1-carboxylate |
| Key Reagents | Chiral catalyst (e.g., Jacobsen's or Sharpless catalyst), Oxidant (e.g., m-CPBA, TBHP) | Sulfur ylide (from trimethylsulfonium iodide and a strong base) | α-haloester, Strong base (e.g., NaH, t-BuOK) |
| Stereocontrol | Excellent (catalyst-controlled) | Good to Excellent (can be substrate or reagent controlled) | Moderate to Good (often forms diastereomeric mixtures) |
| Yield | Generally Good to High | Good to High | Moderate to Good |
| Scalability | Moderate (catalyst cost and loading can be a factor) | Good | Good |
| Cost of Goods | Moderate to High (chiral catalysts can be expensive) | Low to Moderate | Low to Moderate |
| Safety/Toxicity | Peroxy acids can be hazardous; heavy metal catalysts may require removal. | Ylides are reactive and require inert conditions. | Strong bases and haloesters require careful handling. |
| Process Mass Intensity (PMI) | Moderate | Low to Moderate | Moderate |
Route 1: Asymmetric Epoxidation of tert-Butyl 3-vinylpiperidine-1-carboxylate
This route is often favored when high enantiopurity of the final product is the primary driver. The synthesis begins with the preparation of the olefin precursor, tert-butyl 3-vinylpiperidine-1-carboxylate[1][2]. This intermediate can be synthesized through various methods, including Wittig-type reactions from the corresponding aldehyde. The key step is the asymmetric epoxidation of the vinyl group.
Causality Behind Experimental Choices
The choice of catalyst is paramount in this route. The Jacobsen and Sharpless asymmetric epoxidation protocols are the most well-established methods for achieving high enantioselectivity in the epoxidation of unfunctionalized olefins.
-
Jacobsen Epoxidation: Utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl). The catalyst's chiral environment dictates the facial selectivity of the oxygen transfer to the double bond.
-
Sharpless Asymmetric Epoxidation: While traditionally used for allylic alcohols, modifications and related catalytic systems can be adapted for other olefins. These systems typically employ a titanium tartrate catalyst and an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP)[3].
The solvent choice is critical for catalyst stability and turnover. Chlorinated solvents like dichloromethane (DCM) are common, but greener solvent alternatives are increasingly being explored for large-scale production.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
-
Catalyst Preparation: A stock solution of the chiral (R,R)-Jacobsen's catalyst is prepared in dichloromethane.
-
Reaction Setup: To a solution of tert-butyl 3-vinylpiperidine-1-carboxylate in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide.
-
Catalyst Addition: The Jacobsen's catalyst solution is added to the reaction mixture.
-
Oxidant Addition: A solution of m-CPBA in dichloromethane is added slowly over several hours.
-
Quenching and Workup: The reaction is quenched with an aqueous solution of sodium sulfite. The organic layer is separated, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Cost-Benefit Analysis
-
Benefits:
-
High Enantioselectivity: This method consistently delivers high enantiomeric excess (ee), often >95%.
-
Predictable Stereochemistry: The stereochemical outcome is determined by the chirality of the catalyst.
-
-
Drawbacks:
-
Cost of Catalyst: Chiral ligands and metal catalysts can be expensive, impacting the overall cost of goods, especially on a large scale.
-
Process Mass Intensity (PMI): The use of stoichiometric oxidants and purification by chromatography can lead to a higher PMI.
-
Safety: Peroxy acids are potentially explosive and require careful handling. Residual heavy metals from the catalyst may need to be removed from the final product.
-
Caption: Asymmetric epoxidation of a vinyl precursor.
Route 2: Corey-Chaykovsky Epoxidation of tert-Butyl 3-formylpiperidine-1-carboxylate
The Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides from aldehydes or ketones.[4][5][6][7][8] This route utilizes a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, to transfer a methylene group to the carbonyl of tert-butyl 3-formylpiperidine-1-carboxylate[9].
Causality Behind Experimental Choices
The choice between dimethylsulfoxonium methylide (Corey's ylide) and dimethylsulfonium methylide is a key consideration.
-
Dimethylsulfoxonium methylide: Generally more stable and provides better yields for the epoxidation of aldehydes. It is typically prepared from trimethylsulfoxonium iodide and a strong base like sodium hydride.
-
Dimethylsulfonium methylide: More reactive and less stable, often requiring lower reaction temperatures. It is generated from trimethylsulfonium iodide and a strong base.
The reaction is usually carried out in a polar aprotic solvent like DMSO or THF to facilitate the formation and reaction of the ylide. The stereochemical outcome of the reaction can be influenced by the substrate and the specific ylide used, often favoring the formation of the trans epoxide.
Experimental Protocol: Corey-Chaykovsky Epoxidation
-
Ylide Generation: To a suspension of trimethylsulfonium iodide in dry DMSO under an inert atmosphere is added a strong base such as sodium hydride or potassium tert-butoxide at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: A solution of tert-butyl 3-formylpiperidine-1-carboxylate in dry DMSO is added dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Cost-Benefit Analysis
-
Benefits:
-
Cost-Effective: The starting materials, trimethylsulfonium iodide and a strong base, are relatively inexpensive.
-
High Yields: This method often provides good to excellent yields of the desired epoxide.
-
Scalable: The reaction is generally straightforward to scale up.
-
-
Drawbacks:
-
Stereocontrol: While often diastereoselective, achieving high enantioselectivity can be challenging and may require the use of chiral sulfur ylides, which increases the cost and complexity.
-
Safety: Strong bases like sodium hydride are pyrophoric and require careful handling. The reaction is also sensitive to moisture and air.
-
Caption: Corey-Chaykovsky epoxidation of an aldehyde.
Route 3: Darzens Glycidic Ester Condensation
The Darzens reaction, or glycidic ester condensation, is another well-established method for forming epoxides.[10][11][12][13][14] In this approach, tert-butyl 3-formylpiperidine-1-carboxylate is reacted with an α-haloester in the presence of a strong base to form an α,β-epoxy ester. Subsequent hydrolysis and decarboxylation would be required to arrive at the target molecule, adding steps to the overall sequence. However, for the direct synthesis of a related glycidic ester, this method is quite efficient.
Causality Behind Experimental Choices
The choice of the α-haloester and the base are critical parameters in the Darzens condensation.
-
α-Haloester: Ethyl chloroacetate or ethyl bromoacetate are commonly used. The bromoester is generally more reactive.
-
Base: A strong, non-nucleophilic base is required to deprotonate the α-haloester without reacting with the aldehyde or ester functionalities. Sodium hydride, potassium tert-butoxide, and sodium ethoxide are common choices.
The reaction solvent is typically an aprotic solvent like THF or diethyl ether. The reaction often produces a mixture of diastereomers, and the ratio can be influenced by the reaction conditions, including temperature and the nature of the base and solvent.
Experimental Protocol: Darzens Condensation
-
Base Suspension: A strong base such as sodium hydride is suspended in dry THF under an inert atmosphere.
-
Reactant Addition: A mixture of tert-butyl 3-formylpiperidine-1-carboxylate and an α-haloester (e.g., ethyl chloroacetate) is added dropwise to the base suspension at a low temperature (e.g., 0 °C).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
Quenching and Workup: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The resulting glycidic ester is purified by column chromatography.
Cost-Benefit Analysis
-
Benefits:
-
Inexpensive Reagents: The starting materials for this reaction are generally low-cost and readily available.
-
Operational Simplicity: The reaction is relatively straightforward to perform.
-
-
Drawbacks:
-
Diastereoselectivity: The reaction often yields a mixture of diastereomers, which may require separation. This can be a significant drawback if a single stereoisomer is desired.
-
Additional Steps: To obtain the target this compound, the resulting glycidic ester would need to be hydrolyzed and decarboxylated, adding to the overall step count and potentially reducing the overall yield.
-
Caption: Darzens condensation to form a glycidic ester.
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific project requirements.
-
For early-stage research and discovery where high enantiopurity is paramount and cost is a secondary concern, Route 1 (Asymmetric Epoxidation) is the recommended approach. The predictability and high stereocontrol offered by chiral catalysts like Jacobsen's catalyst are significant advantages.
-
For process development and scale-up where cost, scalability, and operational simplicity are key drivers, Route 2 (Corey-Chaykovsky Epoxidation) presents a compelling case. The use of inexpensive reagents and generally high yields make it an economically attractive option. While stereocontrol can be a challenge, optimization of reaction conditions or the use of chiral sulfur ylides (if the budget allows) can mitigate this issue.
-
Route 3 (Darzens Condensation) is a viable option if the corresponding glycidic ester is the desired product or if diastereoselectivity is not a critical concern. However, for the direct synthesis of the target epoxide, the additional steps required make it less efficient than the other two routes.
Ultimately, a thorough evaluation of the cost of raw materials, the desired stereochemical purity, and the available process capabilities will guide the final decision. It is recommended that each route be evaluated at the lab scale to determine the most robust and efficient method for the intended application.
References
- Darzens, G. (1904). Condensation of Aldehydes or Ketones with Esters of α-Haloacids. Compt. Rend., 139, 1214.
- Newman, M. S., & Magerlein, B. J. (1949).
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Ballester, M. (1955).
- Rosen, T. (1991). The Darzens Glycidic Ester Condensation. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 409-439). Pergamon Press.
- Aggarwal, V. K., & Richardson, J. (2003). The catalytic asymmetric Corey-Chaykovsky epoxidation.
- Arai, S., et al. (1999). Catalytic asymmetric Darzens reaction of α-halo ketones with aldehydes. Tetrahedron, 55(20), 6375-6386.
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
- Sharpless, K. B., et al. (1987). Asymmetric epoxidation of allylic alcohols: the Katsuki-Sharpless epoxidation reaction. Organic Syntheses, 66, 1.
- Jacobsen, E. N., et al. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803.
-
LookChem. (n.d.). 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
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- 2. lookchem.com [lookchem.com]
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- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]
- 10. Darzens Condensation [drugfuture.com]
- 11. Darzens reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Darzens Glycidic Ester Synthesis [unacademy.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate Isomers
Abstract
In the landscape of modern drug development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring therapeutic efficacy and safety. Chiral piperidine scaffolds are prevalent motifs in a vast number of pharmaceuticals.[1][2] The introduction of an adjacent epoxide ring, as seen in tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, creates a second stereocenter, leading to the formation of diastereomers (cis and trans isomers). These isomers, despite having identical connectivity, possess distinct three-dimensional arrangements that can drastically alter their biological activity and pharmacokinetic profiles. This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques used to unambiguously differentiate between the cis and trans isomers of this molecule, offering field-proven insights and detailed experimental protocols for researchers in medicinal chemistry and drug development.
Introduction: The Critical Role of Stereoisomerism
The spatial arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors. Diastereomers have different physical and chemical properties, which translates to distinct pharmacological and toxicological profiles.[3] Consequently, regulatory agencies worldwide mandate the characterization and control of stereoisomers in drug substances. The ability to confidently assign the relative stereochemistry of intermediates like this compound is therefore a critical step in any synthetic route destined for clinical application.
This guide focuses on four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), outlining how each can be leveraged to distinguish between the cis and trans diastereomers.
Molecular Structures and Conformational Considerations
The key difference between the cis and trans isomers lies in the relative orientation of the epoxide ring with respect to the piperidine ring. In its preferred chair conformation, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen typically forces substituents at the 3-position into an equatorial orientation to minimize steric strain.
-
Trans-isomer: The epoxide ring is positioned trans to the C3 proton of the piperidine ring. This arrangement is generally considered the more thermodynamically stable configuration.
-
Cis-isomer: The epoxide ring is positioned cis to the C3 proton, leading to a different spatial environment for the protons on both rings.
This fundamental geometric difference is the source of the spectroscopic distinctions we will explore.
¹H NMR Spectroscopy: The Cornerstone of Stereochemical Assignment
Proton NMR is the most powerful tool for differentiating these diastereomers. The key lies in analyzing chemical shifts (δ) and, most importantly, the scalar coupling constants (J), which are exquisitely sensitive to the dihedral angles between protons.[4]
Theoretical Basis for Differentiation
The Karplus relationship describes the correlation between the three-bond coupling constant (³J) and the dihedral angle between the coupled protons.[4] In rigid systems like the piperidine ring, this relationship allows for the direct assignment of relative stereochemistry.
-
Axial-Axial (a-a) Coupling: Dihedral angle ~180°. Results in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles ~60° and ~60° respectively. Result in smaller coupling constants (typically 2-5 Hz).
The protons on the epoxide ring (oxirane protons) also provide crucial information. Their chemical shifts are typically found in the 2.9-3.3 ppm region.[5][6][7] The exact shift and coupling between them and the adjacent C3 proton of the piperidine ring will differ significantly between the cis and trans isomers due to anisotropic effects and differing dihedral angles.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Acquire a standard 1D ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
To aid in assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.
-
Data Interpretation: A Comparative Analysis
The most diagnostic proton is the one at C3 of the piperidine ring (H3), which is adjacent to the epoxide.
-
Trans-Isomer: We predict the H3 proton to be in an axial position. It will show a large coupling constant to one of the adjacent C2 protons (axial H2a), appearing as a triplet of doublets or a quartet with a large J value (~10-12 Hz). The coupling to the epoxide proton will also be characteristic of a trans (anti) arrangement.
-
Cis-Isomer: The H3 proton will have a different coupling pattern. It will exhibit smaller axial-equatorial and equatorial-equatorial couplings to the C2 and C4 protons. This results in a multiplet with significantly smaller J values (typically < 5 Hz).
The epoxide protons themselves will also show differences. In the cis isomer, one of the epoxide protons may experience shielding from the piperidine ring, causing an upfield shift compared to the trans isomer.
| Proton | Expected δ (ppm) - Trans Isomer | Expected J (Hz) - Trans Isomer | Expected δ (ppm) - Cis Isomer | Expected J (Hz) - Cis Isomer |
| H3 (Piperidine) | ~2.8 - 3.1 | ³J ≈ 10-12 Hz (axial-axial) | ~2.9 - 3.2 | ³J ≈ 3-5 Hz (axial-equatorial) |
| Epoxide Protons | ~2.9 - 3.3 | - | ~2.8 - 3.2 (one may be shielded) | - |
| Boc Group | ~1.45 | Singlet | ~1.45 | Singlet |
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR is superior for determining stereochemistry through coupling constants, ¹³C NMR provides complementary information. The chemical shifts of the carbon atoms, particularly those in and adjacent to the stereocenters, will differ due to steric (gamma-gauche) effects.
Theoretical Basis for Differentiation
In the cis isomer, steric compression between the epoxide ring and axial protons on the piperidine ring can cause a shielding effect, resulting in an upfield shift (lower ppm value) for the involved carbons compared to the less-strained trans isomer.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation: A Comparative Analysis
| Carbon | Expected δ (ppm) - Trans Isomer | Expected δ (ppm) - Cis Isomer | Rationale for Difference |
| C3 (Piperidine) | ~55 - 60 | Slightly upfield of trans | Steric shielding in cis isomer |
| C4, C5 (Piperidine) | ~25 - 30 | Slightly upfield of trans | γ-gauche effect in cis isomer |
| Epoxide Carbons | ~50 - 55 | Minor shifts expected | Different steric environments |
| Boc (C=O) | ~155 | ~155 | Remote from stereocenters |
| Boc (C(CH₃)₃) | ~80 | ~80 | Remote from stereocenters |
FT-IR Spectroscopy: A Supportive, Not Definitive, Tool
FT-IR spectroscopy provides information about the functional groups present in a molecule. While it cannot definitively distinguish between the cis and trans isomers on its own, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.
Theoretical Basis for Differentiation
The overall molecular symmetry and bond vibrations are slightly different for each diastereomer. This can lead to minor shifts in the frequencies of C-O, C-N, and C-C stretching and bending modes. The characteristic epoxide ring vibrations, often seen as a "breathing" mode around 1250 cm⁻¹ and C-O-C stretches between 950-750 cm⁻¹, are particularly relevant.[8][9]
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a thin film of the neat sample on a salt plate (NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation: A Comparative Analysis
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Potential Isomeric Difference |
| N-H (if deprotected) | 3300-3500 (none for Boc-protected) | N/A |
| C-H (aliphatic) | 2850-3000 | Minor, likely indistinguishable |
| C=O (Boc carbamate) | ~1690 | Very subtle shift possible |
| C-O (epoxide) | 1280-1230, 950-810, 880-750[9] | Minor shifts in fingerprint region may be observed |
Key Insight: While subtle differences might be reproducible, FT-IR should be used as a confirmatory technique alongside NMR rather than a primary method for stereochemical assignment.
Mass Spectrometry: Characterization and Chiral Separation
Standard mass spectrometry will not differentiate between diastereomers as they have the same mass. However, MS is crucial for confirming the molecular weight and fragmentation pattern. When coupled with a chiral separation technique, it becomes a powerful tool.
Theoretical Basis for Differentiation
Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺. A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10][11] While the fragmentation pattern will be identical for both isomers, their separation must be achieved chromatographically.
Experimental Protocol: LC-MS with Chiral Chromatography
-
Chromatography:
-
Utilize a chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides baseline separation of the two diastereomers.
-
-
Mass Spectrometry:
-
Use an ESI source in positive ion mode.
-
Perform a full scan to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the fragmentation pattern and thus the identity of the eluting peaks.
-
Workflow and Summary
The following diagram illustrates a logical workflow for the complete spectroscopic characterization and differentiation of the isomers.
Caption: Workflow for Isomer Differentiation
Summary of Key Differentiating Features
| Technique | Key Differentiating Feature | Confidence Level |
| ¹H NMR | ³J(H,H) coupling constants of the C3 proton. | High (Definitive) |
| ¹³C NMR | Upfield shifts for sterically hindered carbons in the cis isomer. | Medium (Supportive) |
| FT-IR | Minor shifts in the fingerprint region . | Low (Supportive) |
| LC-MS | Retention time on a chiral column. | High (Definitive for Separation) |
Conclusion
The unambiguous differentiation of the cis and trans isomers of this compound is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy stands as the definitive method , where the magnitude of vicinal coupling constants provides direct insight into the relative stereochemistry, grounded in the Karplus relationship. ¹³C NMR offers strong, supportive evidence through predictable steric-induced chemical shifts. While FT-IR and MS confirm structural integrity, their true power in this context is realized when MS is coupled with chiral chromatography to physically separate the diastereomers. By employing the protocols and interpretive principles outlined in this guide, researchers can confidently characterize these critical building blocks, ensuring the stereochemical integrity of their synthetic pathways and the ultimate quality of their target molecules.
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ResearchGate. (2025). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Available at: [Link]
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A Senior Application Scientist's Guide to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Versatile Chiral Building Block in Modern Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate success of a therapeutic candidate. Among the privileged scaffolds in medicinal chemistry, the piperidine moiety is a cornerstone, present in a multitude of FDA-approved drugs.[1][2][3] This guide provides an in-depth technical comparison of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, a highly valuable and versatile chiral synthon. We will explore its applications, supported by experimental data, and objectively compare its performance against alternative synthetic strategies.
The Strategic Advantage of Chiral Piperidines in Drug Design
The incorporation of chiral piperidine scaffolds into small molecules offers a powerful strategy to optimize drug-like properties.[1][2] The constrained cyclic nature of the piperidine ring can impart favorable conformational rigidity, enhancing binding affinity to biological targets. Furthermore, the introduction of stereocenters allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are crucial for improving pharmacokinetic profiles and overall efficacy.[1][2] The use of chiral piperidines has been shown to enhance biological activity and selectivity, while also mitigating off-target effects, including cardiac hERG toxicity.[1]
This compound: A Gateway to Diverse Functionality
This compound stands out as a particularly useful building block due to the presence of a reactive epoxide ring. This electrophilic three-membered ring is primed for nucleophilic attack, allowing for the stereospecific installation of a wide array of functional groups at the adjacent positions. This reactivity is the key to its utility in constructing complex, polyfunctionalized piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during these transformations and can be readily removed under acidic conditions, providing a handle for further synthetic elaboration.
The primary application of this chiral epoxide lies in its regioselective and stereoselective ring-opening reactions to furnish valuable β-amino alcohols and other 1,2-difunctionalized piperidines. These motifs are prevalent in a wide range of biologically active molecules, including potent antiviral agents.
Comparative Analysis: Ring-Opening Reactions and Alternative Routes
The true value of a chiral building block is best assessed through a comparative analysis of its performance in key synthetic transformations against alternative methodologies. Here, we will focus on the nucleophilic ring-opening of this compound and compare it with other strategies for accessing similar 3,4-disubstituted piperidine cores.
Nucleophilic Ring-Opening: A Powerful and Versatile Strategy
The epoxide ring of this compound is susceptible to opening by a diverse range of nucleophiles, including amines, thiols, and azides. This reaction's utility is underscored by its high degree of regio- and stereocontrol, typically proceeding via an SN2 mechanism.
Key Experimental Insights:
The reaction of epoxides with amines is a cornerstone for the synthesis of β-amino alcohols, which are crucial components of numerous pharmaceuticals.[4][5] The regioselectivity of the ring-opening is influenced by the reaction conditions, with Lewis acid catalysis often favoring attack at the more substituted carbon, while basic or neutral conditions typically lead to attack at the less sterically hindered position.
Illustrative Experimental Protocol: Synthesis of a β-Amino Alcohol Derivative
This protocol describes a general procedure for the ring-opening of this compound with a primary amine, a key step in the synthesis of various bioactive molecules.
-
Step 1: Reaction Setup
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add the desired primary amine (1.1-1.5 eq).
-
The choice of solvent can influence the reaction rate and selectivity.[6]
-
-
Step 2: Reaction Conditions
-
The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
For less reactive amines, the addition of a Lewis acid catalyst, such as lithium perchlorate or a transition metal salt, can accelerate the reaction.[5][7]
-
-
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.
-
Data Presentation: Comparison of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product | Typical Yield (%) | Key Advantages |
| Primary/Secondary Amines | β-Amino Alcohols | 70-95% | Direct access to key pharmacophores, high regioselectivity. |
| Thiols | β-Thio Alcohols | 80-98% | Formation of important sulfur-containing motifs, often proceeds under mild conditions. |
| Azide | β-Azido Alcohols | >90% | Versatile intermediate for the introduction of an amino group via reduction. |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Diagram of the Ring-Opening Workflow
Caption: General workflow for the nucleophilic ring-opening of the title epoxide.
Alternative Synthetic Strategies to 3,4-Disubstituted Piperidines
While the epoxide ring-opening strategy is highly effective, it is essential to consider alternative approaches to provide a comprehensive comparison.
1. Multi-step Synthesis from Chiral Pool Starting Materials:
A common alternative involves the use of readily available chiral starting materials, such as amino acids. For instance, L-glutamic acid can be converted to enantiomerically pure 3-amino piperidine derivatives through a multi-step sequence involving esterification, protection, reduction, activation, and cyclization.
-
Advantages: Utilizes inexpensive and readily available starting materials.
-
Disadvantages: Typically involves a longer synthetic sequence, which can lead to lower overall yields and increased cost. The use of protecting groups and multiple functional group interconversions can add complexity.
2. Asymmetric Hydrogenation:
Another powerful technique is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a ketone. This method can provide direct access to chiral piperidine derivatives with high enantioselectivity.
-
Advantages: Can be highly efficient and atom-economical.
-
Disadvantages: Requires the use of specialized and often expensive chiral catalysts. The synthesis of the prochiral substrate may also require multiple steps.
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Features | Overall Yield | Stereoselectivity | Scalability |
| Epoxide Ring-Opening | Convergent, versatile, high regio- and stereocontrol. | Good to Excellent | High (SN2) | Good |
| From Chiral Pool | Readily available starting materials, established chemistry. | Moderate | High (from chiral source) | Moderate to Good |
| Asymmetric Hydrogenation | Atom-economical, potentially high enantioselectivity. | Good to Excellent | High (catalyst-controlled) | Catalyst cost can be a factor |
Logical Relationship Diagram
Caption: Comparison of synthetic approaches to chiral 3,4-disubstituted piperidines.
Conclusion: A Strategic Choice for Efficient Synthesis
This compound is a powerful and versatile chiral building block that provides a highly efficient and stereocontrolled entry into a wide range of valuable piperidine-containing molecules. Its utility is primarily derived from the predictable and high-yielding nucleophilic ring-opening of the epoxide, which allows for the direct installation of diverse functionalities.
While alternative strategies such as multi-step synthesis from the chiral pool and asymmetric hydrogenation offer viable routes to similar targets, the epoxide ring-opening approach often presents a more convergent and flexible strategy. The choice of synthetic route will ultimately depend on factors such as the specific target molecule, scalability requirements, and cost considerations. However, for researchers seeking a reliable and efficient method for the construction of complex chiral piperidines, this compound represents a premier choice in the synthetic chemist's toolbox.
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alternative reagents to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate in synthesis
An In-Depth Guide to Alternative Reagents for tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate in Complex Synthesis
Abstract
The N-Boc-3-(oxiran-2-yl)piperidine scaffold is a cornerstone chiral building block in medicinal chemistry, enabling the synthesis of complex 3-substituted piperidine derivatives that are prevalent in a multitude of pharmaceutical agents.[1][2] Its value lies in the combination of a stable, acid-labile N-tert-butoxycarbonyl (Boc) protecting group and a stereodefined epoxide ring—a versatile electrophile for reaction with a wide array of nucleophiles.[3][4][5] However, reliance on a single building block can impose limitations related to cost, synthetic flexibility, protecting group strategy, and access to specific stereoisomers. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies, supported by experimental data and protocols, to empower researchers in drug discovery and process development with a broader toolkit for synthesizing these critical piperidine-based intermediates.
The Benchmark Reagent: Understanding this compound
This compound is a bifunctional molecule featuring a piperidine ring protected by the bulky, acid-sensitive Boc group. The key to its utility is the epoxide (oxirane) moiety at the 3-position. The inherent ring strain of the three-membered epoxide ring renders its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[6] This reaction, known as epoxide ring-opening, proceeds with high regioselectivity and stereospecificity (typically via an SN2 mechanism), allowing for the controlled installation of a two-carbon hydroxyl-bearing side chain.
The primary route to this reagent involves the asymmetric epoxidation of its olefin precursor, tert-butyl 3-vinylpiperidine-1-carboxylate[7][8], often employing methods like the Sharpless asymmetric epoxidation to install the desired stereochemistry.[9]
Key Features:
-
N-Boc Protection: Offers robust protection under a wide range of conditions (e.g., basic, hydrogenolytic, organometallic) but is easily removed with mild acid (e.g., TFA, HCl).
-
Chiral Epoxide: Acts as a potent electrophile, enabling the formation of a C-C or C-heteroatom bond with inversion of stereochemistry at the point of attack.
-
Synthetic Utility: Provides a direct route to chiral 1-(N-Boc-piperidin-3-yl)-2-substituted-ethanols, which are precursors to numerous biologically active molecules.
Strategic Alternatives and Comparative Analysis
While highly effective, the benchmark epoxide is not the only path to the desired 3-substituted piperidine core. Alternative strategies can be broadly classified into four categories, each offering distinct advantages.
Category 1: Modified Electrophilic Piperidines
This approach maintains the core strategy of a nucleophilic attack on a 3-substituted piperidine but modifies the electrophile or the protecting group.
-
1a. Epoxides with Alternative N-Protecting Groups: Swapping the Boc group for others like Carboxybenzyl (Cbz) or Benzyl (Bn) alters the deprotection strategy. A Cbz group, for instance, is removed via hydrogenolysis, a much milder condition for molecules with acid-sensitive functionalities.
-
1b. Non-Epoxide Electrophiles:
-
N-Boc-3-piperidone: This ketone is a versatile precursor.[10] It can be converted to the target epoxide via the Corey-Chaykovsky reaction (using a sulfur ylide) or subjected to a Wittig reaction to form an alkene, which is then epoxidized. This two-step process adds flexibility in reagent choice and scale-up.
-
Halohydrins: Compounds like tert-butyl 3-(2-chloro-1-hydroxyethyl)piperidine-1-carboxylate are direct precursors to the epoxide. They can be formed and cyclized in situ under basic conditions to generate the epoxide, or in some cases, used directly as electrophiles.
-
Category 2: The Olefin Precursor Approach
Using the direct precursor, tert-butyl 3-vinylpiperidine-1-carboxylate [7][8], offers maximum flexibility. It decouples the synthesis of the piperidine core from the stereochemistry-defining epoxidation step.
-
Advantages:
-
Control over Epoxidation: Researchers can choose from a wide range of epoxidation reagents (m-CPBA, Oxone®) to achieve a racemic epoxide or employ sophisticated catalytic systems (Sharpless, Jacobsen-Katsuki) for asymmetric synthesis.
-
Alternative Reactions: The vinyl group can participate in other transformations beyond epoxidation, such as hydroboration-oxidation, Heck coupling, or ozonolysis, vastly expanding its utility.
-
Category 3: Chiral Pool Synthesis
This strategy builds the chiral piperidine scaffold from readily available, inexpensive chiral molecules, avoiding the need for asymmetric catalysis in later steps.
-
From L-Lysine: Nature provides L-lysine, which can be enzymatically or chemically transformed into Δ¹-piperideine intermediates.[11][12] These intermediates can then be elaborated into multi-substituted chiral piperidines, offering a biomimetic and potentially cost-effective route for large-scale synthesis.[11][12]
-
From (R)- or (S)-3-Hydroxypiperidine: These commercially available chiral alcohols provide a direct entry point.[13][14] The hydroxyl group can be activated (e.g., tosylation, mesylation) and displaced by a nucleophile, or it can be used to build the side chain via oxidation and subsequent olefination/epoxidation.
Category 4: De Novo Ring Construction
For some targets, it is more efficient to construct the piperidine ring itself as a key synthetic step.
-
Intramolecular Cyclization: Strategies such as intramolecular aza-Michael additions or reductive aminations of acyclic amino-ketones or aldehydes can form the piperidine ring with the desired substituents already attached or in a masked form.[1] This approach is highly convergent and can be adapted for asymmetric synthesis using chiral catalysts.[15]
Data-Driven Comparison of Alternatives
The following table provides a high-level comparison of the discussed strategies. Performance metrics such as yield and stereoselectivity are highly substrate- and condition-dependent.
| Strategy Category | Representative Reagent/Precursor | Key Transformation | Control of Stereochemistry | Key Advantages | Potential Disadvantages |
| Benchmark | This compound | Nucleophilic Epoxide Opening[3] | Pre-installed in starting material | Direct, reliable, high atom economy | Limited flexibility in protecting group and stereoisomer |
| 1. Modified Electrophiles | N-Cbz-3-(oxiran-2-yl)piperidine | Nucleophilic Epoxide Opening | Pre-installed in starting material | Alternative deprotection (hydrogenolysis) | May require custom synthesis of the starting material |
| 2. Olefin Precursor | tert-Butyl 3-vinylpiperidine-1-carboxylate[7] | Asymmetric Epoxidation | Controlled by choice of catalyst/reagent | High flexibility, access to both enantiomers, versatile functional handle | Adds an extra synthetic step to the main sequence |
| 3. Chiral Pool | L-Pipecolic Acid / (R)-3-Hydroxypiperidine[14][16] | Functional Group Interconversion | Derived from inexpensive chiral source | Potentially lower cost, avoids asymmetric catalysis | Can involve longer, more linear synthetic routes |
| 4. De Novo Ring Construction | Acyclic δ-amino alkene/ketone | Intramolecular Cyclization[1] | Asymmetric catalysis or chiral auxiliary | Highly convergent, builds complexity quickly | Requires development of a unique cyclization precursor |
Visualization of Synthetic Strategies
Decision Workflow for Reagent Selection
The choice of reagent is dictated by the specific goals of the synthesis. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting the optimal synthetic strategy.
Convergent Synthetic Pathways
This diagram illustrates how the benchmark reagent and its key alternatives converge upon the same critical intermediate class.
Caption: Convergence of synthetic routes on a key intermediate.
Experimental Protocols
The following protocols are representative procedures and should be adapted based on the specific nucleophile and substrate.
Protocol 1: Nucleophilic Ring-Opening of this compound
This protocol describes a general procedure for the ring-opening of the epoxide with an amine nucleophile, a common transformation in pharmaceutical synthesis.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₃CN, or DMF; 0.1 M concentration).
-
Nucleophile Addition: Add the desired nucleophile (e.g., benzylamine, 1.1-1.5 eq). For less reactive nucleophiles, a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) or a protic source may be required.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS. Epoxide opening is often sluggish at room temperature and may require heating.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired β-amino alcohol product.
Protocol 2: Two-Step, One-Pot Epoxidation and Ring-Opening from an Olefin Precursor
This protocol leverages the flexibility of starting from the vinyl piperidine precursor.
-
Epoxidation: Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 eq)[7][8] in a suitable solvent such as dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
In-situ Ring-Opening: Once epoxidation is complete, re-cool the mixture to 0 °C. In a separate flask, prepare a solution of the nucleophile (e.g., sodium azide, 1.5 eq) and a catalyst if needed (e.g., NH₄Cl, 1.1 eq) in a polar solvent like DMF or a water/acetone mixture. Add this solution dropwise to the reaction mixture containing the freshly formed epoxide.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-60 °C) and stir until the epoxide is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. The resulting β-azido alcohol can be purified and used in subsequent click chemistry reactions or reduced to the corresponding β-amino alcohol.
Conclusion
While this compound remains a highly valuable and reliable chiral building block, a comprehensive understanding of the available alternatives is crucial for efficient and innovative drug development. Strategies employing olefin precursors offer unparalleled flexibility in controlling stereochemistry. For large-scale campaigns, routes starting from the chiral pool or utilizing de novo ring construction may provide significant cost and logistical advantages. By carefully considering the specific requirements of the synthetic target—including stereochemistry, protecting group orthogonality, and scalability—researchers can select the optimal strategy to accelerate their discovery and development programs.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
For the diligent researcher, the lifecycle of a chemical doesn't end upon the completion of a reaction. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential protocols.
Understanding the Hazard Profile: A Triad of Reactivity
This compound is a molecule demanding respect due to its composite structure. Proper disposal planning begins with a thorough understanding of its three key functional components: the epoxide ring, the piperidine ring, and the tert-butoxycarbonyl (Boc) protecting group.
-
The Strained Epoxide Ring: This three-membered ring is highly strained and susceptible to ring-opening reactions with a wide array of nucleophiles, including water, alcohols, and amines. This reactivity is a primary consideration for segregation and storage of waste.
-
The Piperidine Moiety: As a cyclic secondary amine derivative, piperidine itself is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] While the Boc group mitigates some of the amine's basicity, the potential for hazardous reactions with strong acids and oxidizing agents remains.
-
The tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is relatively stable but can be cleaved under acidic conditions, liberating isobutylene and carbon dioxide.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring the immediate safety of all personnel is paramount. This begins with the correct selection and use of Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][5] | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or burns. |
| Body Protection | A lab coat, and for larger quantities or potential for splashing, a chemically resistant apron or coveralls.[4][5] | Provides a barrier against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood.[5] | While the compound is not expected to be highly volatile, this provides protection against inhalation of any aerosols or vapors that may be generated, which could cause respiratory tract irritation. |
Emergency Preparedness: An eyewash station and a safety shower should be readily accessible in the immediate work area.[1] All personnel handling the waste must be familiar with their locations and proper use.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous reactions within waste containers.[1]
-
Designate a Specific Waste Container: Use a clearly labeled, chemically compatible container for the collection of this compound waste. Glass bottles are generally suitable for organic solvent waste.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[8]
-
Incompatible Materials: Do not mix this waste with strong acids, strong bases, or strong oxidizing agents. The epoxide ring can react exothermically with these substances.
Step 2: Waste Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[8]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Temperature: Store at room temperature, away from direct sunlight and sources of heat or ignition.
Step 3: Professional Disposal
The disposal of this chemical waste must be handled by a licensed and certified hazardous waste management company.[1][2][6] These professionals are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, typically through high-temperature incineration.
Decontamination Procedures
Thorough decontamination of all equipment and surfaces that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
Equipment Decontamination (Glassware, Stir Bars, etc.)
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate) inside a fume hood. Collect this rinse solvent as hazardous waste in the designated container.
-
Wash: Wash the rinsed equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Surface Decontamination (Fume Hoods, Benchtops)
-
Absorb Spills: For any spills, first absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wipe Down: Wearing appropriate PPE, wipe the contaminated surface with a cloth or paper towel soaked in a suitable organic solvent.
-
Wash and Rinse: Follow the solvent wipe with a wash using laboratory detergent and water, and then a final rinse with deionized water.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of its chemical structure, adhering to stringent PPE protocols, and following a systematic disposal and decontamination plan, researchers can ensure that their valuable work does not come at the cost of safety or regulatory compliance. Partnering with professional hazardous waste services is the final, crucial step in this process, guaranteeing that this compound is managed responsibly from cradle to grave.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
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American Laboratory. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Chemistry For Everyone. (2024, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Stanford University. (n.d.). Biosafety Manual - Decontamination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Decontamination and Sterilization. Retrieved from [Link]
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Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
